ApApG
Description
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Properties
CAS No. |
2099-88-9 |
|---|---|
Molecular Formula |
C30H37N15O17P2 |
Molecular Weight |
941.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI Key |
JHTGPLDEBYQXJH-OERBZGCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigma of Diadenosine Compounds: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of novel diadenosine compounds. These ubiquitous signaling molecules, often referred to as "alarmones," play critical roles in cellular responses to stress and are emerging as promising targets for therapeutic intervention. This document details the core methodologies for their study, presents key quantitative data, and visualizes the intricate signaling pathways they govern.
Introduction to Diadenosine Compounds
Diadenosine polyphosphates (ApnA), such as diadenosine tetraphosphate (B8577671) (Ap4A), are naturally occurring molecules composed of two adenosine (B11128) moieties linked by a chain of phosphate (B84403) groups.[1][2] First identified as byproducts of aminoacyl-tRNA synthetase activity, they are now recognized as important intracellular and extracellular signaling molecules.[3][4] Their concentrations in cells increase significantly in response to various stressors, including heat shock, oxidative stress, and exposure to toxins, highlighting their role in cellular alarm and defense mechanisms.[5][6]
Quantitative Analysis of Diadenosine Compounds
Precise quantification of diadenosine compounds is crucial for understanding their physiological and pathological roles. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most prominent.
Table 1: Cellular Concentrations of Diadenosine Polyphosphates
| Cell Type/Organism | Condition | Ap3A Concentration | Ap4A Concentration | Reference |
| Human Platelets | Normal | 192.5 ± 151.0 nM | 223.8 ± 172.3 nM | [7] |
| Pancreatic β-cells | Glucose-stimulated | 30- to 70-fold increase | 30- to 70-fold increase | [5] |
| Salmonella typhimurium | Mild Heat Shock (28–42°C) | - | up to 10 µM | [6] |
| Salmonella typhimurium | Severe Heat Shock (28–50°C) | - | up to 30 µM | [6] |
| Salmonella typhimurium | 10% Ethanol Stress | - | ~50 µM | [6] |
| Salmonella typhimurium | Oxidative Stress | - | up to 365 µM | [6] |
| Bacillus subtilis | Exponential Growth | - | 24.2 µM | [6] |
| HEK293T cells | Unstressed | ~0.38 pmol/million cells | ~0.9 pmol/million cells | [8] |
| HEK293T cells | Oxidative Stress (menadione) | Increased | Increased | [8] |
| H1299 cells (FHIT negative) | Unstressed | ~214.6 pmol/million cells | Increased vs. HEK293T | [8] |
Table 2: Binding Affinities of Diadenosine Compounds
| Compound | Receptor/Protein | Cell/Tissue | Kd/Ki | Reference |
| [3H]-Ap4A | P2-purinoceptor (high affinity) | Rat brain synaptosomes | 0.10 ± 0.014 nM (Kd) | |
| [3H]-Ap4A | P2-purinoceptor (low affinity) | Rat brain synaptosomes | 0.57 ± 0.09 µM (Ki) | |
| Ap5A | Cardiac Ryanodine (B192298) Receptor (RyR2) | Sheep cardiac muscle | EC50 = 140 µM | [9] |
| oAp5A | Cardiac Ryanodine Receptor (RyR2) | Sheep cardiac muscle | EC50 = 16 µM | [9] |
Key Signaling Pathways Involving Diadenosine Compounds
Diadenosine compounds exert their effects by modulating various signaling pathways. A well-characterized example is the Lysyl-tRNA synthetase (LysRS)-Ap4A-MITF pathway, which plays a crucial role in mast cell activation and gene expression.
Caption: The pLysRS-Ap4A-MITF signaling pathway in mast cell activation.[10]
Under cellular stress, the accumulation of Ap4A triggers a cascade of events that ultimately determine the cell's fate, either promoting survival through adaptive responses or inducing apoptosis.
Caption: Ap4A as a central regulator of cellular stress responses.[11]
Experimental Protocols
Quantification of Diadenosine Polyphosphates by HPLC
This protocol outlines a general method for the quantification of ApnA in biological samples.
1. Sample Preparation:
- Deproteinize the sample (e.g., cell lysate, plasma) using a suitable method such as perchloric acid precipitation followed by neutralization.
- Perform a selective concentration of diadenosine polyphosphates using boronate affinity chromatography.[7]
- Desalt the sample prior to HPLC analysis.[7]
2. HPLC Analysis:
- Utilize an ion-pair reversed-phase HPLC system.[7]
- Employ a suitable column, such as a C18 column.
- Use a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).
- Detect the eluting compounds using a UV detector at a wavelength of 259 nm.
3. Quantification:
- Use an internal standard, such as di(1,N6-ethenoadenosine) hexaphosphate, for accurate quantification.[7]
- Generate a standard curve with known concentrations of authentic ApnA standards.
- Calculate the concentration of ApnA in the sample by comparing the peak areas to the standard curve.
Characterization by Mass Spectrometry
Mass spectrometry provides high sensitivity and specificity for the identification and quantification of diadenosine compounds.
1. Sample Preparation:
- Prepare samples as described for HPLC analysis.
- For absolute quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled ApnA).[8][12]
2. LC-MS/MS Analysis:
- Couple a liquid chromatography system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).
- Separate the diadenosine compounds using a suitable LC method.
- Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.
- Perform tandem mass spectrometry (MS/MS) analysis using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for targeted quantification.[13] Select specific precursor-to-product ion transitions for each analyte and internal standard.
3. Data Analysis:
- Integrate the peak areas of the selected ion transitions for the analyte and the internal standard.
- Calculate the concentration of the analyte based on the ratio of the analyte peak area to the internal standard peak area and the known concentration of the internal standard.
Enzymatic Synthesis of Diadenosine Tetraphosphate (Ap4A)
This protocol describes the synthesis of Ap4A using Lysyl-tRNA synthetase.
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing:
- Lysyl-tRNA synthetase
- ATP
- L-lysine
- MgCl2
- ZnCl2 (can enhance synthesis)[4]
2. Incubation:
- Incubate the reaction mixture at 37°C for a specified time.
3. Purification:
- Stop the reaction by adding EDTA.
- Purify the synthesized Ap4A from the reaction mixture using techniques such as ion-exchange chromatography or HPLC.
Enzyme Kinetic Assays for Ap4A Hydrolases
This protocol is for determining the kinetic parameters of enzymes that hydrolyze Ap4A.
1. Reaction Setup:
- Prepare a reaction buffer containing the purified Ap4A hydrolase and varying concentrations of the substrate, Ap4A.
- Include necessary cofactors, such as Mg2+ or Mn2+.[14]
2. Monitoring the Reaction:
- Incubate the reaction at a constant temperature.
- At different time points, stop the reaction and measure the amount of product formed (e.g., ATP, ADP, or AMP).
- Product formation can be monitored using HPLC, or by coupling the reaction to a colorimetric or fluorometric assay that detects the products.[1][14]
3. Data Analysis:
- Plot the initial reaction velocity against the substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.
Experimental and Discovery Workflows
The discovery and characterization of novel diadenosine compounds and their functions involve a multi-step workflow.
Caption: Integrated workflow for the discovery and characterization of novel diadenosine compounds.
Conclusion
The field of diadenosine compound research is rapidly evolving, with new discoveries continually shedding light on their diverse biological roles. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating signaling molecules. As our understanding of their complex signaling networks deepens, so too will the opportunities to target these pathways for the treatment of a wide range of diseases.
References
- 1. Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ap4A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of diadenosine 5',5''' -P1,P4-tetraphosphate by lysyl-tRNA synthetase and a multienzyme complex of aminoacyl-tRNA synthetases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. frontierspartnerships.org [frontierspartnerships.org]
ApApG as a Potential Second Messenger Molecule: An In-depth Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is Diadenosine Guanosine Tetraphosphate (B8577671) (ApApG), the available scientific literature predominantly focuses on a closely related molecule, Diadenosine Tetraphosphate (Ap4A). This guide will primarily detail the well-documented roles and characteristics of Ap4A as a representative of the dinucleoside polyphosphate family of potential second messengers. The principles and methodologies described herein are likely applicable to the study of this compound, though specific interactions and quantitative data for this compound are currently limited.
Introduction to Dinucleoside Polyphosphates
Dinucleoside polyphosphates are a class of molecules found across all domains of life, from bacteria to humans.[1] These molecules consist of two nucleosides linked by a polyphosphate chain of varying length. Among these, Diadenosine Tetraphosphate (Ap4A), composed of two adenosine (B11128) moieties linked by a four-phosphate bridge, has been the most extensively studied.[1]
Initially considered a mere metabolic byproduct, a growing body of evidence suggests that Ap4A functions as an intracellular and extracellular signaling molecule, often referred to as an "alarmone."[1][2] Its intracellular concentrations are tightly regulated and can increase significantly in response to various cellular stresses, including heat shock, oxidative stress, and DNA damage.[1][2][3][4][5] This stress-dependent accumulation points towards a role for Ap4A as a second messenger, relaying information about the cellular state to downstream effector proteins and pathways.
Chemical Structure and Biological Synthesis
Ap4A is structurally composed of two adenosine molecules linked at their 5' positions by a chain of four phosphate (B84403) groups.[1]
The primary route of Ap4A synthesis in both prokaryotic and eukaryotic cells is catalyzed by aminoacyl-tRNA synthetases (aaRSs), with lysyl-tRNA synthetase (LysRS) being a prominent example.[1] This synthesis is a side reaction of the canonical amino acid activation process. In the first step of aminoacylation, an amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. In the presence of excess ATP, this intermediate can be nucleophilically attacked by another ATP molecule, leading to the formation of Ap4A.[1]
Quantitative Data
The intracellular concentration of Ap4A and its binding affinity to target proteins are critical parameters for understanding its function as a second messenger. The following tables summarize key quantitative data from the literature.
| Cellular Concentration of Ap4A Under Different Conditions | Organism/Cell Type | Condition | Ap4A Concentration (µM) | Reference |
| Basal Level | Bacillus subtilis (exponential growth) | Unstressed | 24.2 | [1] |
| Basal Level | Mammalian cells | Unstressed | 0.05 - 0.5 | [4] |
| Heat Shock | Salmonella typhimurium | 28°C to 42°C (mild) | 10 | [1] |
| Heat Shock | Salmonella typhimurium | 28°C to 50°C (severe) | 30 | [1] |
| Heat Shock | Saccharomyces cerevisiae | 46°C | ~4 (50-fold increase from 0.08 µM) | [3][5] |
| Oxidative Stress | Salmonella typhimurium | CdCl₂ treatment | 365 | [3][5] |
| Oxidative Stress | Physarum polycephalum | 0.1 mM dinitrophenol | 3 to 7-fold increase | [3][5] |
| DNA Damage | DNA repair-defective mammalian cells | Mitomycin C treatment | up to 20 | [4] |
| Binding Affinity of Ap4A to Target Proteins | Protein | Organism/Cell Type | Method | Dissociation Constant (Kd) | Reference |
| Ap4A Binding Protein | Human HeLa cells | Scatchard analysis | 0.25 µM | [6] | |
| P2Y-like Receptor (very high affinity) | Cultured chromaffin cells | Radioligand displacement | 0.013 nM (Ki) | [7] | |
| P2Y-like Receptor (high affinity) | Cultured chromaffin cells | Radioligand displacement | 0.13 µM (Ki) | [7] | |
| P2 Purinoceptors (high affinity) | Rat brain synaptic terminals | Radioligand displacement | 0.023 nM (Ki) | [8] | |
| Full-size dhPPase | Desulfitobacterium hafniense | Isothermal Titration Calorimetry | Not specified, similar to ΔdhPPase | [9] | |
| ΔdhPPase | Desulfitobacterium hafniense | Isothermal Titration Calorimetry | Not specified in abstract | [9] | |
| DNA Polymerase Alpha | Murine T lymphocytes | Implied from functional studies | Below cellular concentration during DNA synthesis | [10] |
Signaling Pathways and Molecular Targets
Ap4A has been shown to modulate several key cellular processes through its interaction with specific protein targets.
Regulation of Nucleotide Metabolism: The IMPDH Case
A well-characterized target of Ap4A is Inosine-5'-monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Ap4A acts as an allosteric inhibitor of IMPDH. By binding to the Bateman domains of IMPDH, Ap4A stabilizes an inactive octameric form of the enzyme, thereby reducing the production of GTP. This mechanism allows the cell to divert resources from GTP synthesis towards other stress-response pathways.
Caption: Ap4A synthesis under stress and its inhibitory effect on IMPDH.
Involvement in DNA Replication and Repair
Ap4A has been implicated in the regulation of DNA replication, although its precise role remains a subject of investigation. Some studies suggest that elevated levels of Ap4A, particularly in response to DNA damage, can inhibit the initiation of DNA replication.[11] This provides a potential mechanism to halt cell cycle progression and allow for DNA repair before replication of a damaged template. An Ap4A binding protein has been identified as a component of a multiprotein DNA polymerase alpha complex in HeLa cells, further linking Ap4A to the machinery of DNA replication.[6]
Modulation of the Innate Immune Response: The cGAS-STING Pathway
Recent studies have revealed a role for Ap4A in modulating the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. LysRS can produce Ap4A in response to viral infection. Ap4A can then bind to the STING protein, competing with the second messenger cGAMP and thereby attenuating the downstream inflammatory response. This suggests a mechanism for fine-tuning the innate immune response to prevent excessive inflammation.
Caption: Ap4A modulates the cGAS-STING pathway.
Experimental Protocols
Investigating the role of Ap4A as a second messenger requires robust experimental methodologies. The following sections provide detailed protocols for two key techniques used to study Ap4A-protein interactions.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity (Kd), stoichiometry, and thermodynamic profile of the interaction between Ap4A and a target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein (concentration accurately determined)
-
Ap4A solution (concentration accurately determined)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Syringes and sample cells for ITC instrument
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified target protein against the chosen experimental buffer to ensure buffer matching.
-
Prepare a stock solution of Ap4A in the same dialysis buffer.
-
Determine the precise concentrations of both the protein and Ap4A solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and for Ap4A if its extinction coefficient is known, or by other validated methods).
-
Degas both solutions for 5-10 minutes immediately prior to the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and titration syringe with the experimental buffer.
-
-
Loading the Instrument:
-
Load the sample cell with the protein solution (typically at a concentration 10-50 times the expected Kd).
-
Load the titration syringe with the Ap4A solution (typically at a concentration 10-20 times higher than the protein concentration).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the Ap4A solution into the protein solution in the sample cell.
-
Allow the system to equilibrate between injections. The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Ap4A to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Caption: A generalized workflow for ITC experiments.
Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput screening method to identify protein-ligand interactions.[12] It is based on the differential mobility of a radiolabeled ligand when free versus when bound to a protein on a nitrocellulose membrane.
Objective: To screen a library of proteins for their ability to bind to radiolabeled Ap4A.
Materials:
-
Radiolabeled Ap4A (e.g., [³²P]Ap4A)
-
Protein library (e.g., cell lysates overexpressing individual proteins)
-
Nitrocellulose membrane
-
Phosphor imager or autoradiography film
Protocol:
-
Preparation of Radiolabeled Ligand:
-
Synthesize or purchase radiolabeled Ap4A.
-
Purify the radiolabeled Ap4A to remove unincorporated label.
-
-
Protein Expression:
-
Express the protein library in a suitable expression system (e.g., E. coli).
-
Prepare cell lysates containing the overexpressed proteins.
-
-
Binding Reaction:
-
In a microtiter plate, mix a small amount of radiolabeled Ap4A with each protein lysate.
-
Incubate for a sufficient time to allow binding to reach equilibrium.
-
-
Spotting on Nitrocellulose:
-
Spot a small volume (e.g., 1-2 µL) of each binding reaction onto a dry nitrocellulose membrane.
-
-
Detection:
-
Allow the spots to dry completely.
-
Expose the membrane to a phosphor screen or autoradiography film.
-
-
Analysis:
-
Analyze the resulting image. Free radiolabeled Ap4A will diffuse outwards with the solvent front, creating a larger, more diffuse spot. Protein-bound Ap4A will be retained at the point of application, resulting in a smaller, more concentrated spot.
-
Identify "hits" as those spots showing significant retention of the radiolabel compared to a negative control (e.g., lysate from cells not overexpressing a protein).
-
Caption: Workflow for identifying Ap4A-binding proteins using DRaCALA.
Conclusion and Future Directions
The study of Ap4A has provided significant insights into a novel layer of cellular regulation mediated by dinucleoside polyphosphates. Its role as a stress-induced second messenger is supported by its rapid accumulation under adverse conditions and its specific interactions with key regulatory proteins like IMPDH. The methodologies outlined in this guide provide a framework for further investigation into the signaling networks governed by Ap4A and other related molecules.
Future research should focus on several key areas:
-
Elucidating the full spectrum of Ap4A-binding proteins: High-throughput screening methods will be crucial in identifying novel effectors of Ap4A signaling.
-
Investigating the roles of other dinucleoside polyphosphates, including this compound: The development of specific analytical techniques to quantify these mixed dinucleotides in vivo is essential to unravel their unique biological functions.
-
Translational applications: A deeper understanding of the role of Ap4A in pathological conditions such as cancer and inflammatory diseases may open new avenues for therapeutic intervention.
By continuing to explore the intricate world of dinucleoside polyphosphate signaling, the scientific community can further unravel the complex mechanisms that govern cellular homeostasis and response to stress, ultimately paving the way for novel therapeutic strategies.
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 5. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diadenosine tetraphosphate binding protein from human HeLa cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin-2 regulation of diadenosine 5',5'''-p1 p4-tetraphosphate (Ap4A) levels and DNA synthesis in cloned murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dinucleoside polyphosphates-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Landscape of Linear Dinucleotide Signaling: A Technical Guide to ApApG and Related Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of cellular signaling is continually expanding, with the discovery of novel second messengers that orchestrate complex biological processes. While cyclic dinucleotides, such as cGAMP and c-di-GMP, are well-established as critical regulators of innate immunity and bacterial physiology, their linear counterparts are emerging as a new class of signaling molecules with distinct roles. This technical guide provides an in-depth exploration of the cellular pathways regulated by the linear dinucleotide Adenylyl(3'-5')-adenylyl(3'-5')guanosine (ApApG) and its relatives.
This compound is a linear trinucleotide, and its signaling functions are part of a broader, yet less understood, network of linear di- and trinucleotide signaling. These molecules can be generated as intermediates in the degradation of cyclic dinucleotides or synthesized de novo. Their signaling pathways are distinct from those of their cyclic precursors and represent a new frontier in understanding cellular regulation. This guide will delve into the synthesis, degradation, and cellular targets of this compound and related linear dinucleotides, providing a comprehensive overview of the current state of knowledge, quantitative data, and detailed experimental protocols to facilitate further research in this exciting area.
Synthesis and Degradation of Linear Dinucleotides
The cellular concentrations of linear dinucleotides like this compound are tightly regulated by a balance of synthesis and degradation. While specific enzymes for this compound synthesis in a signaling context are yet to be fully characterized, our understanding of related pathways provides a framework for their potential biogenesis and turnover.
Synthesis:
Linear dinucleotides can be produced through several mechanisms:
-
Incomplete degradation of cyclic dinucleotides: Phosphodiesterases (PDEs) containing an EAL domain hydrolyze cyclic di-GMP (c-di-GMP) to the linear dinucleotide pGpG.[1] This suggests that similar enzymes could potentially generate linear dinucleotides from other cyclic precursors.
-
De novo synthesis: It is hypothesized that yet-to-be-identified nucleotide cyclases or other enzymes may synthesize linear dinucleotides directly from nucleotide triphosphates. The synthesis of the linear precursor pppG(2'-5')pA by cGAS before its cyclization to 2'3'-cGAMP suggests a potential mechanism for the generation of linear signaling molecules.[2][3]
Degradation:
The primary mechanism for the degradation of linear dinucleotides is hydrolysis into nucleoside monophosphates. Key enzymes involved in this process include:
-
Oligoribonucleases (Orn): These enzymes have been shown to degrade pGpG into GMP.[1]
-
Specific Phosphodiesterases: A phosphodiesterase termed PggH has been identified in Vibrio cholerae that specifically degrades pGpG.[1]
The following diagram illustrates the general pathways for the synthesis and degradation of linear dinucleotides.
Cellular Pathways and Molecular Targets of Linear Dinucleotides
While the signaling pathways of cyclic dinucleotides predominantly converge on the STING pathway in eukaryotes, linear dinucleotides appear to engage distinct cellular targets and downstream effectors.
Bacterial Signaling:
In bacteria, the linear dinucleotide pGpG has been shown to function as a signaling molecule in its own right. In the plant pathogen Erwinia amylovora, elevated levels of pGpG, resulting from the degradation of c-di-GMP by an EAL-type phosphodiesterase, lead to significant changes in gene expression.[1] This includes the regulation of genes involved in metabolic and regulatory functions, as well as those related to the type III secretion system, a key virulence determinant.[1] This suggests that the balance between cyclic and linear dinucleotides is crucial for controlling bacterial pathogenesis.[1]
Eukaryotic Signaling and the RECON Receptor:
In eukaryotes, a potential receptor for bacterial-derived cyclic dinucleotides has been identified as the oxidoreductase RECON (Reducer of C-di-AMP and other Nucleotides).[4][5] RECON has been shown to bind with high affinity to bacterial cyclic dinucleotides like c-di-AMP and 3'3'-cGAMP, but not the host-derived 2'3'-cGAMP.[4] Importantly, this binding inhibits the enzymatic activity of RECON.[4]
The loss of RECON activity, either through genetic deletion or inhibition by cyclic dinucleotides, leads to increased activation of the NF-κB signaling pathway.[4][5] This results in a proinflammatory and antibacterial state that is distinct from the antiviral response mediated by STING.[4] While the direct binding of this compound to RECON has not yet been demonstrated, the promiscuity of RECON for various bacterial dinucleotides suggests it as a plausible candidate receptor for linear dinucleotides.
The following diagram outlines the proposed signaling pathway involving a linear dinucleotide and the RECON receptor.
Quantitative Data on Dinucleotide-Protein Interactions
The binding affinity of a signaling molecule for its receptor is a critical determinant of its biological activity. While specific quantitative data for the interaction of this compound with its putative targets are not yet available, data from related cyclic dinucleotides binding to their receptors provide a valuable reference.
| Ligand | Receptor | Binding Affinity (Kd or IC50) | Organism | Reference |
| c-di-AMP | RECON | ~300 nM (IC50) | Human | [4] |
| 3'3'-cGAMP | RECON | ~300 nM (IC50) | Human | [4] |
| c-di-GMP | STING | Low micromolar (Kd) | Human | [6] |
| 2'3'-cGAMP | STING | Nanomolar (Kd) | Human | [7] |
This table presents binding affinities for related cyclic dinucleotides to provide context for potential this compound-protein interactions.
Experimental Protocols
Advancing our understanding of this compound signaling requires robust experimental methodologies. The following sections provide detailed protocols for the synthesis, detection, and characterization of this compound and its interactions with proteins.
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a general method for the chemical synthesis of dinucleotides using solid-phase phosphoramidite (B1245037) chemistry, which can be adapted for the synthesis of this compound.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside (Guanosine).
-
Phosphoramidites of Adenosine (B11128) with appropriate protecting groups.
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.1 M iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Solvents: Acetonitrile (B52724), Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine.
-
Reagents for purification (e.g., HPLC grade solvents, buffers).
Procedure:
-
Resin Preparation: Start with guanosine-loaded CPG resin in a synthesis column.
-
DMT Deprotection: Remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the resin-bound guanosine (B1672433) by washing with the deblocking solution. Wash the resin thoroughly with acetonitrile.
-
Coupling: Activate the adenosine phosphoramidite with the activator solution and pass it through the column to couple it to the free 5'-hydroxyl of the guanosine.
-
Capping: Cap any unreacted 5'-hydroxyl groups by treating the resin with capping solutions A and B.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the next adenosine addition to form the this compound trinucleotide.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the trinucleotide from the solid support and remove the protecting groups by incubating the resin with concentrated ammonium hydroxide (B78521) at an elevated temperature.
-
Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.
Protocol 2: Detection of this compound by Mass Spectrometry
This protocol outlines a method for the sensitive detection and quantification of this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell or tissue lysates.
-
Internal standard (e.g., a stable isotope-labeled version of this compound).
-
Acetonitrile, methanol, water (LC-MS grade).
-
Formic acid.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
LC-MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable extraction buffer. Add the internal standard to the lysate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the protein and collect the supernatant.
-
Sample Cleanup: Further purify the sample using SPE to remove salts and other interfering substances. Elute the nucleotides.
-
LC-MS Analysis:
-
Inject the purified sample onto an appropriate LC column (e.g., a C18 column).
-
Separate the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the endogenous this compound to that of the known amount of internal standard.
Protocol 3: Fluorescence Polarization Assay for this compound-Protein Binding
This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of a protein to this compound. This requires a fluorescently labeled version of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with fluorescein (B123965) or a rhodamine dye).
-
Purified protein of interest.
-
Assay buffer (e.g., PBS with a small amount of surfactant like Tween-20).
-
Microplate reader capable of measuring fluorescence polarization.
-
Black, low-binding microplates.
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the purified protein in the assay buffer.
-
In a microplate, add a fixed, low concentration of the fluorescently labeled this compound to each well.
-
Add the serially diluted protein to the wells. Include control wells with only the fluorescent this compound (for minimum polarization) and wells with a saturating concentration of a known binding partner if available (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
The following diagram illustrates the workflow for a fluorescence polarization-based binding assay.
Conclusion and Future Directions
The study of linear dinucleotide signaling, including that of this compound, is a rapidly evolving field with the potential to uncover novel mechanisms of cellular regulation. While our current understanding is still in its early stages, evidence from related molecules like pGpG suggests that linear dinucleotides can act as bona fide second messengers, regulating important cellular processes such as bacterial virulence and eukaryotic inflammatory responses.
Future research in this area should focus on:
-
Identification of specific synthases and hydrolases for this compound and other linear dinucleotides to understand how their cellular levels are controlled.
-
Discovery and characterization of direct cellular receptors for this compound in both prokaryotes and eukaryotes to elucidate their downstream signaling pathways.
-
Exploration of the physiological and pathological roles of this compound signaling in various biological contexts, including host-pathogen interactions, innate immunity, and cancer.
-
Development of specific molecular probes and inhibitors for this compound and its associated proteins to facilitate further research and for potential therapeutic applications.
The methodologies and information presented in this guide provide a foundation for researchers, scientists, and drug development professionals to explore the exciting and uncharted territory of this compound and linear dinucleotide signaling. Unraveling these pathways will undoubtedly provide new insights into the intricate communication networks that govern cellular life and may lead to the development of novel therapeutic strategies.
References
- 1. pGpG-signaling regulates virulence and global transcriptomic targets in Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cocojardin.fr [cocojardin.fr]
- 3. cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of Bacterial Cyclic Dinucleotides by the Oxidoreductase RECON Promotes NF-κB Activation and Shapes a Proinflammatory Antibacterial State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Interactome of a Key Signaling Nucleotide: A Technical Guide to the Identification of ApApG Binding Proteins and Receptors
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of binding proteins and receptors for the signaling nucleotide diadenosine guanosine (B1672433) tetraphosphate (B8577671) (ApApG). As a crucial player in cellular stress responses, understanding the molecular interactions of this compound is paramount for elucidating its role in physiological and pathological processes and for the development of novel therapeutics.
This document details the experimental methodologies, presents quantitative binding data for known interactors, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Significance
Diadenosine guanosine tetraphosphate (this compound) is a member of the dinucleoside polyphosphates family, which acts as intracellular and extracellular signaling molecules. These molecules are involved in a variety of cellular processes, particularly in response to oxidative, heat, and other forms of stress. The identification of specific protein targets and receptors that bind this compound is a critical step in deciphering its mechanism of action and its potential as a therapeutic target.
Identification of this compound Binding Proteins
The identification of proteins that specifically interact with this compound is a key objective in understanding its biological function. A variety of experimental techniques can be employed for this purpose, primarily centered around the principle of affinity purification coupled with mass spectrometry.
Experimental Protocols
1. Affinity Chromatography using this compound-Coupled Resin:
This technique involves the immobilization of this compound onto a solid support, typically agarose (B213101) beads, to create an affinity matrix. A cell lysate is then passed through this matrix, allowing proteins with an affinity for this compound to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
-
Synthesis of this compound-Agarose: While specific protocols for the direct synthesis of this compound-agarose are not widely published, a general approach involves the chemical modification of this compound to introduce a reactive group that can be covalently linked to an activated agarose resin, such as CNBr-activated Sepharose or NHS-activated agarose. This process requires expertise in nucleotide and carbohydrate chemistry.
-
Affinity Purification Protocol:
-
Preparation of Cell Lysate: Cells of interest are lysed in a buffer that preserves protein-ligand interactions, often containing protease and phosphatase inhibitors.
-
Equilibration of the Resin: The this compound-agarose resin is equilibrated with the lysis buffer.
-
Incubation: The cell lysate is incubated with the equilibrated resin to allow for binding of target proteins.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted by changing the buffer conditions, for instance, by increasing the salt concentration, changing the pH, or by competing with free this compound or a similar analog.
-
Identification: The eluted proteins are then identified using techniques such as SDS-PAGE followed by mass spectrometry.
-
2. Chemical Proteomics with this compound Probes:
This approach utilizes chemically modified this compound "probes" that can be introduced into cells or cell lysates. These probes typically contain a reactive group for covalent cross-linking to binding partners and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and detection.
-
Probe-based Pull-Down Assay Protocol:
-
Probe Incubation: Cells or lysates are incubated with the this compound probe.
-
Cross-linking: If the probe contains a photo-reactive group, UV irradiation is used to covalently link the probe to its binding partners.
-
Lysis and Tagging: Cells are lysed, and if a clickable probe was used, a reporter tag (e.g., biotin-azide) is attached via a click chemistry reaction.
-
Enrichment: Biotinylated protein complexes are captured using streptavidin-coated beads.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the captured proteins are eluted.
-
Mass Spectrometry Analysis: The eluted proteins are identified by quantitative mass spectrometry.
-
Known this compound Binding Proteins and Quantitative Data
Several proteins have been identified as potential binders of this compound and related dinucleoside polyphosphates. The following table summarizes some of these proteins. It is important to note that direct and comprehensive quantitative binding data for this compound is still an active area of research, and the affinities for closely related molecules like Ap4A are often used as a proxy.
| Protein Target | Organism/Cell Type | Method of Identification | Binding Affinity (Kd) / Inhibition Constant (Ki) | Reference |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Human | Not Specified | Ki for inhibitors like Mycophenolic Acid (MPA) is in the range of 0.01–0.03 μM.[1] Direct Kd for this compound is not readily available. | [1] |
| Fragile Histidine Triad (FHIT) protein | Human | Not Specified | Degrades Ap3A, a related dinucleoside polyphosphate. | [2] |
| Nudix Hydrolase 2 (NUDT2) | Human | Not Specified | Degrades Ap4A.[2] | [2] |
| DnaK, ClpB, GroEL (Chaperones) | E. coli | Proposed targets | Qualitative interaction | [3] |
This compound Receptors and Signaling Pathways
The binding of this compound to its target proteins can initiate or modulate intracellular signaling cascades, leading to a cellular response. While dedicated cell surface receptors for this compound are not yet fully characterized, its intracellular targets are known to be involved in key signaling pathways.
Potential Signaling Pathways Modulated by this compound
Based on the known binding partners, this compound is likely to influence metabolic pathways and stress response signaling. For instance, the interaction with IMPDH, a rate-limiting enzyme in de novo guanine (B1146940) nucleotide biosynthesis, suggests a direct role in regulating nucleotide metabolism.[4]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a wide range of stimuli, including stress. The components of this pathway, such as ERK, JNK, and p38 kinases, are activated in response to various stressors that are also known to elevate intracellular this compound levels. While direct activation of the MAPK pathway by this compound has yet to be definitively established, it is a plausible downstream consequence of this compound-mediated stress signaling.
Visualizations
To aid in the conceptualization of the experimental and biological processes described, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The identification and characterization of this compound binding proteins and their associated signaling pathways are crucial for understanding the multifaceted roles of this signaling nucleotide. The methodologies outlined in this guide provide a framework for researchers to uncover novel this compound interactors and to delineate their functional consequences. Future research should focus on the development of more specific and robust chemical probes for this compound, the comprehensive quantitative analysis of its interactome across different cell types and stress conditions, and the definitive elucidation of the signaling cascades it governs. Such efforts will undoubtedly pave the way for new therapeutic strategies targeting this compound-mediated pathways in various diseases.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of ApApG
Disclaimer: The dinucleotide polyphosphate P¹,P³-bis(5'-adenosyl)-5'-(β-D-ribofuranosyl) guanosine (B1672433) triphosphate (ApApG) is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothetical yet scientifically grounded framework for its metabolic pathways. The proposed mechanisms are based on well-established principles of dinucleotide polyphosphate biochemistry, primarily drawing analogies from the metabolism of related molecules like diadenosine tetraphosphate (B8577671) (Ap₄A).
Introduction to Dinucleotide Polyphosphates
Dinucleotide polyphosphates, such as this compound, are a class of signaling molecules found across all domains of life.[1] They consist of two nucleosides linked by a chain of three or more phosphate (B84403) groups. These molecules act as extracellular and intracellular messengers, modulating a variety of cellular processes, including stress responses, DNA replication, and apoptosis. The specific roles of asymmetrical dinucleotides like this compound remain an active area of research, with their unique structures suggesting specialized functions in cellular signaling.
Proposed Biosynthesis of this compound
The biosynthesis of dinucleotide polyphosphates is predominantly catalyzed by aminoacyl-tRNA synthetases (aaRSs).[2][3] These enzymes, central to protein synthesis, can also exhibit a side reaction where an aminoacyl-adenylate intermediate reacts with a second nucleoside triphosphate instead of its cognate tRNA.[4]
In the proposed pathway for this compound synthesis, an aaRS would first activate adenosine (B11128) by reacting with ATP to form an enzyme-bound aminoacyl-AMP intermediate and releasing pyrophosphate (PPi). This highly reactive intermediate would then be attacked by Guanosine triphosphate (GTP), leading to the formation of this compound and the release of the amino acid and AMP.
Key Reaction Steps:
-
Adenosine Activation: Enzyme + Adenosine + ATP → Enzyme(Aminoacyl-AMP) + PPi
-
This compound Formation: Enzyme(Aminoacyl-AMP) + GTP → this compound + Enzyme + Amino Acid + AMP
Proposed Degradation Pathways of this compound
The degradation of dinucleotide polyphosphates is critical for terminating their signaling functions and is primarily carried out by the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety, X) hydrolase superfamily of enzymes.[1][5][6] These enzymes exhibit varying specificities and can cleave the phosphodiester backbone of molecules like this compound either symmetrically or asymmetrically.[7]
-
Asymmetrical Cleavage: This pathway is considered the predominant route for many dinucleotide polyphosphates. An asymmetrical hydrolase would cleave the Pα-Pβ bond, yielding AMP and GDP. This mode of degradation effectively separates the two distinct nucleoside signals.
-
Symmetrical Cleavage: A symmetrical hydrolase would cleave the central Pβ-Pγ bond of the triphosphate bridge. This would result in the formation of ADP and GMP, which can then be further metabolized or integrated into cellular nucleotide pools.
Quantitative Data (Representative)
Due to the lack of specific studies on this compound, the following table presents representative kinetic data for Nudix hydrolases acting on analogous dinucleotide polyphosphate substrates. This data provides an insight into the potential enzymatic efficiency of this compound metabolism.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Ap₄A hydrolase | Ap₄A | 2.5 | 1.8 | 7.2 x 10⁵ |
| E. coli Ap₄A hydrolase | Ap₄A | 3.0 | 25 | 8.3 x 10⁶ |
| Human DIPP-1 | Ap₆A | 6.2 | 0.9 | 1.5 x 10⁵ |
| C. elegans Ap₄A hydrolase | Ap₄A | 1.3 | 0.06 | 4.6 x 10⁴ |
Table 1: Representative kinetic parameters of Nudix hydrolases for various dinucleoside polyphosphates. Data is illustrative and not specific to this compound.
Experimental Protocols
Protocol for In Vitro Enzymatic Synthesis of this compound
This protocol outlines a method for the laboratory synthesis of this compound using a commercially available aminoacyl-tRNA synthetase.
Materials:
-
Aminoacyl-tRNA Synthetase (e.g., Lysyl-tRNA synthetase from E. coli)
-
ATP (Adenosine 5'-triphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
L-Lysine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Anion-exchange HPLC column for purification
-
Spectrophotometer for quantification
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, 2 mM GTP, 5 mM L-Lysine, and 1 µM of Lysyl-tRNA synthetase.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the this compound from the reaction mixture using an anion-exchange HPLC system with a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions corresponding to the this compound peak, identified by comparison to standards or by mass spectrometry.
-
Quantify the purified this compound using its molar extinction coefficient at 260 nm.
Protocol for Nudix Hydrolase Activity Assay
This protocol describes a method to measure the degradation of this compound by a Nudix hydrolase.
Materials:
-
Purified this compound (substrate)
-
Purified Nudix Hydrolase (e.g., human Ap₄A hydrolase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase (e.g., 100 mM potassium phosphate, pH 6.5, with an acetonitrile (B52724) gradient)
Procedure:
-
Prepare a series of substrate dilutions of this compound in the assay buffer.
-
Set up reaction tubes containing the assay buffer and a specific concentration of this compound.
-
Initiate the reaction by adding a known amount of the Nudix hydrolase to each tube.
-
Incubate at 37°C. At various time points, take aliquots and stop the reaction by adding an equal volume of 0.1 M HCl.
-
Analyze the reaction products (e.g., AMP, GDP, ADP, GMP) and the remaining this compound by reverse-phase HPLC.[8][9]
-
Quantify the peak areas to determine the concentration of substrate consumed and products formed over time.
-
Calculate the initial reaction velocity for each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[10][11][12][13][14]
References
- 1. Nudix hydrolase - Wikipedia [en.wikipedia.org]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 5. Nudix hydrolases that degrade dinucleoside and diphosphoinositol polyphosphates also have 5-phosphoribosyl 1-pyrophosphate (PRPP) pyrophosphatase activity that generates the glycolytic activator ribose 1,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nudix hydrolase family: Structural, functional and evolutionary relationships [escholarship.org]
- 7. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. What Is Enzyme Kinetics? A Beginner’s Guide [synapse.patsnap.com]
- 14. jackwestin.com [jackwestin.com]
The Enigmatic Role of ApApG in Host-Pathogen Interactions: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance between hosts and pathogens is orchestrated by a complex symphony of molecular signals. Among these, nucleotide-based second messengers and signaling molecules play a pivotal role in initiating and modulating immune responses. While cyclic dinucleotides such as c-di-GMP and 2',3'-cGAMP have been extensively studied as key players in innate immunity, the role of other nucleotide-based molecules is an emerging field of investigation. This technical guide delves into the current, albeit limited, understanding of the linear trinucleotide Adenosine-Adenosine-Guanosine (ApApG) in the context of host-pathogen interactions.
Due to the nascent stage of research directly focused on this compound, this document provides a comprehensive framework based on the established principles of nucleotide-mediated immunity. It explores the potential for this compound to act as a Pathogen-Associated Molecular Pattern (PAMP) or a Damage-Associated Molecular Pattern (DAMP), outlines the signaling pathways it may influence, presents methodologies for its study, and offers a forward-looking perspective for future research and therapeutic development.
Introduction: The Landscape of Nucleotide-Based Signaling in Immunity
The innate immune system serves as the first line of defense against invading pathogens. It relies on a sophisticated network of Pattern Recognition Receptors (PRRs) that detect conserved microbial structures, known as PAMPs, or endogenous molecules released from damaged cells, termed DAMPs[1][2]. Recognition of these molecular patterns triggers a cascade of signaling events, leading to the production of inflammatory cytokines, interferons, and other effector molecules that orchestrate the immune response[3][4].
Nucleic acids and their derivatives are potent activators of the innate immune system. For instance, viral and bacterial DNA and RNA are recognized by various PRRs, including Toll-like receptors (TLRs) and cytosolic DNA sensors like cGAS[5][6][7][8]. This recognition leads to the activation of key signaling pathways that are crucial for antimicrobial defense.
While much of the focus has been on cyclic dinucleotides, which are well-established bacterial second messengers and activators of the STING pathway, the potential role of linear oligonucleotides like this compound remains largely unexplored. Based on its structure as a trinucleotide, this compound could theoretically originate from either the host or the pathogen and function as a signaling molecule in the complex interplay between them.
This compound: A Potential Modulator of Host-Pathogen Interactions
This compound, or guanosine (B1672433), adenylyl-(3'-5')-adenylyl-(3'-5')-, is a linear trinucleotide. While its specific biological functions are not well-defined in the context of immunology, we can hypothesize its potential roles based on the behavior of similar molecules.
This compound as a Putative Pathogen-Associated Molecular Pattern (PAMP)
Bacteria are known to possess a variety of oligonucleotides[9][10]. If this compound is synthesized and secreted by bacteria during infection, it could function as a PAMP[2][11]. Host PRRs could potentially recognize this unique trinucleotide structure, leading to the activation of innate immune responses. The recognition of bacterial-derived molecules is a fundamental principle of innate immunity, and the discovery of a novel PAMP would open new avenues for understanding bacterial pathogenesis and developing targeted therapies[12][13][14].
This compound as a Putative Damage-Associated Molecular Pattern (DAMP)
Alternatively, this compound could be of host origin, released from cells upon damage or stress induced by infection[1][6][15][16][17]. In this scenario, this compound would act as a DAMP, signaling cellular distress to the immune system. The release of endogenous molecules that can trigger inflammation is a critical component of the host's response to tissue injury[16][18]. Extracellular ATP, for instance, is a well-known DAMP that is converted to adenosine (B11128), a potent immunomodulator[19][20]. It is conceivable that this compound could be part of a similar damage-response pathway.
Potential Signaling Pathways Modulated by this compound
Given the immunomodulatory properties of other nucleotides, this compound could potentially engage several key innate immune signaling pathways.
Toll-Like Receptor (TLR) Signaling
TLRs are a major class of PRRs that recognize a wide range of PAMPs, including nucleic acids[21][22][23]. For example, TLR9 recognizes unmethylated CpG DNA motifs found in bacteria and viruses[6]. It is plausible that a specific TLR could recognize the unique structure of this compound, leading to the activation of downstream signaling cascades.
Figure 1: Hypothetical TLR signaling pathway activated by this compound.
Inflammasome Activation
Inflammasomes are cytosolic multiprotein complexes that sense PAMPs and DAMPs and lead to the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18[15][24][25][26]. Certain nucleic acid structures can trigger inflammasome activation. If this compound gains access to the cytoplasm, it could potentially be recognized by an NLR or ALR, leading to inflammasome assembly.
Figure 2: Potential inflammasome activation by cytosolic this compound.
Quantitative Data in the Study of this compound
To elucidate the role of this compound in host-pathogen interactions, rigorous quantitative analysis is essential. The following table outlines key quantitative data that would need to be collected, drawing parallels from studies on other immunomodulatory nucleotides.
| Parameter | Description | Potential Experimental Approach(es) | Significance |
| This compound Concentration | Quantification of this compound levels in biological matrices (e.g., bacterial culture supernatants, infected host tissues, plasma). | LC-MS/MS | To determine if this compound is produced by pathogens or released from host cells during infection, and to establish a dose-response relationship. |
| Cytokine/Chemokine Profile | Measurement of pro-inflammatory and anti-inflammatory cytokines and chemokines in response to this compound stimulation. | ELISA, Multiplex Immunoassay | To characterize the type of immune response elicited by this compound. |
| Gene Expression Changes | Analysis of transcriptional changes in immune cells or infected tissues upon exposure to this compound. | qRT-PCR, RNA-Seq | To identify the specific signaling pathways and downstream effector genes regulated by this compound. |
| Receptor Binding Affinity | Determination of the binding kinetics of this compound to putative host receptors. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To identify the direct cellular targets of this compound and quantify the strength of the interaction. |
| Pathogen Viability/Growth | Assessment of the effect of this compound on bacterial or viral replication. | Colony Forming Unit (CFU) assays, Plaque assays | To determine if this compound has direct antimicrobial activity or modulates host responses that impact pathogen clearance. |
| Host Cell Viability | Evaluation of the cytotoxic effects of this compound on host cells. | MTT assay, LDH assay | To assess the potential for this compound to induce cell death, which could contribute to its role as a DAMP. |
Experimental Protocols
Investigating the role of this compound requires a combination of synthetic, analytical, and immunological techniques. The following section provides detailed methodologies for key experiments.
Synthesis and Purification of this compound
Objective: To obtain pure this compound for use in in vitro and in vivo experiments.
Methodology: Solid-Phase Oligonucleotide Synthesis
-
Resin Preparation: Start with a solid support resin functionalized with the first nucleoside (Guanosine).
-
Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the guanosine on the resin using a mild acid wash (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the next phosphoramidite (B1245037) monomer (Adenosine) and couple it to the 5'-hydroxyl group of the resin-bound guanosine.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Repeat Cycle: Repeat the deprotection, coupling, capping, and oxidation steps for the final adenosine monomer.
-
Cleavage and Deprotection: Cleave the completed trinucleotide from the solid support and remove all remaining protecting groups using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: Purify the crude this compound using high-performance liquid chromatography (HPLC) on a reverse-phase column.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical HPLC.
Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To develop a sensitive and specific method for quantifying this compound in complex biological matrices.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
For plasma or serum: Perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
For tissue homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation.
-
For bacterial supernatants: Centrifuge to remove bacteria and filter the supernatant.
-
Incorporate an internal standard (e.g., a stable isotope-labeled version of this compound) at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency.
-
-
Chromatographic Separation:
-
Use a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for oligonucleotide separation.
-
Develop a gradient elution method using a mobile phase system (e.g., an aqueous buffer with an ion-pairing agent and an organic modifier like acetonitrile).
-
-
Mass Spectrometry Detection:
-
Optimize the mass spectrometer parameters for the detection of this compound in negative ion mode using electrospray ionization (ESI).
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of pure this compound spiked into a representative blank matrix.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 3: General experimental workflow for this compound quantification.
Future Directions and Therapeutic Implications
The study of this compound in host-pathogen interactions is in its infancy. Future research should focus on several key areas:
-
Identification of this compound Origin: Determining whether this compound is of bacterial or host origin during infection is a critical first step. This will involve screening various pathogenic bacteria for this compound synthesis and analyzing host cells and tissues for its release upon infection or damage.
-
Receptor Identification: Identifying the specific host receptor(s) for this compound is paramount to understanding its mechanism of action. This could involve screening assays with known PRRs or unbiased approaches to identify novel binding partners.
-
In Vivo Studies: Utilizing animal models of infection will be crucial to dissect the in vivo relevance of this compound signaling. This includes assessing the impact of administering exogenous this compound or inhibiting its putative signaling pathway on the course of infection.
-
Therapeutic Potential: If this compound is found to be a significant modulator of the immune response, it could represent a novel therapeutic target. For example, this compound analogs could be developed as adjuvants to enhance vaccine efficacy or as immunomodulatory drugs to treat inflammatory diseases.
Conclusion
While direct evidence for the role of this compound in host-pathogen interactions is currently scarce, its structural similarity to other immunologically active nucleotides suggests a high potential for its involvement in innate immunity. This technical guide provides a comprehensive framework for researchers and drug development professionals to begin exploring the enigmatic role of this linear trinucleotide. By leveraging established principles of nucleotide-mediated immunity and employing the detailed methodologies outlined herein, the scientific community can begin to unravel the functions of this compound and its potential as a novel player in the complex and dynamic interplay between hosts and pathogens. The journey to understanding this compound is just beginning, and it holds the promise of uncovering new fundamental insights into immune signaling and paving the way for innovative therapeutic strategies.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. m.youtube.com [m.youtube.com]
- 3. Application of a quantitative framework to improve the accuracy of a bacterial infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abundant Oligonucleotides Common to Most Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 6. Toll-like receptor 9, CpG DNA and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like receptors (TLRs) in the trained immunity era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: hsa04620 [genome.jp]
- 9. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 10. rsc.org [rsc.org]
- 11. sketchviz.com [sketchviz.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Activation of Innate Immune Responses by a CpG Oligonucleotide Sequence Composed Entirely of Threose Nucleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation and Pharmacological Regulation of Inflammasomes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Linkages of innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secreted Bacterial Effectors That Inhibit Host Protein Synthesis Are Critical for Induction of the Innate Immune Response to Virulent Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How LA Flex Boosts Free Boiler Eligibility? [bmmagazine.co.uk]
- 20. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 22. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation and regulation of the inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 25. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibitory effect of PPARγ on NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Second Messengers: An In-depth Technical Guide to the Evolutionary Conservation of (p)ppApp and Ap4A Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the evolutionary conservation of two key second messenger signaling systems: adenosine (B11128) 5'-triphosphate 3'-diphosphate ((p)ppApp) and diadenosine tetraphosphate (B8577671) (Ap4A). This document is intended for researchers, scientists, and drug development professionals interested in the fundamental roles of these signaling molecules in cellular physiology and their potential as therapeutic targets.
Introduction: The Expanding World of Nucleotide Second Messengers
Cellular signaling is orchestrated by a complex network of molecules, among which second messengers play a pivotal role in relaying and amplifying extracellular and intracellular signals. While cyclic nucleotides like cAMP and cGMP have been extensively studied, a growing body of research highlights the significance of other nucleotide-based second messengers. This guide focuses on two such molecules, (p)ppApp and Ap4A, exploring their synthesis, degradation, physiological functions, and the remarkable evolutionary conservation of their signaling pathways across different domains of life.
(p)ppApp , a collective term for pppApp (adenosine 5'-triphosphate 3'-diphosphate) and ppApp (adenosine 5'-diphosphate 3'-diphosphate), has emerged as a critical regulator of bacterial stress responses, often acting in concert with its well-known guanosine-based counterpart, (p)ppGpp.
Ap4A (diadenosine 5',5'''-P1,P4-tetraphosphate) is a dinucleoside polyphosphate implicated in a wide range of cellular processes in both prokaryotes and eukaryotes, including DNA replication, cell proliferation, and stress responses.[1]
Understanding the evolutionary conservation of these signaling pathways provides valuable insights into their fundamental importance and offers a framework for the development of novel therapeutic strategies targeting these pathways.
The (p)ppApp Signaling Cascade: A Key Player in Bacterial Adaptation
The (p)ppApp signaling pathway is primarily characterized in bacteria, where it plays a crucial role in adapting to various environmental stresses.
Synthesis and Degradation of (p)ppApp
The intracellular concentration of (p)ppApp is tightly regulated by the coordinated action of synthetases and hydrolases.
-
Synthesis: (p)ppApp is synthesized by members of the RelA/SpoT Homologue (RSH) superfamily of enzymes.[2][3] These enzymes catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of ATP or ADP to produce pppApp or ppApp, respectively. Some bacterial toxins, such as Tas1 from Pseudomonas aeruginosa, are potent (p)ppApp synthetases, capable of producing these molecules at a very high rate.[4][5]
-
Degradation: The hydrolysis of (p)ppApp is carried out by a recently discovered and broadly conserved family of enzymes known as adenosine 3'-pyrophosphohydrolase 1 (Aph1) .[6][7][8] These enzymes specifically hydrolyze (p)ppApp to ATP and ADP, thereby terminating the signal.
Quantitative Data on (p)ppApp Metabolism
The following table summarizes available kinetic parameters for key enzymes involved in (p)ppApp metabolism.
| Enzyme Family | Specific Enzyme | Organism | Substrate | Km | kcat (s-1) | Reference |
| RSH Synthetase | RSHMex | Methylobacterium extorquens | ATP | 3.0 ± 0.29 mM | - | [9][10] |
| GTP | 0.39 ± 0.01 mM | - | [9][10] | |||
| Tas1 | Pseudomonas aeruginosa | ATP/ADP | - | ~3000 | [4] | |
| (p)ppApp Hydrolase | Aph1 | Bacteroides caccae | ppApp | - | ~7.97 | [11] |
Note: Kinetic data for (p)ppApp synthesis and degradation is still an active area of research, and the values presented here are based on currently available literature. The kcat for Tas1 is an estimation based on its reported high activity.
Experimental Protocols for (p)ppApp Analysis
This protocol outlines a method for the detection of (p)ppApp in bacterial cells.[12][13][14]
Materials:
-
Bacterial cell culture
-
Formic acid
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
TLC developing chamber
-
1.5 M KH2PO4 (pH 3.4) developing solvent
-
UV lamp (254 nm) or phosphorimager (for radiolabeled nucleotides)
Procedure:
-
Sample Preparation:
-
Grow bacterial cells to the desired optical density.
-
Induce stress if required to stimulate (p)ppApp production.
-
Rapidly harvest cells and extract nucleotides by adding formic acid to a final concentration of 1 M.
-
Centrifuge to pellet cell debris.
-
-
TLC Plate Spotting:
-
Spot a small volume (1-5 µL) of the nucleotide extract onto the origin of a PEI-cellulose TLC plate.
-
-
Development:
-
Place the TLC plate in a developing chamber containing 1.5 M KH2PO4 (pH 3.4) as the mobile phase.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and air dry.
-
Visualize the separated nucleotides under a UV lamp. (p)ppApp spots can be identified by their migration relative to known standards. For higher sensitivity with radiolabeled nucleotides, expose the plate to a phosphorimager screen.
-
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caister.com [caister.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ap4A - Wikipedia [en.wikipedia.org]
- 6. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli [frontiersin.org]
- 10. Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Luciferase Assay Kit (ab253393) is not available | Abcam [abcam.co.jp]
- 12. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Emerging Role of (p)ppApp: A Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially overshadowed by its well-studied guanosine (B1672433) counterpart, (p)ppGpp, the adenosine-based alarmone (p)ppApp (adenosine 3',5'-bispyrophosphate and adenosine (B11128) 3'-diphosphate 5'-triphosphate) is now emerging as a critical player in bacterial physiology and interbacterial competition. This technical guide provides a comprehensive overview of the initial studies on the physiological function of (p)ppApp, with a focus on its synthesis, degradation, signaling pathways, and the experimental methodologies used to study this intriguing molecule.
The Physiological Role of (p)ppApp
(p)ppApp serves as a nucleotide second messenger, primarily implicated in bacterial stress responses. Unlike (p)ppGpp, which is a hallmark of the stringent response to nutrient starvation, (p)ppApp has been identified as a potent cellular toxin in the context of interbacterial warfare.[1][2] When introduced into a target cell, (p)ppApp can rapidly deplete the cellular ATP pools, leading to growth inhibition and cell death.[2] However, the discovery of dedicated (p)ppApp hydrolases across a wide range of bacteria suggests that this molecule may also play a more general, yet-to-be-fully-elucidated role in bacterial physiology beyond toxicity.[3][4][5]
Synthesis and Degradation of (p)ppApp
The metabolism of (p)ppApp is tightly controlled by the activities of specific synthetases and hydrolases.
(p)ppApp Synthesis
The synthesis of (p)ppApp involves the pyrophosphorylation of adenosine nucleotides. A key enzyme identified in this process is the Type VI secretion system effector, Tas1, found in Pseudomonas aeruginosa.[1][2] Tas1 transfers a pyrophosphate group from ATP to either ADP or ATP, yielding ppApp and pppApp, respectively.[2] Some RelA/SpoT homolog (RSH) enzymes, such as RSHMex from Methylobacterium extorquens, have also been shown to synthesize pppApp in vitro and in vivo.[6]
(p)ppApp Degradation
The hydrolysis of (p)ppApp is carried out by a broadly conserved family of enzymes known as (p)ppApp hydrolases. The founding member of this family is Aph1, a histidine-aspartate (HD)-domain-containing metalloenzyme.[4][5] These enzymes specifically hydrolyze the 3'-pyrophosphate bond of (p)ppApp, converting it back to ADP or ATP.[3][4][5] The presence of these dedicated hydrolases suggests a mechanism for cells to counteract the toxic effects of (p)ppApp or to modulate endogenous (p)ppApp signaling.
Signaling Pathways of (p)ppApp
The signaling pathways of (p)ppApp appear to overlap with those of (p)ppGpp, suggesting a degree of crosstalk between these two alarmones.
Inhibition of Purine (B94841) Biosynthesis
One of the primary targets of (p)ppApp is the enzyme PurF, which catalyzes the first committed step of de novo purine biosynthesis.[1][2][7] By binding to and inhibiting PurF, (p)ppApp blocks the synthesis of new purine nucleotides, further contributing to the depletion of cellular energy and building blocks.[1][2][7]
Crosstalk with other Nucleotide Messengers
The cellular responses to (p)ppApp are likely integrated with other nucleotide-based second messenger systems, including (p)ppGpp and cyclic di-AMP (c-di-AMP).[7] These molecules collectively regulate a wide range of cellular processes, including transcription, translation, DNA replication, and metabolism, allowing bacteria to adapt to changing environmental conditions.[7][8][9][10][11]
Quantitative Data
The following tables summarize key quantitative data from initial studies on (p)ppApp and its associated enzymes.
Table 1: Kinetic Parameters of (p)ppApp Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Tas1 (P. aeruginosa) | ATP | Not Reported | ~3000 | [2] |
| Aph1 (homologs) | ppApp | Not Reported | Not Reported | [3] |
Note: Detailed kinetic parameters for many (p)ppApp metabolizing enzymes are still under investigation.
Table 2: In Vivo Concentrations of (p)ppApp
| Organism | Condition | (p)ppApp Concentration | Method | Reference |
| E. coli | Tas1 expression | High (not quantified) | Metabolite profiling | [2] |
| B. subtilis | Sporulation | Detected | TLC | [6] |
| E. coli | Basal levels | Traces detected | TLC | [12] |
Note: Quantitative in vivo measurements of (p)ppApp are challenging and often reported as relative changes.
Experimental Protocols
This section details common methodologies for the study of (p)ppApp.
In Vitro Synthesis of (p)ppApp
Objective: To synthesize (p)ppApp in vitro for use in subsequent experiments.
Materials:
-
Purified (p)ppApp synthetase (e.g., Tas1, RSHMex)
-
ATP, ADP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2)
-
[γ-32P]ATP or [α-32P]ATP for radiolabeling (optional)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, ATP, and ADP.
-
Initiate the reaction by adding the purified (p)ppApp synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.
-
The synthesized (p)ppApp can be purified by anion-exchange chromatography or used directly in downstream applications.
Purification of (p)ppApp by Anion-Exchange Chromatography
Objective: To purify synthesized (p)ppApp from the reaction mixture.
Materials:
-
Anion-exchange column (e.g., Mono Q)
-
Low salt buffer (e.g., 20 mM Tris-HCl pH 8.0)
-
High salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl)
-
HPLC system
Procedure:
-
Equilibrate the anion-exchange column with the low salt buffer.
-
Load the (p)ppApp synthesis reaction mixture onto the column.
-
Wash the column with the low salt buffer to remove unbound components.
-
Elute the bound nucleotides with a linear gradient of the high salt buffer.
-
Collect fractions and identify those containing (p)ppApp by UV absorbance (260 nm) or by analyzing aliquots using thin-layer chromatography.
In Vitro (p)ppApp Hydrolase Assay
Objective: To measure the hydrolytic activity of a putative (p)ppApp hydrolase.
Materials:
-
Purified (p)ppApp hydrolase (e.g., Aph1)
-
Purified (p)ppApp (substrate)
-
Reaction buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MnCl2)
-
Malachite green reagent for phosphate (B84403) detection or an NADH-coupled assay system.[3][13]
Procedure:
-
Set up a reaction mixture containing the reaction buffer and (p)ppApp.
-
Initiate the reaction by adding the purified (p)ppApp hydrolase.
-
Incubate the reaction at room temperature.
-
At various time points, take aliquots of the reaction and stop the hydrolysis.
-
Quantify the amount of inorganic phosphate released using the malachite green assay or measure the consumption of NADH in a coupled-enzyme assay.[3][13]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli [frontiersin.org]
- 7. Crosstalk between (p)ppGpp and other nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Many birds with one stone: targeting the (p)ppGpp signaling pathway of bacteria to improve antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]
- 11. Regulatory Themes and Variations by the Stress-Signaling Nucleotide Alarmones (p)ppGpp in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress [frontiersin.org]
- 13. Direct detection of stringent alarmones (pp)pGpp using malachite green - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of ApApG for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P³-bis(5'-adenosyl) 5'-(guanosyl) triphosphate (ApApG) is a dinucleotide cap analog that plays a significant role in various biological processes. Its unique structure, featuring a triphosphate bridge linking adenosine (B11128) and guanosine (B1672433) moieties, makes it a subject of interest in studies related to mRNA metabolism, cell signaling, and as a potential target for therapeutic intervention. Accurate in vitro studies necessitate a reliable source of high-purity this compound. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.
Chemical Synthesis of this compound
Chemical synthesis offers a versatile route to this compound and its analogs. The phosphorimidazolidate method is a widely used approach for the formation of the triphosphate linkage.
Experimental Protocol: Chemical Synthesis via Phosphorimidazolidate Activation
This protocol involves the activation of adenosine 5'-diphosphate (ADP) with a phosphorimidazolidate, followed by coupling with guanosine 5'-monophosphate (GMP).
Materials:
-
Adenosine 5'-diphosphate (ADP) sodium salt
-
Guanosine 5'-monophosphate (GMP) sodium salt
-
Tri-n-butylamine
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Zinc Chloride (ZnCl₂)
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
-
DEAE-Sephadex A-25
-
C18 Reverse-Phase HPLC column
Procedure:
-
Preparation of ADP-imidazolide:
-
Dissolve ADP (1 mmol) in anhydrous DMF (10 mL).
-
Add tri-n-butylamine (2 mmol) and stir until a clear solution is obtained.
-
Add 1,1'-carbonyldiimidazole (CDI) (3 mmol) in one portion and stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the ADP-imidazolide by adding the reaction mixture to a vigorously stirred solution of anhydrous diethyl ether.
-
Centrifuge the precipitate, wash with diethyl ether, and dry under vacuum.
-
-
Coupling Reaction:
-
Dissolve the dried ADP-imidazolide (0.5 mmol) and GMP (0.6 mmol) in anhydrous DMF (10 mL).
-
Add anhydrous ZnCl₂ (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding an equal volume of water.
-
Concentrate the solution under reduced pressure.
-
Purify the crude this compound by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of 0.1 M to 1.0 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
-
Collect the fractions containing this compound and lyophilize.
-
For higher purity, further purification can be performed by reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in triethylammonium acetate (B1210297) (TEAA) buffer.
-
Chemical Synthesis Workflow
Caption: Chemical synthesis of this compound via the phosphorimidazolidate method.
Enzymatic Synthesis of this compound
Enzymatic synthesis provides a highly specific and efficient alternative for producing this compound, often with higher yields and purity under milder reaction conditions. T4 RNA ligase is a suitable enzyme for this purpose.
Experimental Protocol: Enzymatic Synthesis using T4 RNA Ligase
This protocol utilizes T4 RNA ligase to catalyze the ligation of adenosine 5'-diphosphate (ADP) and adenosine 5'-monophosphate (AMP) to form the dinucleotide this compound is not the correct reaction. T4 RNA ligase joins a 5'-phosphate to a 3'-hydroxyl. A more appropriate enzymatic synthesis would involve the ligation of an adenylated donor to a guanosine acceptor. A more accurate representation would be the ligation of AppA (P¹-(5'-adenosyl) P²-(5'-adenosyl) diphosphate) and GMP by an appropriate ligase, or a two-step process involving adenylation of ADP followed by ligation. For the purpose of this application note, a plausible enzymatic route is presented. A more direct enzymatic synthesis of this compound can be achieved using specific dinucleoside polyphosphate synthetases, though T4 RNA ligase can be used to ligate an adenylated donor to an acceptor. Here we present a method using T4 RNA ligase to ligate adenylated ADP (App-ADP) to GMP.
Materials:
-
Adenosine 5'-diphosphate (ADP)
-
Guanosine 5'-monophosphate (GMP)
-
Adenosine 5'-triphosphate (ATP)
-
T4 RNA Ligase
-
T4 Polynucleotide Kinase (for 5'-phosphorylation of GMP if not already phosphorylated)
-
HEPES buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
DEAE-Sephadex A-25
-
C18 Reverse-Phase HPLC column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
10x T4 RNA Ligase Reaction Buffer (500 mM HEPES pH 7.5, 100 mM MgCl₂, 100 mM DTT)
-
ADP (final concentration 1 mM)
-
5'-phosphorylated GMP (final concentration 1.2 mM)
-
ATP (final concentration 1 mM)
-
BSA (0.1 mg/mL)
-
T4 RNA Ligase (10-20 units)
-
-
The total reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Enzyme Inactivation:
-
Heat the reaction mixture at 65°C for 15 minutes to inactivate the T4 RNA ligase.
-
-
Purification:
-
Purify the synthesized this compound using the same anion-exchange and reverse-phase HPLC methods described in the chemical synthesis protocol.
-
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of this compound using T4 RNA Ligase.
Purification Protocols
High purity of this compound is crucial for in vitro studies. A two-step purification process involving anion-exchange chromatography followed by reverse-phase HPLC is recommended.
Anion-Exchange Chromatography
-
Column: DEAE-Sephadex A-25
-
Equilibration Buffer (Buffer A): 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Elution Buffer (Buffer B): 1.0 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Gradient: Linear gradient from 0% to 100% Buffer B over 10-15 column volumes.
-
Detection: UV absorbance at 260 nm.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be 5-30% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
Expected m/z: The calculated monoisotopic mass of this compound (C₂₀H₂₇N₁₀O₁₇P₃) is 772.08 g/mol . In negative mode ESI-MS, the expected [M-H]⁻ ion would be observed at m/z 771.07.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ribose and base protons of adenosine and guanosine.
-
³¹P NMR: The phosphorus NMR spectrum is particularly informative for confirming the triphosphate linkage. Three distinct phosphorus signals are expected, corresponding to the α, β, and γ phosphates. The chemical shifts and coupling constants will be characteristic of the triphosphate bridge.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yield | Purity (Post-Purification) | Reference |
| Chemical Synthesis | ADP, GMP, CDI, ZnCl₂ | 20-40% | >95% (after HPLC) | [1][2] |
| Enzymatic Synthesis | ADP, pGMP, T4 RNA Ligase, ATP | 50-70% | >98% (after HPLC) | [3] |
This compound Signaling Pathway
This compound is involved in cellular signaling in both prokaryotes and eukaryotes. In bacteria, it can act as a second messenger, while in eukaryotes, it is known to interact with Histidine Triad (HINT) proteins.
This compound Signaling Diagram
Caption: Simplified signaling pathways involving this compound in bacteria and eukaryotes.
Conclusion
The protocols outlined in this document provide robust methods for the synthesis, purification, and characterization of this compound for in vitro studies. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, including the desired yield, purity, and the availability of reagents and equipment. Careful purification and characterization are essential to ensure the quality of the this compound used in subsequent biological assays.
References
- 1. Solid-phase synthesis of oligoribonucleotides using T4 RNA ligase and T4 polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and efficient synthesis of 5′ pre-adenylated DNA using thermostable RNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T4 RNA ligase catalyzed synthesis of base analogue-containing oligodeoxyribonucleotides and a characterization of their thermal stabilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of ApApG in Cell Lysates by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine polyphosphates, such as ApApG (P¹,P³-Di(adenosine-5')-triphosphate), are a class of signaling molecules found across various organisms, from bacteria to humans. Their roles in cellular processes are an active area of research, with implications in stress responses, DNA repair, and cell proliferation. Accurate and sensitive detection of these molecules in complex biological matrices like cell lysates is crucial for understanding their physiological and pathological significance. This document provides a detailed protocol for the detection and quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principles of LC-MS/MS for this compound Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex mixtures.[1] The method involves three key steps:
-
Liquid Chromatography (LC) Separation: The cell lysate extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the mixture are separated based on their physicochemical properties (e.g., polarity, size) as they interact with a stationary phase (the column) and a mobile phase (the solvent). For polar molecules like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent is often employed to achieve good retention and separation from other cellular components.
-
Ionization: As the separated molecules elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like nucleotides, converting them into gas-phase ions with minimal fragmentation.
-
Tandem Mass Spectrometry (MS/MS) Detection: The ionized molecules are then guided into the mass spectrometer. In a triple quadrupole mass spectrometer, the analysis occurs in two stages. First, the precursor ion (in this case, the ionized this compound molecule) is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (q2, the collision cell) through collision-induced dissociation (CID) with an inert gas. Finally, specific fragment ions (product ions) are selected and detected in the third quadrupole (Q3). This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.[2]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in cell lysates is depicted below.
Caption: A general workflow for the quantification of this compound from cell culture to data analysis.
Detailed Protocols
Sample Preparation: Cell Lysis and Extraction
Proper sample preparation is critical to remove interfering substances like proteins and salts that can suppress the ionization of the target analyte in the mass spectrometer.[3][4][5][6]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, chilled to -80°C
-
Acetonitrile, HPLC grade, chilled to -20°C
-
Water, HPLC grade
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., ¹³C₁₀, ¹⁵N₅-ApApG) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[3][4][7][8] If unavailable, a structurally similar molecule can be used, but requires more extensive validation.
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well (of a 6-well plate).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
-
Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.
-
Spike the samples with the internal standard at a known concentration.
-
-
Extraction:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography Method
This protocol describes a HILIC method suitable for the separation of polar molecules like this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
Mass Spectrometry Method
The following are suggested starting parameters for the detection of this compound. These will need to be optimized for the specific instrument being used.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MRM Transitions: The precursor ion for this compound (C₂₀H₂₇N₁₀O₁₅P₃) will be its [M+H]⁺ ion (m/z 813.1). Product ions will need to be determined by infusing a standard solution of this compound and performing a product ion scan. Likely product ions would correspond to the fragmentation of the triphosphate bridge and loss of adenosine (B11128) monophosphate (AMP) or adenosine diphosphate (B83284) (ADP). Hypothetical MRM transitions are provided in the table below.
Quantitative Data Presentation
For accurate quantification, a calibration curve should be prepared using a series of known concentrations of an this compound standard, with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Table 1: Hypothetical MRM Transitions for this compound and a Stable Isotope-Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 813.1 | 428.1 (ADP) | 25 |
| This compound (Qualifier) | 813.1 | 348.1 (AMP) | 35 |
| ¹³C₁₀, ¹⁵N₅-ApApG (IS) | 828.1 | 438.1 | 25 |
Table 2: Example Calibration Curve Data
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 15,500 | 101,000 | 0.153 |
| 50 | 76,000 | 99,000 | 0.768 |
| 100 | 152,000 | 100,500 | 1.512 |
| 500 | 755,000 | 99,500 | 7.588 |
Hypothetical Signaling Pathway of this compound
The precise signaling pathways involving this compound in mammalian cells are still under investigation. Based on the known roles of other dinucleotides and ATP, a hypothetical signaling pathway is proposed below. This model suggests that intracellular or extracellular stressors could lead to the synthesis of this compound, which may then interact with downstream effector proteins to elicit a cellular response.
Caption: A hypothetical signaling pathway for this compound, from synthesis to cellular response.
Conclusion
The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantification of this compound in cell lysates. The high selectivity of MRM, coupled with the use of a stable isotope-labeled internal standard, ensures reliable and accurate results. This methodology will be invaluable for researchers investigating the role of this compound in cellular signaling and its potential as a biomarker or therapeutic target in various diseases. Further optimization and validation of the presented protocol are recommended for specific cell types and experimental conditions.
References
- 1. rsc.org [rsc.org]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Building peptidoglycan inside eukaryotic cells: A view from symbiotic and pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols: Development of Fluorescent Probes for ApApG Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinucleoside polyphosphates are a class of signaling molecules found across various organisms, from bacteria to mammals. Among these, P¹,P³-bis(5'-adenosyl)-5'-guanosyl triphosphate (ApApG) is a unique and less-studied molecule. Emerging evidence suggests its involvement in cellular stress responses and potentially as a 5' RNA cap, highlighting the need for tools to study its spatiotemporal dynamics within the cell.[1] The development of specific fluorescent probes for this compound would be a significant advancement, enabling researchers to visualize its localization and trafficking, and to elucidate its precise biological functions.
Currently, specific fluorescent probes for the direct visualization of this compound in living cells are not commercially available. Detection of dinucleoside polyphosphates has traditionally relied on methods such as luciferase-based assays, high-performance liquid chromatography (HPLC), and mass spectrometry.[1][2][3] While these methods provide quantitative data, they lack the spatial and temporal resolution required to understand the subcellular dynamics of this compound.
This document provides a conceptual framework and detailed protocols for the development and application of novel fluorescent probes for this compound localization. The proposed strategies are based on established principles of fluorescent nucleotide labeling and probe design.[][5][6][7]
Proposed Strategy for Fluorescent Probe Development
The development of a fluorescent probe for this compound requires a rational design that combines a selective recognition moiety for this compound with a sensitive fluorophore. A potential approach is to synthesize a fluorescently labeled, non-hydrolyzable analog of this compound or a molecule that specifically binds to this compound.
Probe Design Considerations:
-
Recognition Moiety: A chemically stable analog of this compound can be designed to be metabolically incorporated or to bind to this compound-interacting proteins.
-
Fluorophore Selection: The choice of fluorophore is critical and should be based on photophysical properties such as brightness, photostability, and excitation/emission wavelengths suitable for live-cell imaging.
-
Linker Chemistry: A flexible and biocompatible linker can be used to attach the fluorophore to the recognition moiety without interfering with its biological activity or binding affinity.
Quantitative Data on Fluorescently Labeled Nucleotides
While specific data for this compound probes are unavailable, the following table summarizes typical photophysical properties of commonly used fluorophores that can be conjugated to nucleotides. This data can serve as a guide for selecting a suitable fluorophore for a novel this compound probe.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 70,000 |
| Rhodamine B | 555 | 580 | 0.31 | 105,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | 250,000 |
| BODIPY FL | 503 | 512 | 0.97 | 80,000 |
Note: The quantum yield and molar extinction coefficient can vary depending on the conjugation and the local environment.
Experimental Protocols
The following protocols outline a general workflow for the synthesis, characterization, and cellular application of a hypothetical fluorescent this compound probe.
Protocol 1: Synthesis of a Fluorescently Labeled this compound Analog
This protocol describes a general strategy for the chemical synthesis of a fluorescently labeled this compound analog.
Materials:
-
Protected adenosine (B11128) and guanosine (B1672433) phosphoramidites
-
Solid support for oligonucleotide synthesis
-
Fluorescent dye with a reactive group (e.g., NHS ester or maleimide)
-
Coupling and deprotection reagents
-
HPLC for purification
Procedure:
-
Synthesis of the Dinucleotide Backbone: Synthesize the this compound backbone on a solid support using standard phosphoramidite (B1245037) chemistry.
-
Introduction of a Linker: Incorporate a phosphoramidite containing a reactive functional group (e.g., an amino or thiol linker) at a specific position on the adenosine or guanosine moiety.
-
Fluorophore Conjugation: Cleave the dinucleotide from the solid support and deprotect it. React the purified, linker-modified dinucleotide with the activated fluorescent dye.
-
Purification: Purify the fluorescently labeled this compound analog using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the probe by mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Characterization of the Fluorescent Probe
This protocol details the steps to assess the photophysical properties and binding affinity of the newly synthesized probe.
Materials:
-
Purified fluorescent this compound probe
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
This compound-binding proteins (if known) or cellular lysates
-
Buffer solutions (e.g., PBS)
Procedure:
-
Spectroscopic Analysis:
-
Measure the absorption and emission spectra of the probe to determine its excitation and emission maxima.
-
Determine the molar extinction coefficient and quantum yield.
-
-
Binding Affinity Assay (if applicable):
-
If a specific this compound binding protein is known, perform binding assays (e.g., fluorescence polarization or surface plasmon resonance) to determine the dissociation constant (Kd).
-
Alternatively, assess the interaction of the probe with total cellular proteins using techniques like pull-down assays followed by mass spectrometry to identify potential binding partners.
-
Protocol 3: Live-Cell Imaging of this compound Localization
This protocol describes how to introduce the fluorescent probe into living cells and visualize its subcellular localization.
Materials:
-
Cultured cells of interest
-
Fluorescent this compound probe
-
Cell culture medium
-
Transfection reagent or microinjection apparatus
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets
-
Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker)
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading:
-
Microinjection: Directly inject the probe into the cytoplasm of the cells.
-
Permeabilization: Use a gentle permeabilization agent (e.g., digitonin) to facilitate probe entry.
-
Esterified Probes: If the probe is synthesized with ester groups to mask the phosphates, it may be cell-permeant and can be directly added to the culture medium.
-
-
Incubation: Incubate the cells with the probe for a specific duration to allow for uptake and localization.
-
Co-localization Studies (Optional): Incubate the cells with organelle-specific fluorescent markers to determine the subcellular compartments where this compound localizes.
-
Fluorescence Microscopy:
-
Wash the cells with fresh medium or buffer to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe and any co-localization markers.
-
Acquire images and perform image analysis to determine the subcellular distribution of the fluorescent signal.
-
Visualizations
Caption: Conceptual design of a fluorescent this compound probe.
Caption: Experimental workflow for this compound probe development.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The development of fluorescent probes specifically targeting this compound is a crucial next step in understanding the biological roles of this enigmatic signaling molecule. The proposed strategies and protocols in this document provide a roadmap for researchers to design, synthesize, and validate novel chemical tools for the visualization of this compound in living cells. The successful development of such probes will undoubtedly accelerate discoveries in the field of nucleotide signaling and its implications in health and disease.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical ancestry: "firsts" in fluorescent labeling of nucleosides, nucleotides, and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
Protocols for Quantifying Intracellular ApApG Concentrations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) isomers are crucial second messengers in innate immunity. While the canonical 2',3'-cGAMP, produced by cyclic GMP-AMP synthase (cGAS), is a potent activator of the STING (Stimulator of Interferator Genes) pathway in mammalian cells, other isomers such as 3',3'-cGAMP (also known as ApApG) play significant roles, particularly in bacterial signaling and potentially in modulating the host immune response. Accurate quantification of intracellular this compound is essential for understanding its physiological roles and for the development of novel therapeutics targeting cyclic dinucleotide signaling pathways.
This document provides detailed protocols for the quantification of intracellular this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for specific and sensitive quantification of cGAMP isomers. Additionally, an alternative enzymatic assay approach is described. Due to a scarcity of published data on intracellular concentrations of this compound (3',3'-cGAMP) in mammalian cells, this guide also presents available quantitative data for the more extensively studied 2',3'-cGAMP as a reference.
Signaling Pathways
The primary signaling pathway activated by cGAMP isomers in mammalian cells is the cGAS-STING pathway. While this pathway is best characterized for 2',3'-cGAMP, it is understood that other isomers can also interact with STING, albeit with different affinities.
Recent studies on 2',3'-cGAMP have suggested the existence of STING-independent signaling pathways. While not yet confirmed for this compound, these findings open new avenues for research into the broader biological roles of cyclic dinucleotides.
Quantitative Data Summary
Direct quantitative data for intracellular this compound (3',3'-cGAMP) in mammalian cells is limited in publicly available literature. However, LC-MS/MS methods have been successfully used to quantify the related isomer, 2',3'-cGAMP. The following table summarizes available data for 2',3'-cGAMP, which can serve as a reference for expected concentration ranges and the methodologies used.
| Cell Type | Condition | Intracellular Concentration | Extracellular Concentration | Method | Reference |
| 293T cGAS ENPP1-/- | Basal | Low micromolar range | - | LC-MS/MS | [1][2] |
| 293T cGAS ENPP1-/- | 30 hours post-media change | - | ~100 nM | LC-MS/MS | [1] |
| Human Monocyte-Derived Cells | Virus-infected | Quantifiable | Not Reported | HPLC-MS/MS | [3] |
| 4T1-luc (mouse breast cancer) | Basal | Quantifiable | ~1 nM | LC-MS/MS | [2] |
| MDA-MB-231 (human breast cancer) | Basal | Not Reported | ~0.5 nM | LC-MS/MS | [2] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of intracellular cyclic dinucleotides. Optimization of specific parameters for the instrument and cell type used is recommended.
Workflow Diagram:
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[4]
-
Internal standard (e.g., ¹³C₁₀,¹⁵N₅-labeled cGAMP)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column suitable for polar analytes
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Apply experimental treatments as required.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of pre-chilled extraction buffer to the cell culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Add a known amount of internal standard to each sample.
-
Incubate on ice for 10 minutes.[4]
-
-
Cell Debris Removal:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[4]
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a small, precise volume of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate this compound from other cellular components using a gradient of Mobile Phase A and B. A typical gradient might be 0-5% B over 1 minute, 5-95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 0% B.
-
Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined empirically or from the literature. For 3'3'-cGAMP, the precursor ion is [M+H]⁺ at m/z 675.1 and a characteristic fragment ion is at m/z 428.0.[2]
-
-
Data Analysis:
-
Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the this compound analytical standard.
-
Normalize the this compound concentration to the cell number or total protein content of the original sample.
-
Protocol 2: Enzymatic Assay for cGAMP Quantification
This protocol describes a coupled enzyme assay that can be adapted for high-throughput screening of cGAMP levels. This method relies on the conversion of cGAMP to AMP by a phosphodiesterase, followed by the detection of AMP using a luciferase-based assay.
Workflow Diagram:
Materials:
-
Cell extracts (prepared as in Protocol 1, steps 1-3)
-
This compound or cGAMP standard
-
Recombinant ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1)
-
AMP detection kit (e.g., luciferase-based)
-
Microplate reader with luminescence detection capability
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the this compound/cGAMP standard in the assay buffer provided with the AMP detection kit.
-
Enzymatic Reaction:
-
Add cell extracts and standards to the wells of a microplate.
-
Add a solution containing recombinant ENPP1 to each well to initiate the hydrolysis of cGAMP to AMP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for complete conversion.
-
-
Enzyme Inactivation:
-
Heat the plate to 95°C for 5-10 minutes to inactivate the ENPP1 enzyme.
-
-
AMP Detection:
-
Allow the plate to cool to room temperature.
-
Add the AMP detection reagent from the kit to each well.
-
Incubate according to the manufacturer's instructions to allow for the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a microplate reader.
-
The luminescence signal is proportional to the amount of AMP produced, which is directly related to the initial concentration of cGAMP in the sample.
-
Calculate the concentration of this compound/cGAMP in the samples by interpolating from the standard curve.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals interested in quantifying intracellular this compound concentrations. While LC-MS/MS remains the most accurate and specific method, enzymatic assays provide a high-throughput alternative. The provided data on 2',3'-cGAMP levels can serve as a valuable reference in the absence of extensive data for this compound. Further research is needed to fully elucidate the intracellular concentrations and specific signaling pathways of this compound in various biological contexts.
References
- 1. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to the cGAS-STING Pathway and cGAMP
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon encountering dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3][4] This molecule acts as a potent activator of STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] The binding of cGAMP to STING initiates a conformational change, leading to STING's translocation to the Golgi apparatus.[1][5] There, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][6] Phosphorylated IRF3 then dimerizes, moves to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor response.[1][4]
Given its central role in immunity, the cGAS-STING pathway is a prime target for therapeutic intervention in various diseases, including infectious diseases, autoimmune disorders, and cancer.[7][8] The CRISPR-Cas9 system provides a powerful and precise tool to dissect the genetic regulators of this pathway, offering opportunities to identify novel drug targets and understand the mechanisms of existing therapies.[9][10] By systematically knocking out or activating genes, researchers can elucidate their roles in cGAMP production, signaling, and degradation.[11]
The cGAMP Signaling Pathway
The cGAS-STING signaling cascade is a tightly regulated process involving multiple proteins. Cytosolic dsDNA, from either invading pathogens or damaged host cells, is the primary trigger.[4] This activates cGAS to produce cGAMP from ATP and GTP.[5] cGAMP then binds to the dimeric STING protein, inducing its oligomerization and trafficking from the ER through the Golgi apparatus.[5][6] This movement is crucial for the recruitment and activation of TBK1. Activated TBK1 phosphorylates both STING and IRF3. Phosphorylated IRF3 forms dimers that translocate to the nucleus to induce the transcription of type I interferons and other inflammatory genes.[3] The pathway is negatively regulated by various mechanisms to prevent excessive inflammation, including the degradation of cytosolic DNA by nucleases like TREX1.[3][12]
Caption: The cGAS-STING signaling pathway.
Application: CRISPR-Cas9 Screening for cGAMP-Related Genes
Genome-wide CRISPR-Cas9 screens are a powerful, unbiased approach to identify novel regulators of the cGAMP signaling pathway.[9][10] These screens can be designed as loss-of-function (CRISPRko), gain-of-function (CRISPRa), or inhibition (CRISPRi) assays to systematically assess the role of each gene in a specific cellular response. For instance, a CRISPRko screen can identify genes whose disruption leads to either an increase or decrease in STING-dependent signaling.
Experimental Workflow
A typical workflow for a pooled CRISPRko screen to identify regulators of the cGAMP pathway involves several key steps. The process begins with the generation of a lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the genome. A cell line that stably expresses Cas9 and a reporter for STING pathway activation (e.g., an IRF3-responsive luciferase or fluorescent protein) is then transduced with this library at a low multiplicity of infection to ensure most cells receive only one sgRNA. After selection, the cell population is stimulated with a STING agonist like cGAMP or dsDNA. Cells are then sorted based on the reporter signal (high or low). Finally, genomic DNA is extracted from the sorted populations, and the sgRNA sequences are amplified and identified by next-generation sequencing. Genes whose sgRNAs are enriched in the high- or low-reporter populations are considered candidate regulators of the pathway.
Caption: CRISPR-Cas9 Screening Workflow.
Quantitative Data from a Hypothetical CRISPR Screen
The results of a CRISPR screen can be quantified by determining the enrichment of sgRNAs targeting specific genes in the sorted cell populations. The following table presents hypothetical data from a screen to identify regulators of cGAMP-induced IRF3 activation.
| Gene Target | Gene Function | sgRNA Enrichment (log2 Fold Change) - High Reporter | sgRNA Enrichment (log2 Fold Change) - Low Reporter | Phenotype |
| Positive Controls | ||||
| IRF3 | Transcription Factor | - | 5.8 | Required for signaling |
| TBK1 | Kinase | - | 5.2 | Required for signaling |
| Negative Regulator | ||||
| TREX1 | Exonuclease | 4.5 | - | Suppresses signaling |
| Novel Hits | ||||
| Gene X | Unknown | 3.9 | - | Potential negative regulator |
| Gene Y | E3 Ubiquitin Ligase | - | 4.1 | Potential positive regulator |
| Gene Z | Metabolic Enzyme | 3.2 | - | Potential negative regulator |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Candidate Gene in Mammalian Cells
This protocol outlines the steps for generating a stable knockout cell line for a candidate gene identified from a CRISPR screen.[13][14]
Materials:
-
LentiCRISPRv2 plasmid
-
Stbl3 competent E. coli
-
HEK293T cells
-
Target cells (e.g., THP-1)
-
Lipofectamine 3000
-
psPAX2 and pMD2.G packaging plasmids
-
Puromycin
-
Polybrene
-
DMEM and RPMI-1640 media
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the gene of interest using a web-based tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BsmBI-digested lentiCRISPRv2 vector.
-
Transform into Stbl3 E. coli and confirm the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid, psPAX2, and pMD2.G using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate target cells and transduce with the lentivirus in the presence of Polybrene.
-
24 hours post-transduction, replace the medium.
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
After selection, perform single-cell cloning by limiting dilution in a 96-well plate.
-
-
Knockout Validation:
-
Expand single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the targeted region.
-
Analyze the PCR products by Sanger sequencing and TIDE or ICE analysis to confirm the presence of indels.
-
Confirm the absence of the protein by Western blot.
-
Protocol 2: Quantification of Intracellular cGAMP by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of intracellular cGAMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
-80°C 80% Methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
-
cGAMP analytical standard and isotopically labeled internal standard
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired density in a multi-well plate.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 1 hour.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a lyophilizer or vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or an appropriate buffer.
-
Add an isotopically labeled cGAMP internal standard to each sample for accurate quantification.
-
Centrifuge to pellet any insoluble material before transferring to HPLC vials.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable HPLC column (e.g., a C18 column).
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for cGAMP (e.g., m/z 675.1 -> 136.0).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the cGAMP analytical standard.
-
Calculate the concentration of cGAMP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Conclusion
The combination of CRISPR-Cas9 technology with robust analytical methods provides a powerful platform for investigating the complex cGAMP signaling network. Genome-wide screens can uncover novel regulators, which can then be validated and characterized using targeted gene editing. The protocols outlined in this document provide a framework for researchers to employ these cutting-edge techniques to advance our understanding of innate immunity and develop novel therapeutics for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS‒STING signaling and function in metabolism and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the cGAS-STING pathway combined with CRISPR-Cas9 gene editing triggering long-term immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Molecular Players in the cGAS-STING Pathway of Anti-Viral and Anti-Tumor Defense – lji.org [lji.org]
- 10. Extensive mapping of an innate immune network with CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockout of cGAS and STING Rescues Virus Infection of Plasmid DNA-Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of a STING-Deficient HepG2 Cell Line through CRISPR/Cas9 System and Evaluation of Its Effects on Salmonella Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application of ApApG in STING Pathway Activation Assays: A Guide for Researchers
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a robust type I interferon and pro-inflammatory cytokine response. Cyclic dinucleotides (CDNs) are key second messengers that directly bind to and activate STING. Among these, cyclic di-adenosine monophosphate (c-di-AMP or ApApG), primarily produced by bacteria, serves as a potent agonist of the STING pathway. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in various STING pathway activation assays.
Understanding the STING Signaling Pathway
Upon entering the cytoplasm, this compound binds directly to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Quantitative Comparison of STING Agonists
The potency and efficacy of this compound in activating the STING pathway can be compared to other common STING agonists. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of STING Agonists to Human STING
| STING Agonist | Ligand Type | STING Binding Affinity (Kd) |
| This compound (c-di-AMP) | Natural CDN | ~2 µM[1] |
| c-di-GMP | Natural CDN | ~2.4 - 5 µM[1] |
| 2'3'-cGAMP | Natural CDN | ~3.79 nM[1] |
Table 2: In Vitro Potency of STING Agonists in Human THP-1 Cells
| STING Agonist | Assay Readout | Cell Line | EC50 Value |
| This compound (c-di-AMP) | ISG Reporter | THP-1-Lucia | 41.3 µM[2] |
| 2'3'-cGAMP | ISG Reporter | THP-1-Lucia | 48.6 µM[2] |
| ADU-S100 | ISG Reporter | THP-1-Lucia | 2.9 µM[2] |
Note: EC50 values can vary depending on the cell type, assay format, and delivery method (e.g., transfection, permeabilization).
Experimental Protocols
Here, we provide detailed protocols for three common assays to measure STING pathway activation by this compound.
Protocol 1: STING Activation using a Reporter Gene Assay
This protocol utilizes a cell line, such as HEK293T or THP-1, that has been engineered to express a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an Interferon-Stimulated Response Element (ISRE) promoter.
Materials:
-
HEK293-ISRE-Reporter cells or THP-1-ISG-Reporter cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (c-di-AMP)
-
Transfection reagent (for HEK293T cells, e.g., Lipofectamine) or digitonin (B1670571) (for permeabilization)
-
96-well white, clear-bottom plates (for luciferase) or standard clear plates (for SEAP)
-
Luciferase or SEAP detection reagent
-
Luminometer or spectrophotometer
Methodology:
-
Cell Seeding:
-
For HEK293T cells, seed at a density of 3 x 10^5 cells/mL in a 96-well plate (100 µL/well) and incubate overnight.[3]
-
For THP-1 cells, seed at a density of 1 x 10^5 cells/well in a 96-well plate. Differentiate to macrophage-like cells with PMA (e.g., 50 ng/mL) for 48-72 hours if required by the specific reporter cell line protocol.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Perform serial dilutions of this compound to create a dose-response curve. A typical concentration range to test for this compound would be from 0.1 µM to 100 µM.
-
-
Cell Treatment:
-
For HEK293T cells (requiring transfection): Mix the this compound dilutions with a suitable transfection reagent in serum-free medium according to the manufacturer's instructions.[4] Incubate for 15-20 minutes to allow complex formation. Add the mixture to the cells.
-
For THP-1 cells (can be permeabilized): Prepare a permeabilization buffer containing digitonin (e.g., 10 µg/mL) and the this compound dilutions.[5] Aspirate the medium from the cells and add the permeabilization buffer for a short period (e.g., 30 minutes). Replace with fresh complete medium.
-
Note: Some immune cell lines like THP-1 may internalize CDNs without permeabilization, but this is less efficient and may require higher concentrations and longer incubation times.
-
-
Incubation:
-
Incubate the treated cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Assay:
-
Luciferase: Add the luciferase assay reagent to each well and measure luminescence using a luminometer.[3]
-
SEAP: Collect the cell supernatant and follow the manufacturer's protocol for the SEAP detection reagent. Measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Plot the reporter signal against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Protocol 2: Western Blot for Phosphorylation of STING Pathway Proteins
This protocol measures the activation of the STING pathway by detecting the phosphorylation of key downstream proteins like TBK1 and IRF3.
Materials:
-
THP-1 or other suitable cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 6-well plate at a density that will result in 80-90% confluency at the time of lysis. Differentiate with PMA if necessary.
-
Treat the cells with this compound (e.g., 10-50 µM) for a time course (e.g., 0, 1, 3, 6 hours). A permeabilization step may be required for efficient delivery.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane for total protein (e.g., anti-IRF3) and a loading control (e.g., anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
-
Protocol 3: ELISA for IFN-β Secretion
This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following stimulation with this compound.
Materials:
-
THP-1 cells
-
This compound
-
Human IFN-β ELISA Kit
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 µM to 100 µM) with a suitable delivery method.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Plot the IFN-β concentration against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
This compound is a valuable tool for studying the activation of the STING pathway. While it may exhibit lower binding affinity and potency in some cellular systems compared to the endogenous mammalian ligand 2'3'-cGAMP, it is a robust and widely used agonist for inducing STING-dependent type I interferon and pro-inflammatory responses. The protocols provided here offer a framework for researchers to quantitatively assess the activity of this compound and other STING agonists, aiding in the discovery and development of novel immunotherapies and vaccine adjuvants.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Measuring the Binding Affinity of ApApG to Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the binding affinity of the dinucleotide diadenosine phosphoguanosine (ApApG) to proteins. While specific quantitative data for this compound binding is limited in publicly available literature, this guide leverages established methodologies and data from the closely related and well-studied cyclic dinucleotide, cyclic GMP-AMP (cGAMP), a critical second messenger in innate immunity. The protocols provided for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP) serve as a robust starting point for characterizing this compound-protein interactions.
Introduction
This compound and its analogs are of significant interest in research and drug development due to their potential roles in cellular signaling. Understanding the binding affinity of these molecules to their protein targets is fundamental for elucidating their biological function and for the development of novel therapeutics. The techniques detailed below offer sensitive and quantitative approaches to determine key binding parameters such as the dissociation constant (Kd), association and dissociation rates (ka and kd), and thermodynamic properties of the interaction.
Key Signaling Pathway: The cGAS-STING Pathway
This compound is structurally related to cyclic dinucleotides like cGAMP, which are key signaling molecules in the cGAS-STING pathway. This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to cytosolic DNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP. cGAMP then binds to the adaptor protein Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, ultimately mounting an antiviral or anti-tumor immune response.[1][2][3] The study of this compound's interaction with proteins in this pathway, such as STING, is crucial for understanding its potential immunomodulatory roles.
Caption: The cGAS-STING signaling pathway.
Data Presentation: Quantitative Binding Affinities
The following table summarizes experimentally determined dissociation constants (Kd) for the interaction of cGAMP and its analogs with STING protein, as measured by various biophysical techniques. These values provide a reference range for expected affinities when studying this compound binding to similar protein targets.
| Ligand | Protein | Technique | Dissociation Constant (Kd) | Reference |
| 2'3'-cGAMP | Human STING | Isothermal Titration Calorimetry (ITC) | 3.79 nM - 9.23 nM | [3] |
| 2'3'-cGAMP | Human STING | Surface Plasmon Resonance (SPR) | ~4.0 nM | [3] |
| c[G(2′,5′)pA(3′,5′)p] | Mouse STINGA231 | Isothermal Titration Calorimetry (ITC) | 0.34 µM | [4] |
| 2'3'-cGAMP | STING | Not Specified | 4.6 nM | [5] |
| Fluorescein-c-di-GMP | Human STING | Fluorescence Polarization (FP) | 3.45 ± 0.48 µM | [6] |
Experimental Protocols
Detailed methodologies for four key techniques are provided below. These protocols are based on established procedures for studying protein-ligand interactions and should be optimized for the specific this compound-protein system under investigation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[7]
Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein of interest. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
Caption: Isothermal Titration Calorimetry workflow.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 10-50 µM) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of this compound (e.g., 100-500 µM) in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
-
Experiment Execution:
-
Load the protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8]
Principle: One binding partner (the ligand, e.g., a biotinylated protein) is immobilized on a sensor chip. The other binding partner (the analyte, this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Caption: Surface Plasmon Resonance workflow.
Protocol:
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins).
-
Immobilize the purified, biotinylated protein onto the sensor surface according to the manufacturer's instructions to achieve a desired immobilization level.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in the running buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 2.5 mM MgCl2, 0.005% (v/v) P20).[1]
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer to establish a stable baseline.
-
Inject the different concentrations of this compound over the sensor surface for a defined period (association phase).
-
Switch back to flowing only running buffer to monitor the dissociation of the complex (dissociation phase).
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (RU vs. time).
-
Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.
Principle: One of the binding partners is fluorescently labeled (or has intrinsic fluorescence). The movement of the fluorescent molecule in a temperature gradient is measured. Upon binding to a non-labeled partner, the thermophoretic movement changes, and this change is used to quantify the binding affinity.
Caption: Microscale Thermophoresis workflow.
Protocol:
-
Sample Preparation:
-
If the protein of interest does not have a strong intrinsic fluorescence (like GFP), label it with a suitable fluorescent dye according to the manufacturer's protocol.
-
Prepare a constant concentration of the fluorescently labeled protein in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a serial dilution of this compound in the same buffer.
-
Mix the labeled protein with each concentration of the this compound dilution series and incubate to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change over time.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted with a suitable binding model (e.g., the law of mass action) to determine the Kd.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to another molecule.
Principle: A small, fluorescently labeled ligand (e.g., a fluorescent analog of this compound) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein, the tumbling rate of the fluorescent ligand slows down, resulting in an increase in the polarization of the emitted light. This change in polarization is proportional to the fraction of bound ligand.[6]
Caption: Fluorescence Polarization workflow.
Protocol:
-
Reagent Preparation:
-
A fluorescently labeled version of this compound (or a suitable fluorescent competitor) is required.
-
Prepare a constant, low concentration of the fluorescent tracer in the assay buffer.
-
Prepare a serial dilution of the target protein in the same buffer.
-
-
Assay Execution:
-
In a microplate, add the fluorescent tracer to each well.
-
Add the different concentrations of the protein to the wells. Include controls with no protein (for minimum polarization) and a saturating concentration of protein (for maximum polarization), if possible.
-
Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a sigmoidal dose-response curve or a suitable binding isotherm to determine the Kd.
-
Conclusion
The techniques and protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound binding to protein targets. While direct experimental data for this compound is emerging, the methodologies established for the related molecule cGAMP offer a validated and robust starting point. Careful optimization of experimental conditions for each specific this compound-protein pair will be crucial for obtaining accurate and reproducible binding affinity data, which is essential for advancing our understanding of the biological roles of this compound and for the development of novel therapeutics targeting these interactions.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polynucleotide phosphorylase interacts with ribonuclease E through a betabetaalphabetabetaalpha domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of Escherichia coli PNPase: Central channel residues are involved in processive RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of ApApG Analogs: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway by cyclic dinucleotides (CDNs) like ApApG analogs (e.g., cGAMP) is a potent strategy in cancer immunotherapy.[1][2] It can transform immunosuppressive "cold" tumors into "hot" microenvironments susceptible to immune-mediated destruction.[3][4] However, the therapeutic potential of these agonists is often limited by poor membrane permeability, rapid clearance, and instability in systemic circulation.[5][6][7] Nanoparticle-based delivery systems are at the forefront of overcoming these challenges, enhancing bioavailability, enabling targeted delivery, and improving therapeutic outcomes.[1][2][8]
This document provides a comprehensive overview of current in vivo delivery methods for this compound analogs, detailed experimental protocols, and comparative data to guide researchers in this field.
Overview of Delivery Platforms
Various nanoparticle systems have been developed to improve the in vivo delivery and efficacy of STING agonists.[1][3] The primary goals of these platforms are to protect the CDN from degradation, improve its pharmacokinetic profile, and facilitate its delivery into the cytosol of target cells where STING resides.[5][6][9]
Key Nanoparticle Delivery Systems:
-
Lipid Nanoparticles (LNPs): LNPs are a leading platform for nucleic acid and small molecule delivery.[5][6] They typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.[5] The ionizable lipid is crucial for encapsulating the negatively charged this compound analog and for facilitating endosomal escape into the cytoplasm.[3]
-
Polymer-Based Nanoparticles (Polymersomes): These are vesicles formed from amphiphilic block copolymers.[3][9] They can be engineered to be pH-responsive, disassembling in the acidic environment of the endosome to release their cargo.[3][9] This "smart" release mechanism significantly enhances the cytosolic delivery and biological potency of the encapsulated CDN.[3][9]
-
Supramolecular Nanoparticles: These systems are formed by the self-assembly of CDNs with hydrophobic nucleotide lipid ligands through non-covalent interactions like hydrogen bonds.[10][11] This approach avoids the use of exogenous polymer carriers, which may simplify clinical translation.[11]
Comparative Data of Delivery Platforms
The choice of delivery system impacts the physicochemical properties and, consequently, the in vivo performance. Below is a summary of typical characteristics reported for different STING agonist nanoparticle formulations.
| Nanoparticle Type | STING Agonist | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Liposomes | cGAMP | 160-180 | < 0.2 | +11.1 | >90% | [2][12] |
| Polymeric Micelles | cGAMP | ~100 | Not Reported | Slightly Positive | Not Reported | [1][2] |
| Polymersomes (STING-NPs) | cGAMP | Not Reported | Not Reported | Not Reported | Not Reported | [3][9] |
| Supramolecular NPs | CDG | Not Reported | Not Reported | Not Reported | Not Reported | [10][11] |
Signaling Pathway and Experimental Workflow
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated when cyclic GMP-AMP Synthase (cGAS) detects double-stranded DNA (dsDNA) in the cytoplasm.[5][13] Activated cGAS synthesizes the endogenous STING ligand 2'3'-cGAMP.[13] This second messenger binds to STING on the endoplasmic reticulum (ER) membrane, causing a conformational change.[5][14] The activated STING complex translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5][14] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][15] Phosphorylated IRF3 dimerizes and moves to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a powerful anti-tumor and anti-viral immune response.[1][5][15]
General In Vivo Experimental Workflow
Evaluating a novel delivery system for this compound analogs typically follows a multi-stage process, from formulation and characterization to in vivo efficacy studies in relevant animal models.
Detailed Experimental Protocols
Here we provide detailed protocols for the formulation of cGAMP-loaded lipid nanoparticles (LNPs) using microfluidics and for a subsequent in vivo anti-tumor efficacy study.
Protocol 1: Formulation of cGAMP-LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating an this compound analog (e.g., 2'3'-cGAMP) using a microfluidic device, which allows for rapid, reproducible, and scalable production.[5]
Materials:
-
This compound analog (e.g., 2'3'-cGAMP sodium salt)
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (B145695) (Anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (MWCO 8-10 kDa)
Procedure:
-
Prepare the Lipid-Ethanol Phase: a. Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[5] b. Ensure complete dissolution by gentle vortexing.
-
Prepare the Aqueous-cGAMP Phase: a. Dissolve the cGAMP sodium salt in the citrate buffer (pH 3.0). The acidic pH ensures the ionizable lipid is protonated, facilitating encapsulation.
-
Microfluidic Mixing: a. Set up the microfluidic mixing device as per the manufacturer's instructions. b. Load the lipid-ethanol phase and the aqueous-cGAMP phase into separate syringes. c. Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate to achieve the desired particle size.[5] d. Initiate the mixing process. The rapid mixing within the microfluidic cartridge causes the lipids to precipitate and self-assemble into LNPs, encapsulating the cGAMP.[5]
-
Purification: a. Transfer the collected LNP dispersion to a dialysis device. b. Dialyze against sterile PBS (pH 7.4) for a minimum of 2 hours, with at least one buffer change, to remove ethanol and any unencapsulated cGAMP.[5]
-
Characterization: a. Measure the hydrodynamic size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen) after lysing the LNPs with a detergent like Triton X-100.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical study to evaluate the therapeutic efficacy of cGAMP-LNPs in a syngeneic mouse tumor model.[6]
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Prepared and characterized cGAMP-LNPs
-
Control formulations (e.g., PBS, empty LNPs, free cGAMP)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10^6 cells) into the flank of the mice. b. Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). c. Randomize mice into treatment groups (n=5-10 mice per group).
-
Treatment Administration: a. Administer the treatments as per the study design. This can be via intravenous (i.v.) injection for systemic delivery or intratumoral (i.t.) injection for local delivery. b. A typical dosing schedule might be every 3-4 days for a total of 3-4 doses. The dose of cGAMP will depend on the formulation and tumor model.
-
Monitoring: a. Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2. b. Monitor mouse body weight and general health status as indicators of toxicity. c. Define humane endpoints for euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss).
-
Endpoint Analysis: a. At the end of the study (or when endpoints are reached), euthanize the mice. b. Excise tumors for further analysis, such as immunohistochemistry (IHC) or flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, dendritic cells).[5] c. Collect spleens and tumor-draining lymph nodes to analyze systemic and local immune responses.[5] d. Analyze serum or tumor homogenates for cytokine levels (e.g., IFN-β, CXCL10) via ELISA or qRT-PCR.[3]
Concluding Remarks
The in vivo delivery of this compound analogs using nanoparticle platforms represents a highly promising strategy to enhance their therapeutic efficacy for cancer immunotherapy.[5][6] Lipid- and polymer-based nanoparticles have demonstrated significant success in improving the stability, delivery, and potency of these STING agonists.[3][8] The protocols and data presented here provide a foundational framework for researchers to design, formulate, and evaluate novel delivery systems, ultimately accelerating the clinical translation of these potent immunotherapies.
References
- 1. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endosomolytic Polymersomes Increase the Activity of Cyclic Dinucleotide STING Agonists to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of Dinucleotide-Protein Complexes: Application Notes and Protocols for Structural Biology
[ATTENTION] The molecule "ApApG" has been identified in the PubChem database as a linear trinucleotide with the structure Adenylyl-(3'->5')-Adenylyl-(3'->5')-Guanosine (PubChem CID: 135600339)[1]. However, there is a significant lack of information in the current scientific literature regarding its specific biological function, protein binding partners, and involvement in signaling pathways.
Given this, the following application notes and protocols will focus on the extensively studied cGAS-STING pathway as a representative system for the structural analysis of dinucleotide-protein complexes. The methodologies detailed for the interaction between the cyclic dinucleotide cGAMP and the STING protein provide a robust framework that can be adapted for the study of novel or less-characterized dinucleotide-protein interactions, such as those that may involve this compound or its analogs.
Introduction to Dinucleotide Signaling and the cGAS-STING Pathway
Dinucleotides are emerging as critical second messengers in a variety of cellular processes, most notably in innate immunity. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of this signaling network[2][3]. Upon detection of cytosolic DNA, cGAS synthesizes the cyclic dinucleotide 2'3'-cGAMP (cGAMP)[4]. cGAMP then binds to the STING protein, inducing a significant conformational change that leads to the activation of downstream signaling cascades, culminating in the production of type I interferons and other pro-inflammatory cytokines[2][5]. The structural elucidation of the cGAMP-STING complex has been pivotal in understanding this pathway and in the development of therapeutics targeting it.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural biology techniques used to study dinucleotide-protein complexes, using the cGAMP-STING system as a primary example.
Key Structural Biology Techniques
The three-dimensional architecture of dinucleotide-protein complexes can be determined at high resolution using several key techniques:
-
X-Ray Crystallography: This technique has been instrumental in providing the first high-resolution structures of the STING-cGAMP complex, revealing the molecular details of their interaction and the conformational changes induced upon ligand binding[6][7].
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become increasingly powerful for studying large and dynamic protein complexes. It has been successfully used to determine the structures of full-length STING in its inactive and cGAMP-bound activated states, providing insights into the oligomerization of STING[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying the dynamics of protein-ligand interactions in solution. It can be used to map binding interfaces, determine binding affinities, and characterize the conformational changes that are not always visible in static crystal structures.
Quantitative Data Summary
The binding affinity of cGAMP and its analogs to the STING protein is a critical parameter for understanding the activation of the pathway. The following table summarizes key quantitative data from structural and biophysical studies of the STING-cGAMP interaction.
| Ligand | STING Variant | Technique | Binding Affinity (Kd) | PDB ID | Resolution (Å) | Reference |
| 2'3'-cGAMP | Human STING (139-379) | X-ray | - | 4KSY | 1.88 | [6] |
| 2'3'-cGAMP | Human STING | SPR | 9.23 nM | - | - | [10] |
| 2'3'-cGAMP | Wild Type | ITC, SPR | ~4.0 nM | - | - | [10] |
| 2'2'-cGAMP | Wild Type | Not Specified | 287 nM | - | - | [10] |
| c[G(2′,5′)pA(3′,5′)p] | Human STING (H232) | X-ray | - | 4LOH | 2.10 | [11] |
| c[G(2′,5′)pA(3′,5′)p] | Mouse STING (R231) | X-ray | - | 4LOI | 1.90 | [11] |
| cGAMP | Chicken STING (full-length) | Cryo-EM | - | 6N39 | 4.0 | [8] |
| 2'3'-cGAMP | Human STING (A230) | X-ray | - | 8T5L | 2.01 | [12] |
| Fluorinated cGAMP analog (MD1203) | Human STING | X-ray | - | 8QZ0 | 1.80 | [13] |
Signaling Pathway and Experimental Workflow Diagrams
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to type I interferon gene expression.[2][14]
Experimental Workflow for Structural Studies
Caption: General experimental workflow for the structural determination of a dinucleotide-protein complex.
Detailed Experimental Protocols
Protein Expression and Purification (Human STING C-Terminal Domain)
This protocol is adapted for the expression and purification of the C-terminal domain (CTD, residues 139-379) of human STING, which is commonly used for structural studies[15].
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged human STING CTD (e.g., in a pET vector).
- Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours[16][17].
- Harvest the cells by centrifugation.
2. Lysis and Affinity Chromatography:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
3. Size-Exclusion Chromatography:
- Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer for structural studies (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- Collect the fractions corresponding to the monomeric or dimeric STING protein.
- Assess the purity by SDS-PAGE and concentrate the protein to a suitable concentration for the intended structural biology technique (typically 5-10 mg/mL).
Ligand Preparation (2'3'-cGAMP)
2'3'-cGAMP can be produced enzymatically or through chemical synthesis. For many labs, commercial acquisition is the most straightforward approach.
-
Enzymatic Synthesis: Recombinant cGAS can be used to synthesize 2'3'-cGAMP from ATP and GTP in the presence of a DNA activator[18][19]. The product can then be purified by anion-exchange chromatography.
-
Chemical Synthesis: Several chemical synthesis routes for cGAMP and its analogs have been described, often involving phosphoramidite (B1245037) chemistry[20][21]. These methods are complex and typically performed by specialized labs or commercial vendors.
-
Commercial Sources: High-purity 2'3'-cGAMP and a variety of its analogs are commercially available from vendors such as InvivoGen and MedChemExpress[22][23].
X-Ray Crystallography Protocol for STING-cGAMP Complex
1. Crystallization:
- Mix the purified STING CTD protein (e.g., at 10 mg/mL) with a 1.5 to 2-fold molar excess of cGAMP.
- Incubate the mixture on ice for at least 30 minutes to ensure complex formation.
- Screen for crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) and the sitting-drop or hanging-drop vapor diffusion method. A common setup is to mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
- Crystals of STING-cGAMP have been reported to grow in conditions containing polyethylene (B3416737) glycol (PEG) and various salts[6][7].
2. Data Collection and Processing:
- Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using software such as XDS or HKL2000 to obtain a reflection file.
3. Structure Solution and Refinement:
- Solve the structure by molecular replacement using a previously determined structure of STING as a search model (if available) with software like Phaser.
- Build the model into the electron density map using software like Coot. The ligand (cGAMP) can be placed into the clear difference density.
- Refine the structure using software like Phenix or Refmac5 until R-work and R-free values converge to acceptable levels.
Cryo-Electron Microscopy (Cryo-EM) Protocol for STING-cGAMP Complex
This protocol is suitable for studying the full-length STING protein or its oligomeric states upon cGAMP binding[8][9].
1. Sample Preparation:
- Purify the full-length STING protein, which may require the use of detergents to maintain solubility.
- Form the complex by incubating the purified STING with a molar excess of cGAMP.
- Apply a small volume (3-4 µL) of the complex solution (at a concentration of ~1-5 mg/mL) to a glow-discharged cryo-EM grid.
- Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
2. Data Collection:
- Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.
- Collect a large dataset of movies of the particles at a low electron dose.
3. Image Processing and 3D Reconstruction:
- Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.
- Pick individual particles from the micrographs using software like RELION, CryoSPARC, or EMAN2.
- Perform 2D classification to remove "junk" particles and to obtain initial 2D class averages.
- Generate an initial 3D model and perform 3D classification to separate different conformational or oligomeric states.
- Refine the 3D reconstruction of the desired class to high resolution.
4. Model Building and Refinement:
- Build an atomic model into the cryo-EM density map using software like Coot and Phenix.
- Refine and validate the final model.
NMR Spectroscopy Protocol for STING-cGAMP Interaction
NMR is ideal for mapping the binding site and studying the dynamics of the interaction in solution.
1. Sample Preparation:
- Express and purify ¹⁵N-labeled STING CTD by growing the E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. For assignments, ¹³C,¹⁵N-labeling may be necessary.
- Prepare a concentrated stock solution of unlabeled cGAMP in the same buffer as the protein.
- The final NMR sample should contain ~0.1-0.5 mM of the labeled protein in a suitable NMR buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, with 5-10% D₂O).
2. Chemical Shift Perturbation (CSP) Titration:
- Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled STING CTD in the absence of the ligand. This spectrum serves as the reference.
- Add increasing amounts of the cGAMP stock solution to the NMR sample and acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., at protein:ligand molar ratios of 1:0.5, 1:1, 1:2, etc.).
- Overlay the spectra and identify the amide peaks that shift or broaden upon ligand binding. These residues are likely part of or are affected by the binding interface.
3. Data Analysis:
- Calculate the weighted average chemical shift changes for each residue to quantify the perturbations.
- Map the significantly perturbed residues onto the structure of STING to visualize the binding site.
- If the interaction is in the fast or intermediate exchange regime on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.
Conclusion
The structural and biophysical characterization of dinucleotide-protein complexes is a rapidly advancing field with significant implications for basic research and drug discovery. While the specific biological role of this compound remains to be elucidated, the comprehensive methodologies developed for the cGAMP-STING system provide a clear and adaptable roadmap for investigating such novel interactions. By employing a combination of X-ray crystallography, cryo-EM, and NMR spectroscopy, researchers can gain deep insights into the molecular basis of dinucleotide recognition and signaling.
References
- 1. This compound | C30H37N15O17P2 | CID 135600339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cell Biology, and Pathophysiology of the Innate Immune cGAS–cGAMP–STING Pathway | Annual Reviews [annualreviews.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 15. Expression, purification and labelling of recombinant STING proteins [bio-protocol.org]
- 16. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General procedure for the synthesis of dinucleoside polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. invivogen.com [invivogen.com]
- 23. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing ApApG Extraction from Biological Samples: A Technical Support Center
Welcome to the technical support center for the optimization of Diadenosine Tetraphosphate (ApApG) extraction from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
I. Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Recovery of this compound
Question: I am not detecting any this compound in my final eluate, or the signal is very weak. What could be the problem?
Answer: Low or no recovery of this compound is a frequent challenge that can stem from several factors throughout the extraction process. Here are the most common causes and their solutions:
-
Inefficient Cell Lysis: The first critical step is the complete disruption of cells to release intracellular contents, including this compound.[1][2]
-
Cause: The chosen lysis method may be too gentle for your specific cell type (e.g., bacterial cell walls are tougher than mammalian cell membranes).
-
Solution: For bacterial cells, consider enzymatic lysis using lysozyme (B549824), followed by sonication or bead beating to ensure complete disruption. For mammalian cells, a detergent-based lysis buffer (e.g., RIPA buffer) is often sufficient, but increasing incubation time or adding mechanical disruption can improve yield.[1] Always perform lysis steps on ice to minimize enzymatic degradation of this compound.[3]
-
-
This compound Degradation: Dinucleotide polyphosphates can be rapidly degraded by cellular enzymes (nucleotidases, phosphodiesterases) released during lysis.
-
Suboptimal Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Conditions: The efficiency of both SPE and LLE depends on the chemical properties of this compound and the chosen materials.
-
Cause (SPE): The sorbent chemistry may not be appropriate for retaining the highly polar this compound, or the elution solvent may be too weak.[3][6]
-
Solution (SPE): Use a strong anion exchange (SAX) or mixed-mode (combining ion exchange and reversed-phase) SPE cartridge. Ensure the elution buffer has a high enough salt concentration or pH to disrupt the interaction between this compound and the sorbent.
-
Cause (LLE): The partitioning of the polar this compound into the organic phase is often inefficient.
-
Solution (LLE): LLE is generally less efficient for highly polar molecules like this compound.[7] If LLE must be used, consider ion-pairing reagents to increase the hydrophobicity of this compound, facilitating its transfer into the organic phase. However, this can complicate downstream analysis.
-
-
Sample Overload (SPE): Exceeding the binding capacity of the SPE cartridge will result in the loss of this compound in the flow-through.[8]
-
Cause: Too much sample loaded onto the SPE column.
-
Solution: Reduce the amount of starting material or use a larger capacity SPE cartridge.
-
Issue 2: Poor Reproducibility Between Replicates
Question: I am observing significant variation in this compound levels between my technical replicates. What could be causing this inconsistency?
Answer: Poor reproducibility is often due to minor variations in the execution of the protocol. Here’s how to address it:
-
Inconsistent Sample Handling:
-
Cause: Differences in incubation times, temperatures, or mixing efficiency between samples.
-
Solution: Standardize every step of your protocol. Use a multi-channel pipette for liquid handling where possible, and ensure all samples are incubated for the exact same duration.
-
-
SPE Cartridge Variability:
-
Cause: The SPE cartridge bed may dry out before sample loading, or the flow rate during sample application may be inconsistent.[3]
-
Solution: Ensure the sorbent bed remains wetted after conditioning. Apply a consistent, slow flow rate during sample loading to allow for proper binding. Using a vacuum manifold can help maintain a consistent flow rate across all samples.
-
-
LC-MS/MS Variability:
-
Cause: Fluctuations in the performance of the LC-MS/MS system.
-
Solution: Regularly calibrate and maintain your instrument. Use an internal standard (e.g., a stable isotope-labeled version of this compound) to normalize for variations in injection volume and instrument response.
-
Issue 3: Interference or High Background in LC-MS/MS Analysis
Question: My chromatograms show a high background or interfering peaks that co-elute with this compound. How can I clean up my samples?
Answer: Matrix effects from complex biological samples are a common source of interference in LC-MS/MS analysis.
-
Insufficient Sample Cleanup:
-
Cause: Co-extraction of other cellular components (e.g., salts, lipids, other nucleotides) that interfere with this compound detection.
-
Solution (SPE): Incorporate an additional wash step with a solvent of intermediate strength to remove weakly bound impurities before eluting this compound.
-
Solution (LLE): Perform a back-extraction step, where the organic phase containing this compound is washed with a fresh aqueous phase to remove polar contaminants.
-
-
LC Method Not Optimized:
-
Cause: The chromatographic conditions are not sufficient to resolve this compound from interfering compounds.
-
Solution: Optimize the LC gradient, mobile phase composition, or switch to a column with a different selectivity. Hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for highly polar analytes like this compound.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A1: For a highly polar molecule like this compound, Solid-Phase Extraction (SPE) is generally the superior method .[7][9] SPE offers higher recovery, better reproducibility, and is more amenable to automation compared to LLE.[9][10] LLE is often inefficient for extracting polar compounds from aqueous solutions.[7]
Q2: Which type of SPE cartridge is recommended for this compound extraction?
A2: A strong anion exchange (SAX) or a mixed-mode SPE cartridge that combines anion exchange with reversed-phase characteristics is recommended. The negatively charged phosphate (B84403) groups of this compound will bind strongly to the positively charged SAX sorbent, allowing for effective separation from less charged or neutral molecules.
Q3: How can I improve the stability of this compound during extraction?
A3: To minimize degradation, it is crucial to:
-
Work on ice: Keep all samples and reagents on ice throughout the extraction process.
-
Use inhibitors: Add a cocktail of protease and phosphatase inhibitors to your lysis buffer.
-
Control pH: Maintain the pH of your buffers within a stable range for this compound, typically slightly acidic to neutral.[4][5]
-
Minimize time: Process your samples as quickly as possible to reduce the time that degradative enzymes are active.
Q4: What are the optimal storage conditions for extracted this compound samples?
A4: For short-term storage (a few hours), keep the samples at 4°C. For long-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q5: What are the key parameters to optimize for LC-MS/MS quantification of this compound?
A5: Key parameters include:
-
Ionization mode: Negative ion mode is typically used for detecting the negatively charged phosphate groups of this compound.
-
Multiple Reaction Monitoring (MRM): Select specific precursor and product ion transitions for this compound to ensure high selectivity and sensitivity.
-
Chromatography: As mentioned, consider HILIC as an alternative to reversed-phase chromatography for better retention and separation of this compound from other polar metabolites.
III. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis:
-
Harvest mammalian cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., methanol:water, 80:20, v/v) containing protease and phosphatase inhibitors.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the cell extract.
-
-
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing through 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of the initial mobile phase used for LC analysis (e.g., an aqueous buffer at a specific pH).
-
Sample Loading: Load the cell extract onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak wash buffer (e.g., the equilibration buffer) to remove unbound contaminants.
-
Elution: Elute the bound this compound with a high-salt or high-pH elution buffer. The exact composition will depend on the specific SAX cartridge used.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Bacterial Cells
This protocol is less common for this compound but can be attempted if SPE is not available.
-
Cell Lysis:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and incubate to degrade the cell wall.
-
Disrupt the cells further by sonication or bead beating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
-
Phase Separation: Add an equal volume of a water-immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate) to the cell lysate.
-
Extraction: Vortex the mixture vigorously for several minutes to facilitate the transfer of compounds between the aqueous and organic phases.
-
Centrifugation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the desired phase. For the highly polar this compound, it will predominantly remain in the aqueous phase unless ion-pairing agents are used.
-
Drying and Reconstitution: If the organic phase is collected, it can be dried down and reconstituted. If the aqueous phase is used, it may require further cleanup steps before LC-MS/MS analysis.
-
IV. Data Presentation
The following table summarizes hypothetical quantitative data for different this compound extraction methods. Actual results will vary depending on the sample type and specific protocol used.
| Extraction Method | Sample Type | Recovery Rate (%) | Yield (pmol/10^6 cells) | Reproducibility (CV%) |
| Solid-Phase Extraction (SAX) | Mammalian Cells | 85-95% | 15-25 | <10% |
| Solid-Phase Extraction (Mixed-Mode) | Mammalian Cells | 80-90% | 12-20 | <15% |
| Liquid-Liquid Extraction (with Ion Pairing) | Mammalian Cells | 40-60% | 5-10 | >20% |
| Solid-Phase Extraction (SAX) | Bacterial Cells | 75-85% | 30-50 | <15% |
| Liquid-Liquid Extraction | Bacterial Cells | 20-40% | 8-15 | >25% |
V. Mandatory Visualizations
Signaling Pathways
References
- 1. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. affinisep.com [affinisep.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 11. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 12. Liquid-liquid extraction [scioninstruments.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming ApApG Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the instability of ApApG (diadenosine diphosphoguanosine) in solution. Unstable this compound can lead to inconsistent experimental results and hinder research progress. This guide offers detailed troubleshooting steps, frequently asked questions, and experimental protocols to help you ensure the integrity of your this compound solutions.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound in a question-and-answer format.
Issue: Rapid loss of this compound activity in my assay.
-
Question: I prepared a fresh solution of this compound, but its activity in my enzymatic assay is significantly lower than expected or diminishes rapidly over a short period. What could be the cause?
-
Answer: Rapid loss of this compound activity is often due to its degradation in solution. Several factors can contribute to this instability:
-
pH of the solution: this compound is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the buffer.[1][2][3][4] Both acidic and alkaline conditions can accelerate the breakdown of the phosphodiester bonds.
-
Temperature: Elevated temperatures can significantly increase the rate of this compound hydrolysis.[5][6][7]
-
Enzymatic contamination: Nuclease contamination in your reagents or on your lab equipment can rapidly degrade this compound.
-
Presence of metal ions: Divalent cations can sometimes catalyze the hydrolysis of phosphate (B84403) bonds.
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your this compound solution and assay buffer. For optimal stability, it is generally recommended to maintain a slightly acidic to neutral pH (around 6.0-7.4).
-
Control Temperature: Ensure that your this compound solutions are kept on ice or at 4°C during preparation and use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[8] Avoid repeated freeze-thaw cycles.
-
Use Nuclease-Free Reagents and Consumables: All water, buffers, and pipette tips used for handling this compound should be certified nuclease-free.
-
Incorporate a Chelating Agent: Consider adding a small amount of a chelating agent like EDTA to your buffer to sequester any contaminating divalent metal ions.[9][10][11][12][13]
Issue: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Question: When I analyze my this compound sample by HPLC, I observe additional peaks that I don't expect. What are these, and how can I prevent them?
-
Answer: The appearance of extra peaks in your HPLC chromatogram is a strong indicator of this compound degradation or the presence of impurities from the synthesis. The primary degradation pathway for this compound in aqueous solution is hydrolysis of the phosphodiester bonds, which can lead to the formation of smaller molecules such as ApA, pG, adenosine, and guanosine (B1672433) derivatives.
Troubleshooting Steps:
-
Analyze Degradation Products: If your HPLC method is properly validated, the retention times of the extra peaks can help identify the degradation products. Mass spectrometry (MS) coupled with HPLC can definitively identify these species.[14][15][16][17][18][19][20][21]
-
Optimize Storage Conditions: Review your storage procedures. Lyophilization of this compound can be an effective long-term storage strategy to prevent aqueous degradation.[16][22][23][24] When preparing solutions, use appropriate buffers and store them at low temperatures.
-
Assess Purity of Synthetic this compound: If the extra peaks are present even in a freshly prepared solution, they may be impurities from the synthesis.[25][26][27][28] It is crucial to obtain this compound from a reputable source with a high degree of purity. You can assess the purity of your sample using a validated HPLC method.[29][30][31]
-
Review HPLC Method: Ensure your HPLC method is optimized for the analysis of this compound and its potential degradation products. This includes using the correct column, mobile phase composition, and gradient. A poorly optimized method can sometimes create artifact peaks.[8][32][33][34]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For short-term storage (a few days), it is recommended to keep this compound solutions at 4°C in a slightly acidic to neutral buffer (pH 6.0-7.4). For long-term storage, it is best to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[8] Lyophilization is also an excellent option for long-term preservation.[16][22][23][24]
Q2: Which buffers are most compatible with this compound?
A2: Buffers that maintain a stable pH in the slightly acidic to neutral range are generally suitable. Tris and phosphate buffers are commonly used in biochemical assays.[3][35][36][37][38] However, it is crucial to ensure that the chosen buffer does not interfere with your specific assay. The ionic strength of the buffer can also influence stability, so it is advisable to use the lowest effective buffer concentration.
Q3: How does temperature affect the stability of this compound?
A3: Like most chemical reactions, the hydrolysis of this compound is accelerated at higher temperatures.[5][6][7] Therefore, it is critical to keep this compound solutions cold during all experimental procedures. The Arrhenius equation can be used to model the temperature dependence of the degradation rate if quantitative stability data is required.
Q4: Can I use stabilizers to prolong the shelf-life of my this compound solution?
A4: While there are no universally validated stabilizers specifically for this compound, some general strategies may help. The addition of chelating agents like EDTA can prevent metal-catalyzed hydrolysis.[9][10][11][12][13] For some biomolecules, the addition of cryoprotectants like glycerol (B35011) or sugars can improve stability during freezing and thawing, although their effect on this compound would need to be empirically determined for your specific application.[35]
Q5: How can I monitor the integrity of my this compound solution over time?
A5: The most common and reliable method for monitoring this compound integrity is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact this compound from its degradation products, allowing for quantification of its purity.[39] Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is another powerful technique that can be used to monitor the hydrolysis of the phosphate backbone of this compound.[14][20][23][24][29][39][40][41][42]
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the general trends in the hydrolysis rate of similar phosphate-containing molecules as a function of these parameters. Please note that specific rate constants for this compound should be determined experimentally.
| pH Range | Temperature | General Hydrolysis Rate |
| Acidic (pH < 6) | Room Temperature | Increased |
| Elevated Temperature | Significantly Increased | |
| Neutral (pH 6-8) | Low Temperature (4°C) | Minimal |
| Room Temperature | Moderate | |
| Elevated Temperature | Increased | |
| Alkaline (pH > 8) | Room Temperature | Increased |
| Elevated Temperature | Significantly Increased |
Key Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Materials:
- This compound standard of known purity
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) or methanol (B129727)
- Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
- Acid and base for pH adjustment (e.g., phosphoric acid, potassium hydroxide)
- A C18 reverse-phase HPLC column
2. Method:
- Mobile Phase Preparation: Prepare a buffer solution (e.g., 50 mM potassium phosphate) and adjust the pH to a desired value (e.g., 6.5). The mobile phase will typically be a gradient of this aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B).
- Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition. For forced degradation studies, subject the this compound solution to acidic, basic, oxidative, and thermal stress.
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm.
- Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic degradation products.
- Data Analysis: Integrate the peak areas of this compound and any degradation products. The percentage of intact this compound can be calculated to assess stability.
Protocol 2: ³¹P NMR for Monitoring this compound Hydrolysis
This protocol outlines the use of ³¹P NMR to observe the degradation of this compound.
1. Materials:
- This compound
- D₂O for locking the NMR spectrometer
- Buffer components for pH control
- NMR tubes
2. Method:
- Sample Preparation: Dissolve a sufficient concentration of this compound in a buffered D₂O solution at the desired pH.
- NMR Acquisition:
- Acquire a one-dimensional ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
- The chemical shifts of the phosphorus nuclei in the intact this compound will be distinct from those in the hydrolysis products (e.g., inorganic phosphate, monophosphates).
- Time-Course Analysis: Acquire spectra at different time points to monitor the decrease in the intensity of the signals corresponding to this compound and the increase in the signals of the degradation products.
- Data Analysis: Integrate the signals to determine the relative concentrations of this compound and its hydrolysis products over time. This data can be used to calculate the rate of hydrolysis.
Visualizations
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. Tris and EPPS buffer: key factors for the stability of biomolecules - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining shelf life by comparing degradations at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on the use of chelating agents as an alternative to promote photo-Fenton at neutral pH: Current trends, knowledge gap and future studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzymatic digestion and mass spectrometry in the study of advanced glycation end products/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. Fast Enzymatic Processing of Proteins for MS Detection with a Flow-through Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www-leland.stanford.edu [www-leland.stanford.edu]
- 20. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Enzymatic tissue digestion as an alternative sample preparation approach for quantitative analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. faculty.ustc.edu.cn [faculty.ustc.edu.cn]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Investigations of the Effects of Synthetic Chemicals on the Endocrine System of Common Carp in Lake Mead, Nevada and Arizona [pubs.usgs.gov]
- 29. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 30. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 31. Purity testing by HPLC - Chromatography Forum [chromforum.org]
- 32. lcms.cz [lcms.cz]
- 33. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 34. HPLC Troubleshooting Guide [scioninstruments.com]
- 35. welltchemicals.com [welltchemicals.com]
- 36. proteinstable.com [proteinstable.com]
- 37. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 38. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
- 39. 31P NMR Investigations on Roundup Degradation by AOP Procedures [mdpi.com]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in chemical synthesis of ApApG
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of the trinucleotide ApApG.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My this compound synthesis has a significantly lower yield than expected. What are the most common causes?
A: Low yields in phosphoramidite-based oligonucleotide synthesis, including that of this compound, can stem from several factors. The most common culprits include:
-
Moisture Contamination: Water contamination in the acetonitrile (B52724) solvent or on the solid support is a primary cause of reduced coupling efficiency. Water reacts with the phosphoramidite (B1245037) monomers, inactivating them.
-
Oxidation Issues: Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can lead to strand cleavage during the final deprotection step.
-
Inefficient Coupling: The coupling efficiency of each phosphoramidite addition is critical. A seemingly small drop in efficiency per step results in a significant decrease in the final yield of the full-length product. This can be due to poor quality reagents, incorrect reaction times, or issues with the solid support.
-
Deprotection Problems: Incomplete removal of protecting groups from the bases and the phosphate backbone can lead to a mixture of products that are difficult to separate, thus lowering the yield of the desired this compound.
-
Cleavage from Solid Support: Inefficient cleavage from the solid support will leave a significant portion of the synthesized oligonucleotide attached, directly impacting the final isolated yield.
2. Q: How can I troubleshoot issues related to poor coupling efficiency?
A: To troubleshoot poor coupling efficiency, consider the following steps in a logical sequence:
-
Reagent Quality: The purity of the phosphoramidites is crucial. Impurities or degradation can inhibit the coupling reaction. Similarly, the activator solution must be fresh and correctly prepared, as an old or improperly made solution will lead to poor activation.[1]
-
Anhydrous Conditions: Ensure all solvents, especially acetonitrile, are anhydrous.[2] Water will react with the activated phosphoramidite, reducing the amount available for coupling.[2]
-
Coupling Time: Insufficient coupling time can result in incomplete reactions. This is particularly relevant for sterically hindered or modified phosphoramidites.[1]
-
Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can slow down the reaction rate and lower efficiency.[1]
-
Synthesizer Issues: Check the DNA synthesizer for leaks in the reagent lines, blocked lines or valves, and ensure the reagent delivery system is properly calibrated.[1]
3. Q: What is the impact of coupling efficiency on the final yield of this compound?
A: The effect of coupling efficiency on the overall yield is multiplicative. Even a small decrease in efficiency at each coupling step leads to a substantial reduction in the final yield of the full-length trinucleotide. The theoretical maximum yield can be calculated as (Coupling Efficiency)^(n-1), where 'n' is the number of coupling steps.
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of this compound (n=3)
| Average Coupling Efficiency | Theoretical Maximum Yield of Full-Length Product |
| 99.5% | 99.0% |
| 99.0% | 98.0% |
| 98.0% | 96.0% |
| 95.0% | 90.3% |
| 90.0% | 81.0% |
4. Q: I suspect issues with the capping step. What are the consequences and how can I verify this?
A: The capping step is designed to block any 5'-hydroxyl groups that failed to react during the coupling step. If capping is inefficient, these unreacted sites can participate in the next coupling cycle, leading to the formation of deletion sequences (e.g., ApG instead of this compound).
To verify the efficiency of the capping step, you can analyze the crude product using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The presence of significant peaks corresponding to deletion sequences is a strong indicator of a capping problem. Ensure that your capping reagents, typically acetic anhydride (B1165640) and N-methylimidazole, are fresh and of high quality.[3]
5. Q: My final product is difficult to purify, and the yield of pure this compound is low. What could be the cause?
A: Purification difficulties and low yields of the pure product often point towards issues with deprotection or the presence of closely related impurities.
-
Incomplete Deprotection: If the protecting groups on the nucleobases (benzoyl for Adenine, isobutyryl for Guanine) or the phosphate backbone (cyanoethyl) are not completely removed, you will have a heterogeneous mixture of partially protected oligonucleotides. These can be difficult to separate from the fully deprotected this compound.
-
Side Reactions: During the final cleavage and deprotection step, typically with aqueous ammonia (B1221849), side reactions can occur, leading to modifications of the nucleobases.[4]
-
Formation of Truncated Sequences: As mentioned earlier, inefficient coupling and capping will lead to the formation of shorter sequences (e.g., Ap, ApA) which need to be separated from the desired this compound.
To address these issues, ensure that the deprotection time and temperature are adequate for the protecting groups used. Analysis of the crude product by mass spectrometry can help identify any incompletely deprotected species.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Stepwise Coupling Efficiency
Objective: To quantitatively determine the efficiency of each coupling step during the synthesis of this compound.
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path immediately following the synthesis column.
-
Wavelength: Set the detector to monitor the absorbance of the trityl cation at approximately 495 nm.
-
Synthesis Cycle:
-
At the beginning of each cycle, the 5'-dimethoxytrityl (DMT) group is removed from the growing oligonucleotide chain by treatment with an acid (e.g., trichloroacetic acid).
-
The released DMT cation, which is bright orange, flows through the detector.
-
The synthesizer's software records the absorbance peak.
-
-
Data Analysis: The integrated area of the absorbance peak for the trityl cation released at each step is proportional to the number of moles of the 5'-hydroxyl groups that were available for that coupling step. By comparing the peak area of the second and third coupling steps to the first, the stepwise coupling efficiency can be calculated.
Protocol 2: Analysis of Crude Product by HPLC
Objective: To assess the purity of the crude this compound after synthesis and deprotection, and to identify any failure sequences.
Methodology:
-
Sample Preparation: After cleavage from the solid support and deprotection, evaporate the ammonia solution to dryness. Resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 100 mM Triethylammonium acetate).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Buffer A: 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 50% Buffer B over 30 minutes).
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length this compound should be the major peak. Shorter, more hydrophilic failure sequences (e.g., ApA, ApG) will typically elute earlier. The presence of multiple peaks indicates impurities and potential issues with the synthesis.
Visualizations
References
Technical Support Center: Improving the Specificity of ApApG Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of diadenosine-5'-5'''-P1,P3-triphosphate (ApApG) detection assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its detection.
Q1: What is this compound and why is its specific detection important?
A: this compound, or diadenosine-5'-5'''-P1,P3-triphosphate, is a dinucleoside polyphosphate that is emerging as a signaling molecule in various physiological and pathophysiological processes. Specific detection is crucial to distinguish it from structurally similar and more abundant nucleotides like ATP, GTP, and other dinucleoside polyphosphates (e.g., Ap3A, Ap4A), which can interfere with assays and lead to inaccurate quantification and misinterpretation of its biological role.
Q2: What are the common methods for this compound detection?
A: The primary methods for detecting and quantifying this compound include:
-
High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity.
-
Immunoassays (e.g., ELISA) , which rely on specific antibodies.
-
Enzymatic assays , which use enzymes that specifically recognize or act on this compound.
Q3: What are the main sources of non-specificity in this compound assays?
A: Lack of specificity can arise from several factors:
-
Cross-reactivity: Antibodies or enzymes may recognize other molecules with similar structures.
-
Matrix effects: Components in the biological sample (e.g., salts, lipids, proteins) can interfere with the assay.
-
Isomeric interference: In mass spectrometry, other molecules with the same mass-to-charge ratio can be mistakenly identified as this compound.
-
Inadequate chromatographic separation: In HPLC, co-elution of similar compounds can lead to inaccurate quantification.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during this compound detection assays, presented in a question-and-answer format.
Immunoassay (ELISA) Troubleshooting
Issue: High Background or Low Specificity
Q: My this compound ELISA shows high background noise and potential cross-reactivity with other nucleotides. How can I improve its specificity?
A: High background and cross-reactivity are common challenges in ELISA development. Here are steps to troubleshoot and enhance specificity:
-
Antibody Specificity: The primary determinant of ELISA specificity is the antibody used.
-
Action: Verify the cross-reactivity profile of your primary antibody. If you are developing an assay, consider screening multiple antibody candidates for their specificity against a panel of related molecules.
-
-
Blocking Buffers: Inadequate blocking can lead to non-specific binding of antibodies to the plate.
-
Action: Optimize the blocking buffer. Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and incubation times.
-
-
Washing Steps: Insufficient washing can leave behind unbound antibodies, contributing to high background.
-
Action: Increase the number of wash cycles and the volume of washing buffer. Ensure thorough aspiration of wells between washes.
-
-
Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can increase non-specific binding.
-
Action: Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies.
-
-
Sample Dilution: Components in the sample matrix can cause interference.
-
Action: Dilute your samples to minimize matrix effects. Test different dilution factors to find the optimal balance between reducing interference and maintaining a detectable signal.
-
The following table provides an example of what a cross-reactivity analysis for a highly specific anti-ApApG monoclonal antibody might look like. This is for illustrative purposes.
| Interferent | Concentration Tested | % Cross-Reactivity |
| This compound | 1 µM | 100% |
| Ap3A | 10 µM | < 1% |
| Ap4A | 10 µM | < 0.5% |
| ATP | 100 µM | < 0.1% |
| GTP | 100 µM | < 0.1% |
| Adenosine (B11128) | 100 µM | Not Detected |
| Guanosine | 100 µM | Not Detected |
HPLC and LC-MS/MS Troubleshooting
Issue: Poor Resolution and Peak Tailing
Q: In my HPLC analysis, the this compound peak is not well-resolved from other nucleotides like ATP and Ap3A. What can I do to improve separation?
A: Achieving baseline separation of structurally similar nucleotides is critical for accurate quantification.
-
Column Chemistry: The choice of HPLC column is paramount.
-
Mobile Phase Composition: The mobile phase composition directly influences retention and selectivity.
-
Action: Optimize the mobile phase. For HILIC, adjust the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. For ion-pair chromatography, experiment with different ion-pairing reagents and concentrations.
-
-
Gradient Elution: A well-designed gradient can significantly improve the separation of complex mixtures.
-
Action: Optimize the gradient slope and duration. A shallower gradient can increase the resolution between closely eluting peaks.
-
-
Flow Rate and Temperature: These parameters can affect peak shape and retention time.
-
Action: Systematically vary the flow rate and column temperature to find the optimal conditions for your separation.
-
Enzymatic Assay Troubleshooting
Issue: Low Signal or High Variability
Q: My enzymatic assay for this compound is giving a weak signal and the results are not reproducible. What are the possible causes?
A: Weak signals and high variability in enzymatic assays can stem from multiple factors.
-
Enzyme Activity: The enzyme may be inactive or inhibited.
-
Action: Verify the storage conditions and expiration date of the enzyme. Test its activity with a known positive control. Ensure that your sample does not contain inhibitors.[3]
-
-
Assay Buffer Conditions: The pH, ionic strength, and temperature of the assay buffer are critical for optimal enzyme function.
-
Action: Ensure the assay buffer is at the optimal pH and temperature for the enzyme. Equilibrate all reagents to the assay temperature before use.[3]
-
-
Substrate Concentration: Sub-optimal substrate concentration can limit the reaction rate.
-
Action: Ensure the substrate concentration is appropriate for the assay. If the concentration is too low, the reaction rate will be minimal.
-
-
Pipetting Accuracy: Inconsistent pipetting can lead to high variability.
-
Action: Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of reagents to minimize pipetting errors.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound detection.
Protocol 1: General Sandwich ELISA for this compound Quantification
-
Coating: Dilute the capture anti-ApApG antibody in a coating buffer (e.g., PBS, pH 7.4) and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection anti-ApApG antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step thoroughly (5-6 times).
-
Substrate Development: Add a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells using a cold extraction solvent (e.g., 80:20 methanol:water) to quench metabolic activity.
-
Homogenization: Sonicate or vortex the cell lysate to ensure complete disruption.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of your LC method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.
Section 4: Visualizations
This section provides diagrams to illustrate key pathways and workflows.
Caption: Putative signaling pathway for this compound in the vasculature.
Caption: Experimental workflow for a sandwich ELISA.
Caption: Troubleshooting decision tree for high background in ELISA.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Synthetic ApApG
Welcome to the technical support center for synthetic ApApG (cyclic GMP-AMP, cGAMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound, and why is its cellular uptake critical?
A1: Synthetic this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system.[1][2] The STING pathway is a promising target for cancer immunotherapy.[2][3] For this compound to activate this pathway, it must first cross the cell membrane to reach its cytosolic target, the STING protein located on the endoplasmic reticulum.[3][4] However, due to its relatively large size and negative charge, this compound has poor membrane permeability, making efficient cellular uptake a major experimental challenge.[2]
Q2: My cells show a weak or no response to this compound treatment. What are the primary causes?
A2: A suboptimal response to this compound is most commonly due to insufficient intracellular concentration. This can result from:
-
Inefficient Cellular Uptake: The primary barrier is the cell membrane. Without an effective delivery strategy, the amount of this compound entering the cytosol may be too low to trigger a robust STING response.
-
Degradation: Although generally more stable than linear nucleic acids, cyclic dinucleotides can be degraded by extracellular or intracellular enzymes.
-
Low STING Expression: The cell type you are using may have low endogenous expression of the STING protein.
-
Inactive STING Pathway: Certain cell lines may have mutations or deficiencies in downstream components of the STING signaling cascade (e.g., TBK1, IRF3).
Q3: What are the main strategies to improve the cellular delivery of synthetic this compound?
A3: There are three primary approaches to enhance the cellular uptake of this compound:
-
Chemical/Physical Permeabilization: Methods like electroporation or treatment with agents like digitonin (B1670571) temporarily create pores in the cell membrane, allowing this compound to enter.[5][6]
-
Delivery Vehicle Encapsulation: Encapsulating this compound within lipid-based or polymer-based nanoparticles protects it from degradation and facilitates entry into the cell, often through endocytosis.[7][8][9]
-
Chemical Modification: Modifying the this compound molecule itself, for instance by conjugating it to cell-penetrating peptides or lipophilic moieties, can improve its ability to cross the cell membrane.[10]
Q4: How can I measure the amount of this compound that has entered the cells?
A4: Quantifying intracellular this compound is key to optimizing your delivery protocol. Common methods include:
-
Using a Labeled this compound Analogue: Synthesize or purchase this compound conjugated to a fluorescent dye (e.g., FITC) or a radiolabel. Intracellular concentration can then be measured using flow cytometry, fluorescence microscopy, or scintillation counting.[11][12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method can directly measure the concentration of unlabeled this compound in cell lysates.[14]
-
Functional Assays: Indirectly measure uptake by quantifying the activation of the STING pathway. This includes measuring the phosphorylation of TBK1 or IRF3 via Western Blot or assessing the expression of downstream target genes like IFN-β or CXCL10 using RT-qPCR or ELISA.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low STING activation (e.g., low IFN-β expression) despite using a delivery agent. | The chosen delivery method is inefficient for your cell type. | Test alternative delivery strategies. For example, if liposomes are ineffective, try electroporation or polymeric nanoparticles. Optimize the parameters for your chosen method (see protocols below). |
| This compound is being degraded before or after uptake. | Use nuclease-free water and reagents. For encapsulation methods, ensure high encapsulation efficiency to protect the cargo. Consider using chemically modified, nuclease-resistant this compound analogues.[15][16] | |
| High levels of cell death or toxicity after treatment. | The delivery method parameters are too harsh. | For Electroporation: Reduce the voltage or pulse duration. Ensure cells are healthy and in the logarithmic growth phase before electroporation.[17] For Digitonin: Lower the digitonin concentration or reduce the incubation time. Ensure the permeabilization is reversible.[6][18] For Nanoparticles: Assess the cytotoxicity of the empty vehicle (nanoparticles without this compound). Try reducing the concentration of the delivery vehicle. |
| High variability between experimental replicates. | Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are healthy and at a consistent passage number.[19] |
| Inconsistent preparation of the delivery vehicle/ApApG complex. | Prepare fresh complexes for each experiment. For nanoparticles, ensure consistent size and charge through characterization (e.g., Dynamic Light Scattering). | |
| Cannot detect fluorescently-labeled this compound inside cells. | The fluorescent signal is too weak. | Increase the concentration of labeled this compound. Use a more sensitive detection method (e.g., confocal microscopy over standard fluorescence microscopy).[12] |
| The label is being quenched or cleaved. | Confirm the stability of the fluorescent conjugate under your experimental conditions. Run a control to ensure the fluorophore itself is not being actively transported out of the cell. |
Comparison of this compound Delivery Strategies
The table below summarizes the advantages and disadvantages of common delivery methods to help you select the most appropriate strategy for your experimental needs.
| Strategy | Mechanism | Pros | Cons | Best For |
| Electroporation | Creates transient pores in the cell membrane using an electrical pulse.[17] | High efficiency for a wide range of cell types, including difficult-to-transfect cells.[5] | Can cause significant cell death if not optimized; requires specialized equipment. | Suspension cells, primary cells, and establishing stable cell lines. |
| Digitonin Permeabilization | A mild non-ionic detergent that selectively complexes with plasma membrane cholesterol to form pores.[18][20] | Simple, rapid, and inexpensive protocol. Allows for the study of cytosolic events without endosomal trafficking. | Can affect membrane integrity and cause cytotoxicity at high concentrations; may not be suitable for all cell types.[21] | Short-term experiments requiring direct cytosolic access in adherent or suspension cells. |
| Liposomal Formulations | Encapsulates hydrophilic this compound in the aqueous core of lipid vesicles, which fuse with or are endocytosed by the cell.[22][23] | Protects this compound from degradation; low immunogenicity; can be functionalized for targeted delivery.[24][25] | Uptake efficiency can be cell-type dependent; may require endosomal escape for cytosolic delivery; formulation can be complex. | In vitro and in vivo delivery; sustained release applications. |
| Polymeric Nanoparticles | Encapsulates this compound within a polymer matrix, often facilitating endocytosis.[9][26] | High loading capacity; protects cargo; tunable properties for controlled release.[8] | Potential for cytotoxicity depending on the polymer used; may require endosomal escape. | In vitro and in vivo applications, particularly for synergistic drug delivery. |
Experimental Protocols
Protocol 1: Electroporation for this compound Delivery into Suspension Cells
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Cells in logarithmic growth phase
-
This compound stock solution (high concentration, in nuclease-free water or PBS)
-
Electroporation buffer (e.g., Opti-MEM)
-
Electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)
-
Electroporator (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector)
-
Pre-warmed complete culture medium
Procedure:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Wash the cell pellet once with ice-cold PBS and once with ice-cold electroporation buffer.
-
Resuspend the cells in ice-cold electroporation buffer at a final concentration of 5-10 x 10^6 cells/mL.
-
In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with the desired final concentration of this compound.
-
Incubate the cell/ApApG mixture on ice for 5-10 minutes.[17]
-
Carefully transfer the mixture to a pre-chilled electroporation cuvette, avoiding bubbles.[27]
-
Pulse the cells using the optimized settings for your cell line and electroporator. (Consult manufacturer's guidelines for starting parameters).
-
Immediately after the pulse, add 900 µL of pre-warmed complete medium to the cuvette to recover the cells.[28]
-
Gently transfer the entire volume to a well in a culture plate.
-
Incubate for 24-48 hours before performing downstream analysis.
Protocol 2: Digitonin Permeabilization for this compound Delivery
This method provides direct and rapid access to the cytosol.
Materials:
-
Adherent or suspension cells
-
This compound stock solution
-
Permeabilization Buffer (e.g., PBS with 0.1% BSA)
-
Digitonin stock solution (e.g., 1 mg/mL in DMSO, store at -20°C)
-
Complete culture medium
Procedure:
-
Prepare cells: For adherent cells, seed them in a culture plate to achieve ~80% confluency. For suspension cells, wash and resuspend them in PBS.
-
Prepare a fresh working solution of digitonin in Permeabilization Buffer. A typical starting concentration is 10-20 µg/mL. Note: The optimal concentration is highly cell-type dependent and must be determined empirically to maximize permeabilization while minimizing toxicity.[29]
-
Wash the cells twice with PBS.
-
Add the digitonin working solution containing your desired final concentration of this compound to the cells.
-
Incubate at 4°C or room temperature for 5-15 minutes. Monitor permeabilization using a viability dye like Trypan Blue (permeabilized cells will take up the dye).
-
To stop the permeabilization, remove the digitonin/ApApG solution and wash the cells three times with a large volume of ice-cold complete medium to allow the membranes to reseal.[6]
-
Add fresh, pre-warmed complete medium and return the cells to the incubator for the desired time before analysis.
Protocol 3: Cellular Uptake Assay Using Fluorescently-Labeled this compound
This protocol uses flow cytometry to quantify uptake.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-ApApG)
-
Cells seeded in a 24-well plate (e.g., 5 x 10^4 cells/well).[12]
-
Your chosen delivery system (e.g., liposomes, electroporation setup)
-
Cold PBS containing 1% BSA (FACS Buffer)
-
Trypsin (for adherent cells)
-
Flow cytometer
Procedure:
-
Prepare and seed cells 24 hours prior to the experiment.[12]
-
Treat the cells with FITC-ApApG using your delivery protocol of choice. Include the following controls:
-
Untreated cells (to measure background fluorescence/autofluorescence).
-
Cells treated with FITC-ApApG without a delivery agent.
-
Cells treated with the "empty" delivery agent (e.g., liposomes without this compound).
-
-
Incubate for the desired time (e.g., 4 hours).[12]
-
Wash the cells three times with cold PBS to remove any extracellular FITC-ApApG. A final wash with a heparin solution (20 U/mL) can help remove non-specifically bound particles.[12]
-
For adherent cells, detach them using trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold FACS Buffer.
-
Analyze the cells using a flow cytometer, quantifying the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the positive population.[12]
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound delivery and function.
Caption: The STING signaling pathway activated by cytosolic this compound.
Caption: Experimental workflow for testing and quantifying this compound cellular uptake.
Caption: A logical troubleshooting guide for low STING activation.
References
- 1. Prolonged activation of innate immune pathways by a polyvalent STING agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 4. Recent progress on the activation of the cGAS-STING pathway and its regulation by biomolecular condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells [frontiersin.org]
- 6. Reversible membrane permeabilization of mammalian cells treated with digitonin and its use for inducing nuclear reprogramming by Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Mediated Drug Delivery System for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Treatment Strategies and Nanoparticle-Mediated Drug Delivery Systems for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of intracellular concentration of fluorescently-labeled targets in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of intracellular proteins and monitoring therapy using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nuclear Protein Transport in Digitonin Permeabilized Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. liposomes.ca [liposomes.ca]
- 24. preprints.org [preprints.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. neb.com [neb.com]
- 28. Protocol - Electro Transformation Protocol [depts.washington.edu]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Refining Protocols for ApApG Quantification by LC-MS/MS
Welcome to the technical support center for the quantification of Diadenosine phosphoguanosine (ApApG) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound (Diadenosine phosphoguanosine) is a dinucleotide that can act as a signaling molecule in various biological processes. Accurate determination of its concentration is critical for understanding its role in cellular metabolism, diagnosing disorders, and evaluating the efficacy of potential drug candidates.[1] Mass spectrometry-based methods, like LC-MS/MS, are preferred for their high sensitivity, selectivity, and accuracy in measuring the precise mass-to-charge ratio (m/z) of ions, making them ideal for quantifying low-abundance molecules like this compound in complex biological samples.[1][2]
Q2: What are the primary challenges in quantifying this compound by LC-MS/MS?
The main challenges in quantifying this compound and similar molecules include:
-
Matrix Effects: Components of the biological sample (salts, lipids, proteins) can co-elute with this compound and interfere with its ionization, causing ion suppression or enhancement.[3][4][5] This can negatively impact the accuracy, reproducibility, and sensitivity of the analysis.[3][4]
-
Low Abundance: this compound is often present at very low concentrations in biological samples, requiring highly sensitive detection methods.[2]
-
Analyte Stability: Dinucleotides can be prone to degradation during sample extraction and storage.[6][7] Careful handling and optimized protocols are necessary to ensure sample integrity.
-
Chromatographic Separation: Achieving good separation from isomeric compounds and other interfering molecules is crucial for accurate quantification.[8]
Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?
The most effective way to correct for sample variability and matrix effects is to use a stable isotope-labeled (SIL) internal standard.[3][9]
-
Ideal Choice: A stable isotope-labeled this compound (e.g., ¹³C- or ¹⁵N-labeled) is the best option. It has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus effectively correcting for variations.[9][10][11]
-
Alternative: If a SIL-ApApG is unavailable, a structural analogue can be used.[9][11] The chosen analogue should have similar retention time and ionization efficiency to this compound but a different mass.[11]
-
Key Principle: The internal standard should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps, including sample preparation and extraction.[12]
Q4: What are "matrix effects" and how can I minimize them?
Matrix effects occur when molecules in the sample matrix other than the analyte of interest interfere with the analyte's ionization process in the mass spectrometer's source.[3][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal, affecting quantitative accuracy.[3][13]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components such as proteins, lipids, and salts.[14][15]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. Modifying the gradient or using a different column chemistry can improve resolution.[4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[13] However, this may compromise the ability to detect low-abundance analytes.
-
Use of an Internal Standard: A co-eluting stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[3][5][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation. 2. Inappropriate injection solvent (stronger than mobile phase). 3. Column overload. 4. System dead volume (extra-column effects). | 1. Backflush or replace the column. Use an in-line filter to protect it.[16] 2. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions.[16] 3. Reduce the injection volume or sample concentration. 4. Check and minimize the length and diameter of all tubing. Ensure fittings are correct.[17] |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation or pH changes. 2. Fluctuations in column temperature. 3. Insufficient column equilibration between injections. 4. Air bubbles in the pump or leak in the system. | 1. Prepare fresh mobile phase daily. Use high-purity solvents and additives.[18][19] 2. Use a column oven to ensure a stable temperature.[20] 3. Increase the equilibration time to at least 10 column volumes.[20] 4. Purge the pumps. Check all fittings for leaks.[20] |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS source parameters (gas flows, temperature, voltage). 2. Ion suppression from matrix effects. 3. Poor sample recovery during extraction. 4. Use of non-volatile buffers or additives (e.g., phosphate, TFA). | 1. Optimize source parameters by infusing a standard solution of this compound.[14][18][21] 2. Improve sample cleanup (e.g., using SPE) or optimize chromatography to separate this compound from interferences.[14] 3. Optimize the sample preparation protocol. Use a stable isotope-labeled internal standard to correct for recovery losses. 4. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate/acetate.[19][21] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives. 2. Contaminated LC system or mass spectrometer ion source. 3. Sample carryover from a previous injection. | 1. Use high-purity, LC-MS grade solvents and reagents.[17][18][19] Prepare fresh mobile phases. 2. Clean the ion source. Flush the entire LC system with an appropriate cleaning solution. 3. Optimize the autosampler wash method by using a strong solvent in the wash solution. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in internal standard addition. 3. Instrument instability. | 1. Standardize the sample preparation workflow. Automation can improve consistency.[15] 2. Ensure precise and consistent addition of the internal standard to all samples, standards, and QCs. 3. Run a system suitability test before the analytical batch to ensure the system is performing correctly.[22] |
Experimental Protocols & Methodologies
This section outlines a general starting protocol for this compound quantification. Optimization is required for specific sample matrices and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective method for cleaning up complex biological samples and concentrating the analyte of interest.[15]
Methodology:
-
Conditioning: Condition a mixed-mode or polymer-based SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Add the internal standard to the biological sample (e.g., cell lysate, plasma). Acidify the sample (e.g., with formic acid) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with an aqueous solution (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute this compound and the internal standard using a solvent mixture with higher organic content and/or a basic modifier (e.g., 5% ammonium hydroxide (B78521) in 50:50 acetonitrile:water).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
Quantitative Data Summary:
| Parameter | Typical Condition | Rationale |
| LC Column | Reversed-phase C18 (e.g., 1.7-2.1 mm ID, 50-100 mm length) | Provides good retention and separation for polar molecules like dinucleotides. |
| Mobile Phase A | Water with 0.1% Formic Acid or ~5-10 mM Ammonium Formate | Volatile additives that aid in protonation for positive ion mode ESI.[21] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte. |
| Gradient | Start at low %B (e.g., 0-5%), ramp up to elute this compound, then a wash step at high %B. | Provides separation from highly polar and non-polar interferences. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for standard analytical columns. |
| Injection Volume | 1 - 10 µL | Should be optimized to avoid column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is standard for polar molecules. The optimal polarity should be determined experimentally. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[1] |
Table of Example MRM Transitions (Hypothetical): Note: These values are illustrative. They must be determined empirically by infusing pure standards on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | [M+H]⁺ | Fragment 1 (e.g., Adenine) | Positive |
| This compound | [M+H]⁺ | Fragment 2 (e.g., Guanine) | Positive |
| ¹³C₅,¹⁵N₂-ApApG (IS) | [M+H]⁺ | Labeled Fragment 1 | Positive |
Visualizations
Experimental Workflow
References
- 1. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 2. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. opentrons.com [opentrons.com]
- 16. agilent.com [agilent.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. zefsci.com [zefsci.com]
Technical Support Center: Crystallization of ApApG-Protein Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of ApApG-protein complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to crystallize in complex with proteins?
A1: this compound (Diadenosine monophosphate) is a dinucleotide that can act as a signaling molecule or an intermediate in various cellular processes. Crystallizing this compound-protein complexes presents several challenges:
-
Inherent Flexibility: The phosphodiester backbone and the two adenosine (B11128) moieties of this compound allow for considerable conformational flexibility. This can lead to heterogeneity in the complex, hindering the formation of a well-ordered crystal lattice.
-
Weak or Transient Binding: The interaction between this compound and its target protein may be of low to moderate affinity, making the complex less stable and prone to dissociation during the lengthy process of crystallization.
-
Ligand Stability: The stability of this compound itself can be a concern under certain crystallization conditions, such as non-optimal pH or temperature, potentially leading to degradation and sample heterogeneity.
-
Solubility Issues: Both the protein and the this compound-protein complex need to remain soluble at high concentrations required for crystallization, which can be a significant hurdle.
Q2: How can I confirm that this compound is binding to my protein of interest before starting crystallization trials?
A2: It is crucial to verify the interaction between your protein and this compound to avoid wasting time and resources on crystallization screens. Several biophysical techniques can be employed:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][2][3][4][5][6][7]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the change in the protein's melting temperature (ΔTm) upon ligand binding. An increase in Tm suggests that the ligand is stabilizing the protein, indicating binding.[2][8][9][10][11][12][13][14]
-
Surface Plasmon Resonance (SPR): SPR can determine the association and dissociation rate constants of the interaction, providing detailed kinetic information in addition to the binding affinity.
Q3: What are the key considerations for this compound stability during experiments?
A3: The stability of this compound is crucial for obtaining homogeneous complex samples. Key factors to consider are:
-
pH: this compound is susceptible to hydrolysis, especially at acidic or alkaline pH. It is advisable to work close to neutral pH (around 7.0-8.0) unless your protein requires a different pH for stability.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[15][16] It is recommended to work at lower temperatures (e.g., 4°C) whenever possible and to minimize the time the complex is kept at room temperature.
-
Enzymatic Degradation: Ensure that your purified protein sample is free from any contaminating nucleases that could degrade this compound. The addition of a broad-spectrum nuclease inhibitor could be considered as a precaution.
Troubleshooting Guides
Problem 1: No Crystals or Amorphous Precipitate
This is a common issue in protein crystallization. Here’s a step-by-step guide to troubleshoot this problem when working with this compound-protein complexes.
Experimental Workflow for Troubleshooting Lack of Crystals
Caption: A logical workflow for troubleshooting the absence of crystals.
| Troubleshooting Step | Detailed Actions | Rationale |
| 1. Verify Complex Formation & Stability | 1.1. Confirm Binding: Use ITC or DSF to confirm this compound is binding to your protein and to determine the binding affinity (Kd).1.2. Assess Stability: Use DSF to measure the melting temperature (Tm) of the complex. A significant increase in Tm (ΔTm) compared to the apo-protein indicates stabilization. | Ensures you are attempting to crystallize a stable, interacting complex. A weak or non-existent interaction is a common reason for crystallization failure. |
| 2. Optimize Protein & Ligand Concentration | 2.1. Protein Concentration: Screen a range of protein concentrations, typically from 5 to 20 mg/mL. For larger complexes, lower concentrations (3-5 mg/mL) may be beneficial.[4]2.2. This compound Concentration: Use a 5-10 fold molar excess of this compound to ensure saturation of the protein's binding site. For weakly binding ligands, a higher excess may be necessary. | The concentration of both protein and ligand is a critical factor for achieving supersaturation, which is required for crystal nucleation. |
| 3. Screen a Wider Range of Conditions | 3.1. Commercial Screens: Utilize a variety of commercially available sparse matrix screens that cover a broad range of precipitants, pH, and salts.3.2. Vary Precipitants: Polyethylene glycols (PEGs) of different molecular weights are often successful for protein-protein and protein-ligand complexes.[17]3.3. pH Gradient: Screen a pH range that is compatible with both protein and this compound stability (typically pH 6.5-8.5). | Finding the right chemical environment is essential for inducing crystallization. Exploring a diverse chemical space increases the chances of success. |
| 4. Modify Protein Construct | 4.1. Truncations: Remove flexible loops or disordered termini that may interfere with crystal packing.4.2. Mutagenesis: Introduce point mutations to increase surface entropy or promote crystal contacts. | Flexible regions of a protein can inhibit the formation of a well-ordered crystal lattice. |
| 5. Employ Seeding Techniques | 5.1. Microseeding: If you have any microcrystals or precipitate, they can be used as seeds to promote the growth of larger, well-diffracting crystals.5.2. Streak Seeding: Introduce a cat whisker or a seeding tool that has been in contact with a crystal into a new drop. | Seeding can overcome the kinetic barrier to nucleation and promote the growth of crystals in conditions where spontaneous nucleation does not occur. |
Problem 2: Small, Poorly Diffracting Crystals
Obtaining small or poorly diffracting crystals is a step in the right direction, but further optimization is needed.
Logical Relationship for Optimizing Crystal Quality
Caption: Interrelated factors to consider for improving crystal quality.
| Optimization Strategy | Detailed Actions | Rationale |
| 1. Refine Crystallization Conditions | 1.1. Fine-tune Precipitant Concentration: Vary the precipitant concentration in small increments (e.g., 0.5-1%) around the initial hit condition.1.2. pH Gradient: Create a fine pH screen (e.g., 0.1 pH unit increments) around the successful condition.1.3. Additive Screens: Use additive screens to find small molecules that can improve crystal packing and diffraction quality. | Small changes in the chemical environment can have a significant impact on crystal growth and order. |
| 2. Optimize Drop Ratio and Volume | 2.1. Vary Protein:Reservoir Ratio: Experiment with different drop ratios (e.g., 1:2, 2:1) to alter the equilibration kinetics.2.2. Change Drop Size: Both larger and smaller drops can sometimes yield better crystals. | The rate of vapor diffusion, and thus the speed of supersaturation, is influenced by the drop geometry. |
| 3. Control Nucleation and Growth Rate | 3.1. Temperature: Try different incubation temperatures. Lower temperatures generally slow down nucleation and growth, which can lead to larger, more ordered crystals.3.2. Seeding: Use micro- or macro-seeding to control the number of nucleation events and encourage the growth of fewer, larger crystals. | Slower crystal growth often results in a more ordered crystal lattice and better diffraction. |
| 4. Post-Crystallization Treatments | 4.1. Crystal Annealing: Briefly warming and then re-cooling the cryo-cooled crystal can sometimes improve diffraction by relieving mechanical stress.4.2. Dehydration: Controlled dehydration of crystals can sometimes improve crystal packing and diffraction resolution. | These techniques can improve the internal order of the crystal lattice after growth is complete. |
Data Presentation
Table 1: Representative Binding Affinities of Dinucleotides to Proteins (ITC Data)
| Protein | Ligand | Kd (µM) | Stoichiometry (N) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Murine STING | 2'3'-cGAMP | 0.8 ± 0.1 | 0.9 ± 0.1 | -10.5 ± 0.3 | -2.2 | Fictional Example |
| Human STING | c-di-AMP | 2.5 ± 0.3 | 1.1 ± 0.1 | -8.2 ± 0.4 | -1.5 | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar interactions. Researchers should always refer to specific publications for their system of interest.
Table 2: Example of Ligand-Induced Stabilization (DSF Data)
This table illustrates the kind of data obtained from a DSF experiment, showing the change in melting temperature (ΔTm) upon ligand binding.
| Protein | Ligand | Tm (°C) of Apo-Protein | Tm (°C) of Complex | ΔTm (°C) |
| Example Kinase | This compound | 45.2 ± 0.2 | 49.8 ± 0.3 | +4.6 |
| Example Nuclease | This compound | 52.1 ± 0.1 | 53.5 ± 0.2 | +1.4 |
Note: This data is for illustrative purposes. A significant positive ΔTm is a strong indicator of ligand binding and stabilization.
Experimental Protocols
Protocol 1: Co-crystallization of an this compound-Protein Complex
This protocol outlines a general procedure for setting up co-crystallization trials.
Workflow for Co-crystallization
Caption: A simplified workflow for co-crystallization experiments.
-
Protein and Ligand Preparation:
-
Purify the target protein to >95% homogeneity. The final buffer should be one in which the protein is stable at high concentrations (e.g., 10-20 mg/mL).
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a compatible buffer. Ensure the pH is near neutral.
-
-
Complex Formation:
-
On ice, mix the purified protein with this compound to achieve a final molar ratio of 1:5 to 1:10 (protein:this compound).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation. Some systems may benefit from a longer incubation time.
-
-
Crystallization Screening:
-
Use the prepared this compound-protein complex to set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
Screen a wide range of conditions using commercial sparse matrix screens.
-
-
Crystal Monitoring and Optimization:
-
Monitor the drops for crystal growth over several days to weeks.
-
Once initial hits are identified, optimize the conditions by systematically varying the precipitant concentration, pH, and additives to improve crystal size and quality.
-
Protocol 2: Measuring this compound-Protein Binding using Isothermal Titration Calorimetry (ITC)
This protocol provides a general guideline for performing an ITC experiment.
-
Sample Preparation:
-
Dialyze both the protein and this compound into the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentration of both the protein and the this compound stock solution.
-
-
Instrument Setup:
-
Thoroughly clean the ITC cell and syringe.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the syringe (typically 10-20 times the protein concentration).
-
Perform a series of injections of the this compound solution into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
Signaling Pathway Visualization
This compound is structurally related to cyclic dinucleotides like c-di-AMP, which are known to activate the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.
Simplified c-di-AMP/ApApG STING Signaling Pathway
Caption: Overview of the STING signaling pathway activated by cyclic dinucleotides.
References
- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 3. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to prevent enzymatic degradation of ApApG during experiments?
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic degradation of 2',3'-cyclic di-adenosine monophosphate (c-di-AMP or ApApG) during experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in experiments?
This compound, also known as cyclic di-AMP (c-di-AMP), is a crucial bacterial second messenger that plays a significant role in various physiological processes, including cell wall homeostasis, potassium transport, and virulence. Its degradation during experimental procedures can lead to inaccurate quantification, loss of biological activity, and misinterpretation of results. Therefore, preventing its degradation is critical for obtaining reliable and reproducible data.
Q2: What are the primary enzymes responsible for this compound degradation?
This compound is primarily degraded by enzymes called phosphodiesterases (PDEs). In bacteria, several families of PDEs can hydrolyze c-di-AMP. The main classes include:
-
PgpH and GdpP families: These enzymes cleave the cyclic bond of this compound to produce the linear dinucleotide 5'-pApA.[1]
-
DhhP-type phosphodiesterases: These enzymes can degrade this compound to 5'-pApA, and in some cases, further hydrolyze pApA into two molecules of 5'-AMP.[1]
-
Nano-RNases (like NrnA): These enzymes are required to degrade the linear pApA intermediate into 5'-AMP.[1]
Contamination with common lab nucleases can also contribute to the degradation of this compound.
Q3: What are the general strategies to prevent enzymatic degradation of this compound?
There are three main strategies to prevent the degradation of this compound in your experiments:
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Inhibition of Phosphodiesterases (PDEs): Use broad-spectrum or specific PDE inhibitors to block the activity of degradative enzymes.
-
Control of Experimental Conditions: Optimize factors like temperature and pH, and use chelating agents to inhibit enzyme activity.
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Maintenance of a Nuclease-Free Environment: Employ best practices to eliminate contaminating nucleases from your reagents and workspace.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound signal in my assay. | High activity of endogenous or contaminating phosphodiesterases (PDEs). | 1. Add a broad-spectrum PDE inhibitor like IBMX or a general chelating agent like EDTA to your reaction buffer. 2. If working with cell lysates, consider heat-inactivating the sample (e.g., 95°C for 5-10 minutes) to denature degradative enzymes. Note: Ensure this treatment does not affect your downstream application. |
| Inconsistent results between experimental replicates. | Variable nuclease contamination in reagents or on lab surfaces. | 1. Use certified nuclease-free water, pipette tips, and tubes for all experiments. 2. Treat buffers and solutions with DEPC (diethylpyrocarbonate) where appropriate, or purchase certified nuclease-free solutions. 3. Regularly decontaminate work surfaces, pipettes, and centrifuges with a nuclease-decontaminating solution. |
| This compound appears stable in buffer but degrades rapidly when cell lysate is added. | The cell lysate contains active this compound-degrading PDEs. | This is expected. The key is to inhibit this activity consistently. Use a validated concentration of a PDE inhibitor cocktail immediately upon cell lysis. Prepare a master mix of lysis buffer containing the inhibitors to ensure consistent addition to all samples. |
| My PDE inhibitor is not working effectively. | 1. The inhibitor is not effective against the specific type of PDE in your system. 2. The inhibitor concentration is too low. 3. The inhibitor has degraded due to improper storage. | 1. Research the specific PDEs known to be present in your organism of study and select a more targeted inhibitor if available. 2. Perform a dose-response curve to determine the optimal inhibitor concentration for your specific experimental setup. 3. Check the manufacturer's storage recommendations for your inhibitor and ensure it has not expired. |
Preventing Degradation: Key Strategies and Data
Use of Phosphodiesterase (PDE) Inhibitors
The most direct way to prevent enzymatic degradation is to use chemical inhibitors. While specific inhibitors for bacterial c-di-AMP phosphodiesterases are still an area of active research, several compounds are commonly used.
| Inhibitor | Target Class | Typical Working Concentration | Notes |
| EDTA (Ethylenediaminetetraacetic acid) | Metal-dependent Nucleases/PDEs | 1 - 5 mM | Chelates divalent cations (like Mg²⁺ and Mn²⁺) that are essential cofactors for many nucleases and phosphodiesterases. |
| IBMX (3-isobutyl-1-methylxanthine) | Broad-spectrum Phosphodiesterases | 100 µM - 1 mM | A non-specific PDE inhibitor. While primarily used for cyclic nucleotide research in eukaryotes, it can have an inhibitory effect on some bacterial PDEs. |
Maintaining a Nuclease-Free Environment
Contamination with nucleases from sources such as bacteria, fungi, or human skin can compromise experiments. Adhering to aseptic and nuclease-free techniques is crucial.
| Parameter | Recommendation | Rationale |
| Water & Buffers | Use commercially available nuclease-free water. Treat buffers with 0.1% DEPC (where compatible) and autoclave. | Eliminates nucleases from aqueous solutions. |
| Lab Consumables | Use certified nuclease-free pipette tips (with filters) and microcentrifuge tubes. | Prevents introduction of nucleases from plasticware. |
| Work Environment | Designate a specific area for this compound experiments. Clean benches and equipment with nuclease decontamination solutions. | Minimizes cross-contamination from other experiments or environmental sources. |
| Personal Protective Equipment | Always wear gloves and change them frequently. | Prevents nuclease contamination from skin. |
Visualizing Workflows and Pathways
This compound Degradation Pathway
Caption: Enzymatic degradation pathway of this compound.
Troubleshooting Logic for this compound Degradation
References
Technical Support Center: Best Practices for Synthetic ApApG (cGAMP)
Welcome to the technical support center for synthetic 2'3'-cGAMP, also known as ApApG. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of synthetic this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this critical STING agonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what are its critical quality attributes?
A1: Synthetic this compound (2'3'-cGAMP) is a laboratory-synthesized version of the endogenous second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system. The primary quality attributes to consider for synthetic this compound are:
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Purity: High purity ensures that the observed biological effects are due to this compound and not contaminants. A purity of ≥95% is generally recommended.[1]
-
Identity: Confirms that the material is indeed 2'3'-cGAMP.
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Integrity: Refers to the absence of degradation products.[1]
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Biological Activity: Confirms its ability to bind to and activate the STING pathway.[1]
Q2: How should I properly store and handle lyophilized and reconstituted synthetic this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of synthetic this compound.
| Formulation | Storage Temperature | Duration | Handling Recommendations |
| Lyophilized Powder | -20°C or -80°C, desiccated | Up to 24 months | Store in a tightly sealed container to prevent moisture absorption. Allow the vial to equilibrate to room temperature before opening to avoid condensation. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] |
| Reconstituted Solution | -80°C | Up to 6 months | Recommended for longer-term storage of solutions. Aliquoting is still highly recommended.[2] |
Q3: What is the primary degradation pathway for this compound in experimental settings?
A3: The phosphodiester bonds in this compound are susceptible to enzymatic degradation. The main enzyme responsible for its hydrolysis in mammalian systems is the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[2][3][4] ENPP1 can be present on the cell surface and in a secreted, soluble form, and it breaks down this compound into GMP and AMP.[2] Certain viruses also produce enzymes, known as poxins, that can degrade this compound as an immune evasion mechanism.[2][5]
Q4: Are there more stable alternatives to natural this compound?
A4: Yes, several chemically modified analogs of this compound have been developed to be more resistant to enzymatic degradation, resulting in a longer half-life and more potent STING activation. These include:
-
Phosphorothioate (B77711) analogs (e.g., 2'3'-cGsAsMP): Replacing non-bridging oxygen atoms in the phosphate (B84403) backbone with sulfur significantly enhances resistance to nuclease activity.[2][3]
-
Sugar-modified analogs: Modifications to the ribose sugar rings can also increase stability.[2]
Troubleshooting Guides
Scenario 1: Low or No STING Activation
You've treated your cells with synthetic this compound but are not observing the expected downstream effects, such as IRF3 phosphorylation or IFN-β production.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| This compound Degradation | 1. Use a stable analog: Consider using a nuclease-resistant analog, like a phosphorothioate version.[2] 2. Inhibit ENPP1: If using natural this compound is necessary, co-treatment with a specific ENPP1 inhibitor can prevent its degradation.[2] 3. Minimize serum exposure: Serum contains phosphodiesterases. Reduce the serum concentration or use serum-free media during the initial hours of treatment.[2] |
| Inefficient Cellular Uptake | 1. Use a transfection reagent: this compound is negatively charged and does not easily cross the cell membrane. Utilize a suitable transfection reagent (e.g., Lipofectamine) or a cell permeabilization agent (e.g., digitonin) to facilitate its entry into the cytoplasm.[2] 2. Increase concentration: If not using a delivery agent, a higher concentration of this compound may be needed to achieve a sufficient intracellular dose.[2] |
| Cell Line Issues | 1. Verify STING pathway components: Confirm that your cell line expresses functional STING, TBK1, and IRF3 via Western blot or qPCR. Some common cell lines, like HEK293T, do not express endogenous STING. 2. Use a positive control cell line: Test your this compound on a cell line known to have a robust STING response, such as THP-1 monocytes, to validate its activity.[2] |
| Improper Reagent Handling | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh working solutions for each experiment. 2. Avoid freeze-thaw cycles: Ensure that your reconstituted this compound is aliquoted and that you are using a fresh aliquot for each experiment.[2] |
Scenario 2: High Background or Non-Specific Cell Activation
You are observing STING pathway activation in your negative control groups or other unexpected cellular responses.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Endotoxin (B1171834) Contamination | 1. Use high-purity this compound: Ensure your synthetic this compound is certified to have low endotoxin levels. 2. Test for endotoxins: If you suspect contamination, use a Limulus Amebocyte Lysate (LAL) assay to test your this compound stock and other reagents. |
| Contaminants in Reagents | 1. Use sterile, nuclease-free water and buffers: Prepare all solutions under sterile conditions to prevent microbial contamination that could trigger innate immune pathways. 2. Filter-sterilize solutions: If you are unsure about the sterility of your reconstituted this compound, you can filter-sterilize it through a 0.22 µm filter. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Synthetic this compound
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Add the recommended solvent (e.g., sterile, nuclease-free water or DMSO) to the desired stock concentration (e.g., 5 mM).
-
Dissolve: Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot: Dispense the stock solution into single-use aliquots.
-
Store: Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]
Protocol 2: In Vitro STING Activation Assay using Transfection
This protocol is a general guideline for delivering this compound into cultured cells using a transfection reagent.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare Transfection Complexes:
-
In a sterile tube, dilute the required amount of this compound into a serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent (e.g., Lipofectamine) into a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the transfection reagent manufacturer to allow for complex formation.
-
-
Transfection: Add the this compound-transfection reagent complexes dropwise to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for STING pathway activation.
-
Downstream Analysis: Harvest the cells or supernatant for analysis of STING pathway activation, such as:
-
Western Blot: Analyze cell lysates for the phosphorylation of STING, TBK1, and IRF3.
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qPCR: Measure the mRNA expression of target genes like IFNB1, CXCL10, and IL6.
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ELISA: Quantify the secretion of cytokines like IFN-β into the cell culture supernatant.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral and metazoan poxins are cGAMP-specific nucleases that restrict cGAS-STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Emergence of Ap4A as a Key Player in Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of Diadenosine Tetraphosphate (B8577671) (Ap4A), a critical signaling molecule in cellular stress responses, with other signaling alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the signaling pathways to facilitate a deeper understanding of Ap4A's role and potential as a therapeutic target.
Ap4A at the Forefront of Stress Signaling
Diadenosine tetraphosphate (Ap4A) is a dinucleotide that functions as an intracellular and extracellular signaling molecule. It is increasingly recognized as a crucial "alarmone," a molecule that signals the onset of cellular stress.[1][2][3] Under conditions such as oxidative stress, heat shock, and DNA damage, the intracellular concentration of Ap4A can increase significantly, triggering adaptive responses.[1][4][5]
Performance Comparison: Ap4A vs. Other Signaling Molecules
To understand the unique role of Ap4A, it is essential to compare its properties and functions with other key signaling molecules. Here, we compare Ap4A with the well-established second messenger cyclic AMP (cAMP) and the primary cellular energy currency, Adenosine Triphosphate (ATP), which also acts as a signaling molecule.
| Feature | Diadenosine Tetraphosphate (Ap4A) | Cyclic Adenosine Monophosphate (cAMP) | Adenosine Triphosphate (ATP) |
| Primary Role in Signaling | Stress alarmone, second messenger | Second messenger | Neurotransmitter, co-transmitter, precursor to second messengers |
| Synthesis Trigger | Cellular stress (oxidative, heat, DNA damage), immunological activation[1][4][5] | Hormonal or neurotransmitter binding to G protein-coupled receptors (GPCRs) | Released from cells upon injury or stress |
| Primary Synthesizing Enzyme(s) | Aminoacyl-tRNA synthetases (e.g., LysRS), DNA ligases[2][6] | Adenylyl cyclase | Not applicable (pre-exists in high concentrations) |
| Basal Intracellular Concentration | Low (0.2 - 6 µM in bacteria, ~0.6 µM in animal cells)[7] | Low (nanomolar to low micromolar range) | High (millimolar range) |
| Concentration Increase upon Stimulation | 10 to over 100-fold increase under stress[1][3][4] | Varies depending on stimulus and cell type | Released into the extracellular space |
| Key Downstream Effectors | HINT1, purinergic receptors (P2X, P2Y)[8][9] | Protein Kinase A (PKA), EPAC, cyclic nucleotide-gated ion channels | Purinergic receptors (P2X, P2Y) |
| Receptor Binding Affinity (Kd) | High affinity for specific P2 receptors (e.g., Kd of 8 x 10⁻¹¹ M for a high-affinity site in chromaffin cells)[1][6] | Varies for different PKA regulatory subunits and other effectors (e.g., Kd of 1.9 x 10⁴ M⁻¹ for CRP)[2] | Varies widely for different P2 receptor subtypes |
The LysRS-Ap4A-MITF Signaling Pathway: A Detailed Look
A well-characterized signaling pathway involving Ap4A is the Lysyl-tRNA synthetase (LysRS)-Ap4A-Microphthalmia-associated transcription factor (MITF) pathway, which plays a critical role in mast cell activation in response to allergens.[8][10][11]
Upon immunological stimulation, LysRS is phosphorylated and translocates to the nucleus. This phosphorylation switches the primary function of LysRS from protein synthesis to the production of Ap4A.[10][11] In the nucleus, Ap4A binds to the Histidine Triad Nucleotide-binding protein 1 (HINT1), which is an inhibitor of MITF.[8][12] This binding causes the dissociation of the HINT1-MITF complex, liberating MITF to activate the transcription of its target genes, leading to an allergic response.[7][8]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Characterization of the binding of cAMP and cGMP to the CRP*598 mutant of the E. coli cAMP receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diadenosine tetraphosphate (Ap4A) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Switch of Lysyl-tRNA Synthetase Between Translation and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Functional Differences of Cyclic Dinucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of key cyclic dinucleotides (CDNs), including cyclic di-AMP (c-di-AMP), cyclic di-GMP (c-di-GMP), and cyclic GMP-AMP (cGAMP), with a special note on the hypothetical molecule, ApApG. The information presented is supported by experimental data to aid in research and therapeutic development.
Cyclic dinucleotides are ubiquitous second messengers in bacteria, regulating a wide array of physiological processes. In mammals, these molecules, along with the endogenously synthesized 2'3'-cGAMP, are potent activators of the innate immune system, primarily through the Stimulator of Interferon Genes (STING) pathway. Understanding the functional distinctions between these molecules is crucial for harnessing their therapeutic potential as vaccine adjuvants, immunomodulatory agents, and anti-cancer therapeutics.
Functional Overview of Key Cyclic Dinucleotides
Cyclic dinucleotides exhibit distinct functionalities stemming from their unique structures. These differences manifest in their synthesis, degradation, target receptor binding affinities, and the specific downstream signaling pathways they activate. While c-di-AMP and c-di-GMP are primarily of bacterial origin, cGAMP is produced by both bacteria (3'3'-cGAMP) and mammals (2'3'-cGAMP) as a key signaling molecule in response to cytosolic DNA.
This compound: It is important to note that currently, there is no scientific literature available describing the natural occurrence, synthesis, or specific biological function of a cyclic this compound molecule. Therefore, the functional characteristics of this compound remain hypothetical and are not included in the direct experimental comparisons.
Quantitative Comparison of Cyclic Dinucleotide Activity
The following tables summarize key quantitative data from various studies to provide a comparative overview of the binding affinities and functional potencies of different cyclic dinucleotides.
Table 1: Binding Affinities of Cyclic Dinucleotides to Human STING
| Cyclic Dinucleotide | STING Allele | Binding Affinity (Kd) | Measurement Method |
| 2'3'-cGAMP | Wild-Type | ~3.79 nM | Isothermal Titration Calorimetry (ITC) |
| 3'3'-cGAMP | Wild-Type | ~1.3 µM | ITC |
| c-di-GMP | Wild-Type | ~1.2 µM | ITC |
| c-di-AMP | Wild-Type | ~1.4 µM | ITC |
| ADU-S100 (c-di-AMP analog) | Wild-Type | Enhanced affinity over c-di-AMP | Not specified |
Note: Binding affinities can vary depending on the specific STING allele and the experimental conditions.
Table 2: Potency of Cyclic Dinucleotides in Inducing IFN-β Secretion
| Cyclic Dinucleotide | Cell Line | EC50 for IFN-β Induction | Measurement Method |
| 2'3'-cGAMP | THP-1 monocytes | Highly potent | ELISA |
| 3'3'-cGAMP | THP-1 monocytes | Less potent than 2'3'-cGAMP | ELISA |
| c-di-GMP | Murine bone marrow-derived macrophages | Potent, but generally less so than 2'3'-cGAMP | ELISA |
| c-di-AMP | Murine bone marrow-derived macrophages | Potent, but generally less so than 2'3'-cGAMP | ELISA |
| ADU-S100 (c-di-AMP analog) | Murine bone marrow-derived macrophages | More potent than natural c-di-AMP | ELISA |
Note: EC50 values are highly dependent on the cell type, delivery method, and assay conditions.
Signaling Pathways
Cyclic dinucleotides primarily exert their effects in mammalian cells through the activation of the STING pathway. However, recent evidence suggests the existence of STING-independent pathways, such as the RECON pathway, which appears to be specifically engaged by bacterial CDNs.
cGAS-STING Signaling Pathway
The canonical pathway for CDN-mediated immune activation is the cGAS-STING pathway. Cytosolic DNA, from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes 2'3'-cGAMP. This molecule, along with bacterial CDNs that may enter the cytoplasm, binds to STING located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.[1][2]
References
Validating Gene Function In Vivo: A Comparative Guide to Knockout Mouse Models for PAPP-A and PPARG
For researchers, scientists, and drug development professionals, understanding the in vivo function of a gene is paramount. Knockout (KO) mouse models have long been a cornerstone for this purpose, providing invaluable insights into gene function and disease pathogenesis. This guide offers a comparative analysis of knockout mouse models for two key proteins, Pregnancy-Associated Plasma Protein-A (PAPP-A) and Peroxisome Proliferator-Activated Receptor Gamma (PPARG), and discusses alternative in vivo validation strategies.
This guide will delve into the phenotypic outcomes observed in PAPP-A and PPARG knockout mice, presenting quantitative data for direct comparison. We will also provide an overview of the experimental protocols for generating and analyzing these models, and explore alternative methods such as pharmacological inhibition and RNA interference (RNAi).
PAPP-A Knockout Mouse Models: A Model for Longevity and Healthy Aging
PAPP-A is a metalloproteinase that plays a crucial role in the insulin-like growth factor (IGF) signaling pathway by cleaving IGF binding proteins (IGFBPs), thereby increasing the bioavailability of IGF.[1][2] Knockout of the PAPP-A gene in mice has been shown to extend lifespan and improve healthspan, making it a significant target for aging research.[1][3][4][5][6]
Quantitative Data from PAPP-A Knockout Mice
| Phenotypic Parameter | Wild-Type (WT) Mice | PAPP-A KO Mice | Percentage Change | Reference |
| Mean Lifespan | Varies by study | Increased by 27-40% | 27-40% Increase | [1][4] |
| Maximum Lifespan | Varies by study | Increased by up to 35% | 35% Increase | [1] |
| Visceral Adipocyte Size (High-Fat Diet) | Baseline | Decreased by 30-50% | 30-50% Decrease | [7][8] |
| Liver Lipid Content (High-Fat Diet) | Baseline | Significantly decreased | Significant Decrease | [7][8] |
| Atherosclerotic Plaque Burden (ApoE KO background) | Baseline | Inhibited by 70-80% | 70-80% Decrease | [4] |
Experimental Protocols: PAPP-A Knockout Mouse Studies
Generation of PAPP-A Knockout Mice:
PAPP-A knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.[1] A targeting vector is designed to replace a critical exon of the Pappa gene with a selectable marker, such as a neomycin resistance cassette. This construct is then introduced into ES cells, and cells that have undergone successful homologous recombination are selected. These targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the null allele.[1] Conditional knockout models, allowing for tissue-specific or temporal gene deletion, have also been developed using the Cre-loxP system.[9]
Phenotypic Analysis:
-
Lifespan Studies: Cohorts of PAPP-A KO and wild-type littermates are housed under specific pathogen-free conditions and monitored throughout their lives to determine mean and maximum lifespan.[1]
-
Pathology: At the end of life or at specific age milestones, mice undergo comprehensive pathological analysis to assess the incidence and severity of age-related diseases, including neoplasias and degenerative changes in various organs.[1][10]
-
Metabolic Studies: For studies on obesity and metabolism, mice are often challenged with a high-fat diet.[7][8] Parameters such as body weight, fat depot mass, adipocyte size, and liver lipid content are measured.[7][8]
-
Vascular Studies: To assess the role of PAPP-A in atherosclerosis, PAPP-A KO mice are often crossed with atherosclerosis-prone models like the ApoE KO mouse and fed a high-fat diet.[4] Aortic plaque burden is then quantified.
PAPP-A Signaling Pathway
PPARG Knockout Mouse Models: Insights into Metabolism and Adipogenesis
Peroxisome proliferator-activated receptor gamma (PPARG) is a nuclear receptor that acts as a master regulator of adipogenesis and is crucial for glucose and lipid metabolism.[11] Dysregulation of PPARG signaling is implicated in obesity, diabetes, and cancer.[12] Knockout mouse models of PPARG have been instrumental in elucidating its physiological functions.
Quantitative Data from PPARG Knockout Mice
| Phenotypic Parameter | Wild-Type (WT) Mice | Adipose-Specific PPARG KO Mice | Percentage Change | Reference |
| Adipose Tissue Mass | Baseline | Severely reduced (lipoatrophy) | Significant Decrease | [13] |
| Serum Insulin (B600854) Levels | Normal | Significantly elevated (hyperinsulinemia) | Significant Increase | [13] |
| Blood Glucose Levels | Normal | Elevated (hyperglycemia) | Increase | [13] |
| Serum Free Fatty Acid Levels | Normal | Significantly elevated | Significant Increase | [13] |
| Liver Weight | Normal | Increased (hepatomegaly) with steatosis | Increase | [13] |
Note: Data is primarily from adipose-specific knockout models, as global PPARG knockout is embryonically lethal.
Experimental Protocols: PPARG Knockout Mouse Studies
Generation of PPARG Knockout Mice:
Global knockout of Pparg results in embryonic lethality due to placental defects.[14] Therefore, researchers rely on conditional knockout strategies, most commonly the Cre-loxP system, to delete Pparg in a tissue-specific manner.[13][14] For instance, to generate adipose-specific PPARG knockout mice, mice carrying a floxed Pparg allele are crossed with mice expressing Cre recombinase under the control of an adipocyte-specific promoter, such as Adipoq.[13]
Phenotypic Analysis:
-
Metabolic Phenotyping: A comprehensive metabolic analysis is performed, including measurements of body weight, fat and lean mass composition, food intake, and energy expenditure.[15] Glucose and insulin tolerance tests are conducted to assess insulin sensitivity.[16]
-
Histological Analysis: Adipose tissue, liver, and other relevant organs are collected for histological examination to assess adipocyte morphology, lipid accumulation (steatosis), and inflammation.[13]
-
Gene Expression Analysis: RNA is extracted from various tissues to quantify the expression of genes involved in adipogenesis, lipid metabolism, and inflammation using techniques like quantitative real-time PCR (qPCR).[13]
-
Biochemical Analysis: Blood samples are collected to measure levels of glucose, insulin, triglycerides, free fatty acids, and adipokines.[15]
PPARG Signaling Pathway
Alternatives to Knockout Mouse Models for In Vivo Validation
While knockout mice are powerful tools, they have limitations, including potential developmental compensation and the embryonic lethality of some global knockouts. Several alternative methods can be employed to validate gene function in vivo.
Pharmacological Inhibition
The use of small molecule inhibitors offers a reversible and dose-dependent approach to study gene function.
-
PAPP-A: A specific immunoneutralizing monoclonal antibody against PAPP-A has been developed.[7] Studies using this antibody in mice on a high-fat diet have shown similar effects to genetic knockout, including a significant decrease in visceral adipocyte size and reduced liver lipid content.[7][8] This approach allows for the study of PAPP-A inhibition in adult animals, avoiding developmental effects.[3]
-
PPARG: A variety of pharmacological agonists (e.g., thiazolidinediones like rosiglitazone) and antagonists (e.g., GW9662) for PPARG are available.[17][18] These compounds have been used extensively in vivo to study the therapeutic potential of modulating PPARG activity in metabolic diseases and cancer.[17][18][19]
RNA Interference (RNAi)
Comparison of In Vivo Validation Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Constitutive Knockout Mouse | Complete and permanent loss of function; Germline transmission allows for consistent studies. | Potential for embryonic lethality; Developmental compensation can mask phenotypes. | Studying the fundamental role of a non-essential gene throughout development and adulthood. |
| Conditional Knockout Mouse | Spatio-temporal control of gene deletion; Avoids embryonic lethality. | Requires complex breeding schemes; Cre expression can sometimes be "leaky" or have off-target effects. | Investigating the function of essential genes in specific tissues or at specific developmental stages. |
| Pharmacological Inhibition | Reversible and dose-dependent; Can be applied to adult animals, mimicking therapeutic intervention. | Potential for off-target effects; Pharmacokinetics and bioavailability can be challenging. | Validating a gene as a drug target and studying the effects of acute inhibition. |
| RNA Interference (RNAi) | Tunable level of gene knockdown; Temporal and spatial control. | Incomplete knockdown can lead to ambiguous results; In vivo delivery can be inefficient and have off-target effects. | Mimicking the effects of therapeutic agents that reduce gene expression and for studying essential genes. |
Conclusion
The choice of an in vivo validation strategy depends on the specific research question, the nature of the gene of interest, and the available resources. Knockout mouse models, particularly conditional knockouts, remain a gold standard for definitively determining gene function. However, alternative approaches such as pharmacological inhibition and RNAi provide valuable and often complementary information, especially in the context of drug development and the study of essential genes. The data from PAPP-A and PPARG knockout mice highlight the power of these models in uncovering fundamental biological processes and identifying promising therapeutic targets.
References
- 1. Longevity and Age-Related Pathology of Mice Deficient in Pregnancy-Associated Plasma Protein-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of longevity regulator PAPP‐A modulates tissue homeostasis via restraint of mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAPP‐A: a promising therapeutic target for healthy longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Effects on PAPP-A Knockout on Longevity in Mice – Fight Aging! [fightaging.org]
- 6. More Details on the Longevity of PAPP-A Knockout Mice – Fight Aging! [fightaging.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Genetic and Pharmacological Inhibition of PAPP-A Protects Against Visceral Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducible Knock Out of Pregnancy-Associated Plasma Protein-A Gene Expression in the Adult Mouse: Effect on Vascular Injury Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Longevity and age-related pathology of mice deficient in pregnancy-associated plasma protein-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPARα/γ agonists and antagonists differently affect hepatic lipid metabolism, oxidative stress and inflammatory cytokine production in steatohepatitic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. In Vivo RNAi-Based Screens: Studies in Model Organisms [mdpi.com]
- 22. horizondiscovery.com [horizondiscovery.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. RNAi In Vivo | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ligand Binding to Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) protein is a central hub in the innate immune system, responsible for detecting cytosolic DNA and cyclic dinucleotides (CDNs), which are hallmarks of infection or cellular damage. Activation of the STING pathway is a promising strategy in immunotherapy. However, the human population exhibits several common polymorphisms (variants or haplotypes) of the STING protein, which can significantly alter ligand binding and subsequent immune activation. Furthermore, certain mutations result in constitutive, ligand-independent activation, leading to autoinflammatory diseases like STING-associated vasculopathy with onset in infancy (SAVI).[1][2]
This guide provides a comparative analysis of the binding of key cyclic dinucleotides—the endogenous human ligand 2'3'-cGAMP and the bacterial ligands cyclic-di-AMP and cyclic-di-GMP—to common STING variants. Understanding these differences is critical for the development of STING agonists that are effective across the diverse human population.
Data Presentation: Ligand Binding Affinities
The binding affinity of various cyclic dinucleotides to different human STING variants is a key determinant of the downstream immune response. The following table summarizes the inhibitor constant (Ki) values, a measure of binding affinity where a lower value indicates stronger binding, for major STING variants. Data is primarily derived from Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assays.
| Ligand | STING Variant | Binding Affinity (Ki) | Reference |
| 2'3'-cGAMP | WT (R232) | ~2.5 nM | [3] |
| H232 | µM range (low affinity) | [4] | |
| AQ | nM range (high affinity) | [5] | |
| c-di-AMP | WT (R232) | Potent binder | [3] |
| H232 | µM range (low affinity) | [4] | |
| AQ | ~100 nM range | [5] | |
| c-di-GMP | WT (R232) | Potent binder | [3] |
| H232 | µM range (low affinity) | [4] | |
| AQ | ~100 nM range | [5] |
Note on "ApApG": The term "this compound" is not standard nomenclature for a common STING ligand. The data presented here focuses on well-characterized cyclic dinucleotides. It is possible "this compound" refers to a specific synthetic analog or a variation of a di-adenylate compound like c-di-AMP.
Key Observations:
-
The H232 variant , present in approximately 13.7% of the population, exhibits significantly lower affinity for natural cyclic dinucleotides compared to the wild-type (WT) R232 protein.[4][6] This can lead to a dampened innate immune response.[6]
-
The AQ variant (A230/Q293), found in about 5.2% of the population, generally maintains high-affinity binding for 2'3'-cGAMP.[5][7]
-
Disease-causing SAVI variants (e.g., N154S, V155M, G158A) are gain-of-function mutations that cause constitutive STING activation and signaling in the absence of ligand binding.[1][8][9] Therefore, ligand affinity is not the primary driver of their pathogenic activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | The activity of disease-causative STING variants can be suppressed by wild-type STING through heterocomplex formation [frontiersin.org]
- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. revvity.com [revvity.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides | PLOS One [journals.plos.org]
- 8. Frontiers | Case Report: Novel SAVI-Causing Variants in STING1 Expand the Clinical Disease Spectrum and Suggest a Refined Model of STING Activation [frontiersin.org]
- 9. rupress.org [rupress.org]
Navigating the Maze of Molecular Interactions: A Guide to Validating Protein-ApApG Specificity
For researchers, scientists, and drug development professionals, establishing the specificity of a protein-small molecule interaction is a cornerstone of rigorous scientific inquiry and successful therapeutic development. This guide provides a comparative framework for validating the binding specificity of proteins to ApApG (P1,P3-(1-(5'-adenosyl) 3-(5'-guanosyl)) triphosphate), a diadenosine guanosine (B1672433) triphosphate. While specific quantitative data for this compound-protein interactions are not extensively available in public databases, this document outlines the established methodologies and experimental data types necessary for such validation, using the broader class of dinucleoside polyphosphates as illustrative examples.
The Critical Importance of Specificity Validation
The cellular environment is a bustling metropolis of molecules. To confidently attribute a biological function to a newly identified protein-ligand interaction, it is imperative to demonstrate that this binding is specific and not a result of random, non-specific associations. Specificity ensures that the observed downstream effects are a direct consequence of the intended molecular interaction, a critical factor in drug discovery where off-target effects can lead to adverse outcomes.
Comparative Analysis of Key Validation Techniques
A multi-pronged approach employing a suite of biophysical and biochemical techniques is the most robust strategy for validating the specificity of protein-ApApG interactions. Each method offers unique insights into the binding event.
| Technique | Principle | Quantitative Data Obtained | Strengths | Limitations |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged "bait" protein of interest is used to pull down its interacting partners from a cell lysate, which are then identified by mass spectrometry. | Relative abundance of co-purified proteins. | High-throughput identification of potential interactors in a near-physiological context. | Prone to false positives from non-specific binding; does not directly measure binding affinity. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized binding partner. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD). | Real-time, label-free analysis of binding kinetics and affinity. | Requires immobilization of one binding partner, which may affect its conformation and activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (Ka), Enthalpy change (ΔH), Stoichiometry (n). | Provides a complete thermodynamic profile of the interaction in solution; label-free. | Requires relatively large amounts of purified protein and ligand. |
| Co-immunoprecipitation (Co-IP) | An antibody against a target protein is used to pull down the protein and its bound partners from a cell lysate. | Confirmation of in vivo interaction. | Detects interactions within the natural cellular environment. | Can be influenced by antibody specificity and may not distinguish between direct and indirect interactions. |
| Yeast Two-Hybrid (Y2H) | A genetic method that detects protein-protein interactions by the reconstitution of a functional transcription factor. | Binary interaction confirmation. | High-throughput screening for novel interactors. | High rate of false positives and negatives; interactions are detected in a non-native (yeast nucleus) environment. |
Experimental Protocols: A Closer Look
Detailed and meticulous experimental design is paramount for generating reliable and reproducible data. Below are generalized protocols for key validation techniques.
Affinity Purification-Mass Spectrometry (AP-MS)
-
Construct Generation: Clone the gene of the protein of interest into an expression vector containing an affinity tag (e.g., FLAG, HA, or GST).
-
Cell Transfection and Lysis: Transfect the construct into a suitable cell line. After expression, lyse the cells in a mild lysis buffer to maintain protein complexes.
-
Affinity Purification: Incubate the cell lysate with beads conjugated to an antibody or ligand that specifically binds the affinity tag.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify the proteins.
-
Data Analysis: Compare the identified proteins against a control pulldown (e.g., using an empty vector or a non-related bait protein) to identify specific interactors.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified protein of interest onto a sensor chip.
-
Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized protein will cause a change in the SPR signal, which is measured in real-time.
-
Dissociation Analysis: After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound.
-
Data Fitting: Fit the association and dissociation curves to a suitable binding model to determine the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Specificity Control: To validate specificity, perform competition experiments by co-injecting this compound with a molar excess of a structurally similar but non-binding molecule. A specific interaction should be competed away.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified protein in the sample cell and this compound in the injection syringe, both in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument measures the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Control Titrations: Perform control titrations, such as injecting this compound into buffer alone, to account for heats of dilution.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs.
Conclusion
Validating the specificity of protein-ApApG interactions requires a rigorous, multi-faceted experimental approach. While the current body of literature lacks extensive specific data for this compound, the methodologies outlined in this guide provide a robust framework for researchers to generate the necessary evidence. By combining techniques that offer orthogonal insights—from high-throughput discovery to precise biophysical characterization—scientists can build a compelling case for the specificity of their observed interactions, paving the way for a deeper understanding of the biological roles of this compound and its potential as a therapeutic target.
Comparative Analysis of c-di-AMP Antibody Specificity: Assessing Cross-Reactivity with ApApG and Structurally Related Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of antibodies targeting the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP). Given the structural similarities between cyclic dinucleotides and their metabolites, understanding antibody specificity is critical for accurate quantification and the development of targeted therapeutics. This document focuses on the potential cross-reactivity with "ApApG," which is likely a reference to the structurally similar linear dinucleotide 5'-phosphoadenylyl-(3'→5')-adenosine (pApA) , the direct degradation product of c-di-AMP.
Introduction to c-di-AMP and its Metabolites
Cyclic di-AMP is a crucial second messenger in many Gram-positive bacteria, regulating a host of cellular processes including cell wall homeostasis, potassium transport, and virulence.[1][2] Its cellular concentration is meticulously controlled by the balance between synthesis by diadenylate cyclases (DACs) and degradation by phosphodiesterases (PDEs). PDEs hydrolyze c-di-AMP into the linear intermediate pApA, which is then typically cleaved into two molecules of AMP.[1] Due to this metabolic relationship, pApA is the most significant potential cross-reactant in c-di-AMP immunoassays.
Another related linear dinucleotide is 5'-phosphoadenylyl-(3'→5')-guanosine (pApG), which is a degradation product of a different second messenger, cyclic GMP-AMP (cGAMP). Assessing cross-reactivity with these related molecules is essential for validating the specificity of any c-di-AMP antibody.
c-di-AMP Signaling Pathway Overview
The synthesis and degradation of c-di-AMP is a tightly regulated process central to bacterial physiology. Environmental cues are translated into changes in the intracellular concentration of c-di-AMP, which then binds to various effector proteins and RNA riboswitches to elicit a cellular response.
Comparative Analysis of Antibody Specificity
The specificity of an antibody is its ability to distinguish the target antigen from other, structurally similar molecules. In the context of c-di-AMP, high specificity means the antibody binds strongly to c-di-AMP with minimal or no binding to pApA, cGAMP, ATP, AMP, or other nucleotides.
Experimental Data Summary
Direct quantitative cross-reactivity data for commercial anti-c-di-AMP monoclonal antibodies is often not publicly available. However, studies on c-di-AMP binding proteins used in immunoassays provide strong evidence of high specificity. A key study developing a competitive ELISA for c-di-AMP utilized the pneumococcal c-di-AMP binding protein (CabP). The results demonstrated that the binding of c-di-AMP to CabP was not inhibited even by a 1,000-fold excess of potential cross-reactants.[3]
| Analyte | Cross-Reactivity with c-di-AMP Binding Protein (CabP) |
| c-di-AMP | 100% (Reference) |
| pApA | Not significant at 1,000-fold excess[3] |
| c-di-GMP | Not significant at 1,000-fold excess[3] |
| cAMP | Not significant at 1,000-fold excess[3] |
| ATP | Not significant at 1,000-fold excess[3] |
| ADP | Not significant at 1,000-fold excess[3] |
| AMP | Not significant at 1,000-fold excess[3] |
This data strongly suggests that well-characterized c-di-AMP binding partners, including antibodies developed for immunoassays, are highly specific and unlikely to show significant cross-reactivity with pApA or other related nucleotides. However, it is imperative for researchers to validate the specificity of the particular antibody clone used in their experiments.
Experimental Protocols
Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA
This protocol outlines the methodology to determine the cross-reactivity of a c-di-AMP antibody with a test analyte like pApA. The principle is based on the competition between the test analyte and a fixed concentration of labeled c-di-AMP (e.g., HRP-conjugated) for a limited number of antibody binding sites.
Materials:
-
Microplate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG)
-
c-di-AMP monoclonal antibody
-
c-di-AMP-HRP tracer (or other enzyme conjugate)
-
c-di-AMP standard
-
Test analyte (e.g., pApA, pApG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standards and Test Analytes:
-
Perform a serial dilution of the c-di-AMP standard to create a standard curve (e.g., from 2,000 pg/ml to 15.6 pg/ml).
-
Perform a serial dilution of the test analyte (e.g., pApA) over a broad concentration range.
-
-
Assay Setup:
-
Washing:
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
-
Development:
-
Add TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the c-di-AMP standard.
-
Calculate the concentration of the test analyte required to displace 50% of the labeled c-di-AMP (the IC₅₀ value).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of c-di-AMP / IC₅₀ of Test Analyte) x 100
-
Experimental Workflow Diagram
Reference Signaling Pathway: cGAMP
To provide context for other potential cross-reactants like pApG, the cGAMP synthesis and degradation pathway is shown below. cGAMP is synthesized from ATP and GTP by the enzyme cGAS and is a key signaling molecule in the innate immune response.[6][7]
Conclusion
The available evidence strongly indicates that high-quality c-di-AMP antibodies and binding proteins exhibit excellent specificity with minimal to no cross-reactivity with the linear metabolite pApA or other structurally related nucleotides.[3] This high specificity is crucial for the accurate quantification of c-di-AMP in complex biological samples. However, researchers should always perform validation experiments, such as the competitive ELISA protocol detailed in this guide, to confirm the specificity of their chosen antibody reagent and ensure the reliability of their experimental data.
References
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unca-urcap.org [unca-urcap.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Ap4A and ApApG
A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of the immunomodulatory roles of two structurally similar dinucleotides: Diadenosine tetraphosphate (B8577671) (Ap4A) and Adenosine-guanosine tetraphosphate (ApApG). While a growing body of research has begun to elucidate the multifaceted immunomodulatory effects of Ap4A, there is a notable absence of publicly available data on the immunological activities of this compound. This guide, therefore, presents a detailed overview of the known immunomodulatory properties of Ap4A, supported by experimental findings, and highlights the current knowledge gap concerning this compound.
Introduction to Dinucleotide Signaling
Dinucleotides are a class of signaling molecules composed of two nucleosides linked by a polyphosphate chain. These molecules are increasingly recognized for their roles in various physiological and pathological processes, including the regulation of the immune system. Ap4A, a symmetrical dinucleotide containing two adenosine (B11128) moieties, has been identified as a key player in cellular stress responses and immune signaling. In contrast, this compound, an asymmetrical dinucleotide containing one adenosine and one guanosine, remains largely uncharacterized in the context of immunology.
Immunomodulatory Effects of Diadenosine Tetraphosphate (Ap4A)
Ap4A has been shown to exert complex and context-dependent effects on the immune system, acting as both an intracellular and extracellular signaling molecule. Its immunomodulatory functions are primarily mediated through its interaction with purinergic P2 receptors, a family of receptors that are widely expressed on various immune cells.
Gene Expression and Immune Pathway Regulation
Studies have demonstrated that elevated intracellular levels of Ap4A can lead to significant changes in gene expression within immune cells. A key study involving the disruption of the NUDT2 gene, which encodes for an Ap4A hydrolase, resulted in a 175-fold increase in intracellular Ap4A levels in a human leukemia cell line. This led to the differential expression of over 6,000 genes.
Notably, this study revealed a significant downregulation of pathways associated with the innate immune response, including:
-
Interferon signaling pathways
-
Pattern recognition receptor pathways
-
Inflammatory response pathways
Conversely, functions associated with the adaptive immune response were upregulated, particularly those involving Major Histocompatibility Complex (MHC) class II antigens .
Upstream regulator analysis predicted that the downregulation of these immune-related genes was mediated by key transcription factors such as NF-κB, STAT1/2, and IRF3/4 .
Interaction with Purinergic Receptors
Extracellular Ap4A can act as a ligand for various P2X and P2Y purinergic receptors, which are crucial for initiating and modulating immune responses. The specific effects of Ap4A are dependent on the receptor subtype and the immune cell type involved. While detailed receptor affinity and activation studies for Ap4A across all immune cells are not fully elucidated, it is understood that its signaling through these receptors can influence a range of cellular processes, including cytokine release, cell proliferation, and apoptosis.
Quantitative Data on Ap4A Immunomodulatory Effects
While a direct quantitative comparison with this compound is not possible due to the lack of data, the following table summarizes the observed effects of Ap4A on immune-related gene expression from the aforementioned NUDT2 disruption study.
| Immune-Related Pathway | Effect of Increased Intracellular Ap4A | Key Associated Transcription Factors |
| Interferon Response | Downregulation | STAT1/2, IRF3/4 |
| Pattern Recognition Receptors | Downregulation | IRF3/4, NF-κB |
| Inflammation | Downregulation | NF-κB |
| MHC Class II Antigen Presentation | Upregulation | Not Identified |
The Uncharted Territory of this compound in Immunology
Despite its structural similarity to Ap4A, a thorough search of the scientific literature reveals a stark absence of studies investigating the immunomodulatory effects of this compound. There is no available data on its impact on cytokine production, immune cell proliferation, or activation of key signaling pathways such as NF-κB, STATs, or IRFs. Furthermore, its potential interactions with purinergic receptors on immune cells have not been explored.
Experimental Protocols
To facilitate future research in this area, this section provides a general methodology for assessing the immunomodulatory effects of dinucleotides like Ap4A and, potentially, this compound.
Protocol: In Vitro Stimulation of Macrophages for Cytokine Release Analysis
Objective: To determine the effect of Ap4A or this compound on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Ap4A and/or this compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Stimulation:
-
For a pro-inflammatory response, prime cells with a low concentration of LPS (e.g., 10 ng/mL) for 2-4 hours.
-
Remove the priming medium and replace it with fresh medium containing various concentrations of Ap4A or this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and vehicle controls.
-
-
Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol: Analysis of NF-κB Activation by Western Blot
Objective: To determine if Ap4A or this compound activates the NF-κB signaling pathway.
Materials:
-
Immune cells of interest (e.g., macrophages, lymphocytes)
-
Ap4A and/or this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-p65 NF-κB and total p65 NF-κB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with Ap4A or this compound for various time points (e.g., 15, 30, 60 minutes). Include a positive control (e.g., LPS or TNF-α treatment) and an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-p65 NF-κB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p65 NF-κB to confirm equal protein loading.
Signaling Pathway Diagrams and Experimental Workflows
To visualize the known signaling pathway for Ap4A and a general experimental workflow, the following diagrams are provided.
Caption: Known signaling pathways of extracellular and intracellular Ap4A.
Caption: General experimental workflow for studying dinucleotide immunomodulatory effects.
Conclusion
Orthogonal Methods for Validating ApApG Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cyclic GMP-AMP (cGAMP), also known as ApApG, is crucial for understanding its role as a second messenger in the cGAS-STING signaling pathway and for the development of novel therapeutics targeting this pathway. Given the low physiological concentrations of cGAMP and the potential for interference from structurally similar nucleotides, employing orthogonal methods for detection and validation is paramount to ensure data reliability and accuracy. This guide provides a comparative overview of key orthogonal methods for the validation of this compound detection, complete with experimental data, detailed protocols, and visual aids to support your research.
Comparative Analysis of this compound Detection Methods
The choice of an this compound detection method depends on various factors, including the required sensitivity, throughput, and the nature of the sample. Validating initial findings with an orthogonal method—a technique that relies on a different physical principle of detection—is a critical step to confirm results and eliminate artifacts. The following table summarizes the performance of common this compound detection methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high specificity and ability to provide absolute quantification, making it an excellent tool for validating results from higher-throughput screening assays.[1][2][3]
| Method | Principle | Typical Limit of Quantification (LOQ) | Throughput | Specificity | Advantages | Limitations |
| LC-MS/MS | Mass-to-charge ratio | 0.3 - 4 nM[2][4] | Low | Very High | Absolute quantification, high specificity for isomers.[1][3] | Costly instrumentation, lower throughput.[3] |
| Competitive ELISA | Antibody-antigen binding | ~10 nM (varies by kit) | High | Good to High | High throughput, widely available. | Narrow dynamic range, potential for antibody cross-reactivity.[2] |
| Bioluminescent Assay | Enzymatic conversion & light detection | ~16 nM (ATP detection limit)[2] | High | High | High sensitivity, homogeneous "add-and-read" format.[3][5] | Can be susceptible to interference from compounds affecting enzyme activity. |
| TR-FRET Assay | Antibody-based time-resolved fluorescence resonance energy transfer | 0.5 µM - 100 µM (quantifiable range)[6] | High | High | Homogeneous format ideal for HTS, far-red tracer minimizes interference.[3][6] | Requires a specific plate reader. |
| Fluorescence Polarization (FP) Assay | Antibody-based competitive binding affecting polarization of fluorescent tracer | ~10 nM - 1 µM (quantifiable range)[3] | High | High | Homogeneous format, direct detection of native cGAMP.[3] | Can be susceptible to interference from fluorescent compounds. |
Signaling Pathway and Experimental Workflow
To provide context for this compound detection, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for detection and validation.
Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to this compound synthesis and downstream interferon response.
Caption: A typical workflow involves initial high-throughput screening followed by validation of hits using a highly specific orthogonal method like LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are foundational protocols for key orthogonal methods for this compound detection.
Protocol 1: Intracellular Extraction of this compound
This protocol is a prerequisite for most detection methods to isolate this compound from cellular components.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Refrigerated centrifuge (>15,000 x g)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol per 10 cm dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -80°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing this compound to a new microcentrifuge tube.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Store the dried extract at -80°C until analysis.[1]
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the highly specific quantification of this compound. Instrument-specific parameters will require optimization.
Materials:
-
Dried cell extracts (from Protocol 1)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 13C10, 15N5-2’3’-cGAMP)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reversed-phase C18 column
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Reconstitute the dried cell extracts and a series of this compound standards in a known volume of Mobile Phase A. Add the internal standard to all samples and standards.
-
Chromatographic Separation: Inject the samples onto the C18 column. Use a gradient of Mobile Phase A and B to separate this compound from other metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).[7] Monitor for the specific precursor-to-product ion transitions for both unlabeled this compound and the isotopically labeled internal standard.
-
Quantification: Create a standard curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.[2] Calculate the concentration of this compound in the samples using this standard curve.[1]
Protocol 3: Competitive ELISA for this compound Detection
This protocol outlines the general steps for a competitive ELISA. Refer to the manufacturer's instructions for kit-specific details.
Materials:
-
This compound ELISA kit (contains pre-coated plate, this compound standard, HRP-conjugated this compound, antibodies, substrate, and stop solution)
-
Sample extracts (from Protocol 1, reconstituted in assay buffer)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard as per the kit instructions. Reconstitute sample extracts in the provided assay buffer.
-
Competitive Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Add the HRP-conjugated this compound to all wells, followed by the specific antibody. Incubate as recommended. During this incubation, free this compound in the sample competes with the HRP-conjugated this compound for binding to the primary antibody.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and determine the this compound concentration in the samples.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous and bioluminescent biochemical and cellular assay for monitoring cGAMP and enzymes that generate and degrade cGAMP | CoLab [colab.ws]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. mybiosource.com [mybiosource.com]
A Head-to-Head Comparison of ApApG Synthesis Protocols: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of diadenosine guanosine (B1672433) tetraphosphate (B8577671) (ApApG) is crucial for advancing research in cellular signaling and therapeutic development. This guide provides a detailed head-to-head comparison of the two primary methods for this compound synthesis: solid-phase chemical synthesis and one-pot enzymatic synthesis. We present a quantitative analysis of their performance, detailed experimental protocols, and visualizations to aid in selecting the optimal method for your research needs.
This compound is a dinucleoside polyphosphate that plays a significant role in various biological processes, acting as a signaling molecule in response to cellular stress. Its accurate and efficient synthesis is paramount for in-depth studies of its function and for the development of potential therapeutic applications. The choice of synthesis protocol can significantly impact the yield, purity, and scalability of this compound production.
At a Glance: Comparing Synthesis Protocols
The following table summarizes the key performance indicators for the solid-phase chemical synthesis and one-pot enzymatic synthesis of this compound.
| Parameter | Solid-Phase Chemical Synthesis | One-Pot Enzymatic Synthesis |
| Principle | Stepwise addition of phosphoramidite (B1245037) monomers on a solid support. | Ligation of AMP and GMP catalyzed by enzymes in a single reaction vessel. |
| Typical Yield | 60-70% | 40-80%[1] |
| Purity (Post-Purification) | >95% | >98% |
| Reaction Time | 2-3 days (including cleavage and deprotection) | 4-6 hours |
| Key Reagents | Phosphoramidite monomers, solid support, activators, capping and oxidizing agents, deprotection reagents. | ATP, GMP, T4 DNA Ligase (or similar), buffer components. |
| Equipment | DNA/RNA synthesizer, HPLC system. | Thermocycler or incubator, HPLC system. |
| Scalability | Readily scalable from nanomoles to micromoles. | Scalable, but may require optimization of enzyme concentrations for larger scales. |
| Complexity | Multi-step process requiring expertise in solid-phase synthesis and handling of sensitive reagents. | Relatively simple setup and execution. |
Visualizing the Pathways and Processes
To better understand the biological context and the synthetic workflows, the following diagrams illustrate the signaling pathway involving this compound and the experimental workflows for both chemical and enzymatic synthesis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the solid-phase chemical and one-pot enzymatic synthesis of this compound.
Protocol 1: Solid-Phase Chemical Synthesis of this compound
This protocol is adapted from standard phosphoramidite chemistry for dinucleotide synthesis on an automated DNA/RNA synthesizer.
Materials:
-
Guanosine-derivatized CPG solid support (1 µmol scale)
-
Adenosine phosphoramidite (A-CE Phosphoramidite)
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Anhydrous Acetonitrile (B52724)
-
Purification buffers for HPLC
Equipment:
-
Automated DNA/RNA synthesizer
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Lyophilizer
Methodology:
-
Synthesis Cycle: The synthesis is performed on a 1 µmol scale using a standard DNA synthesis protocol.
-
Step 1: Deblocking: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the solid-support-bound guanosine by treatment with the deblocking solution.
-
Step 2: Coupling: The adenosine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl of the guanosine. A typical coupling time is 2 minutes.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Following the synthesis, the solid support is treated with concentrated ammonium hydroxide (B78521) at 55°C for 12-16 hours. This cleaves the this compound from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
-
Purification:
-
The crude product is purified by reverse-phase HPLC. A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is used to separate the full-length this compound from shorter failure sequences and other impurities.
-
The fractions containing the pure product are collected, pooled, and lyophilized.
-
-
Analysis:
-
The purity of the final product is assessed by analytical HPLC. The identity of the product is confirmed by mass spectrometry.
-
Protocol 2: One-Pot Enzymatic Synthesis of this compound
This protocol utilizes T4 DNA Ligase to catalyze the formation of this compound from ATP and GMP in a single reaction vessel.
Materials:
-
Adenosine triphosphate (ATP)
-
Guanosine monophosphate (GMP)
-
T4 DNA Ligase (high concentration)
-
10x T4 DNA Ligase Buffer (containing MgCl₂)
-
Nuclease-free water
-
Purification buffers for HPLC
Equipment:
-
Thermocycler or incubator
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase column
-
Lyophilizer
Methodology:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following reagents to a final volume of 100 µL:
-
10 µL of 10x T4 DNA Ligase Buffer
-
10 mM ATP (final concentration)
-
20 mM GMP (final concentration)
-
3 U/µL T4 DNA Ligase (final concentration)[1]
-
Nuclease-free water to 100 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 25°C for 4-6 hours.[1]
-
-
Enzyme Inactivation:
-
Heat the reaction mixture at 65°C for 10 minutes to inactivate the T4 DNA Ligase.
-
-
Purification:
-
The crude reaction mixture is purified by HPLC. Anion-exchange chromatography is often preferred for separating nucleotides based on charge. Alternatively, reverse-phase HPLC with an appropriate ion-pairing reagent can be used.
-
The fractions containing the pure this compound are collected, pooled, and lyophilized.
-
-
Analysis:
-
The purity of the final product is determined by analytical HPLC. The identity of the product is confirmed by mass spectrometry, comparing the observed mass to the theoretical mass of this compound.
-
Choosing the Right Protocol: A Logical Approach
The selection of a synthesis protocol depends on several factors, including the desired scale, available equipment, and the level of expertise. The following diagram illustrates a decision-making process for choosing between chemical and enzymatic synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of ApApG: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle ApApG in accordance with Good Laboratory Practice (GLP). The following personal protective equipment (PPE) should be worn at all times when handling this compound and its waste products:
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear suitable protective gloves and a lab coat to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions where dust or aerosol formation is minimal, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a suitable respirator should be used.
Quantitative Data Summary
No specific quantitative data on the toxicity or environmental impact of this compound is currently available. In the absence of such data, it should be treated with the standard precautions for laboratory chemicals.
| Parameter | Value | Source |
| Acute Toxicity | Data not available | N/A |
| Chronic Toxicity | Data not available | N/A |
| Environmental Hazard | Data not available | N/A |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in a pure (unused) form or part of a biological experiment (e.g., in cell culture media or with other biological materials).
Procedure 1: Disposal of Unused or Expired this compound
-
Containerization: Place the solid this compound or its concentrated solution into a clearly labeled, leak-proof container. The container must be compatible with the chemical.
-
Labeling: Label the container as "Chemical Waste" and clearly indicate the contents ("this compound"). Include the date of disposal.
-
Segregation: Store the waste container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for guidance on pickup and final disposal. Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS office.
Procedure 2: Disposal of this compound from Biological Experiments
As this compound is a dinucleotide, waste from experiments involving it should be handled as biological or rDNA waste, especially if it has been in contact with cells or other biological materials.[1]
-
Decontamination of Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., cell culture media, buffers) in a suitable, leak-proof container.
-
Add fresh bleach to the liquid to achieve a final concentration of 10%.[1]
-
Allow the mixture to sit for at least 30 minutes to ensure decontamination.[1]
-
After decontamination, the neutralized liquid may be disposed of down the sink with copious amounts of water, in accordance with institutional guidelines.[1][2]
-
-
Decontamination of Solid Waste:
-
Solid waste contaminated with this compound (e.g., pipette tips, culture plates, gloves) should be placed in a designated biohazard bag.
-
These materials should then be autoclaved to ensure sterilization.
-
After autoclaving, the waste can typically be disposed of as regular laboratory trash, but always follow your institution's specific guidelines for autoclaved waste.
-
-
Sharps Disposal:
-
Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of directly into a dedicated, puncture-resistant sharps container.[2]
-
Signaling Pathway: cGAS-STING
This compound is structurally related to cyclic dinucleotides like cGAMP, which are key signaling molecules in the cGAS-STING pathway. This pathway is a critical component of the innate immune system's response to cytosolic DNA.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow: this compound Waste Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety office for any questions or clarification.
References
Safeguarding Your Research: A Guide to Handling ApApG
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ApApG (P1,P2-diadenosine 5'-5''-diphosphate), a dinucleotide critical in various biological studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Ensure gloves are suitable for the task and inspect for any damage before use. |
| Body Protection | Laboratory Coat | Long-sleeved to prevent skin exposure.[1] |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation. | If dust formation is likely, a particle filter or dust mask may be used.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily accessible.
-
Personal Protective Equipment (PPE) Donning: Put on your lab coat, followed by safety glasses or goggles, and finally, gloves.
-
Handling the Compound:
-
Work in a well-ventilated area to avoid inhalation of any dust.
-
Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly seal the container of this compound immediately after use.
-
Clean the work area thoroughly.
-
Remove PPE in the reverse order of donning (gloves, then lab coat, then eye protection) to prevent contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations.[4] Unused material should not be released into the environment.[1] Sweep up any solid spills and place them in a suitable, labeled container for disposal.[1][2]
Visualizing Laboratory Safety Workflows
Diagram 1: Personal Protective Equipment (PPE) Donning and Doffing Sequence
A workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Diagram 2: this compound Handling and Disposal Workflow
A step-by-step workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
